SR 57227A
説明
The exact mass of the compound 4-Amino-1-(6-chloro-2-pyridyl)-piperidine hydrochloride is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperidines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
特性
IUPAC Name |
1-(6-chloropyridin-2-yl)piperidin-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3.ClH/c11-9-2-1-3-10(13-9)14-6-4-8(12)5-7-14;/h1-3,8H,4-7,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMINTAAUJUVMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC(=CC=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045201 | |
| Record name | SR 57227A hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77145-61-0 | |
| Record name | 4-Piperidinamine, 1-(6-chloro-2-pyridinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77145-61-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-1-(6-chloro-2-pyridyl)piperidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077145610 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SR 57227A hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(6-Chloro-2-pyridinyl)-4-piperidinamine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SR-57227A | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OW45B79UZD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
SR 57227A: A Technical Whitepaper on its Mechanism of Action as a 5-HT3 Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR 57227A, also known as 4-amino-(6-chloro-2-pyridyl)-1-piperidine hydrochloride, is a potent and selective ligand for the serotonin (B10506) type 3 (5-HT3) receptor. With the ability to cross the blood-brain barrier, it has been a valuable tool in neuropharmacology to probe the functions of both central and peripheral 5-HT3 receptors.[1] This technical guide provides an in-depth analysis of the mechanism of action of this compound, summarizing key quantitative data, detailing experimental protocols used for its characterization, and visualizing its signaling pathways and experimental workflows. Notably, this compound exhibits a complex pharmacological profile, acting as a partial agonist at the 5-HT3 receptor.
Core Mechanism of Action: A Partial Agonist at the 5-HT3 Receptor
This compound exerts its effects by binding to and activating 5-HT3 receptors. Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel.[2][3] Upon binding of an agonist, the channel opens, allowing for the rapid influx of cations, primarily sodium (Na+) and calcium (Ca2+), and to a lesser extent potassium (K+) efflux.[2][3] This influx of positive ions leads to depolarization of the neuronal membrane, resulting in an excitatory response.[3]
However, the action of this compound is not that of a full agonist. Studies have demonstrated that it acts as a partial agonist/partial antagonist at the 5-HT3 receptor.[4] This means that while it binds to and activates the receptor, the maximal response it can elicit is lower than that of a full agonist like serotonin. Furthermore, in the presence of a full agonist, this compound can act as a competitive antagonist, reducing the overall response. This dual activity suggests that this compound may function as a "serotonin stabilizer," modulating rather than simply stimulating 5-HT3 receptor activity.
The 5-HT3 receptor is a pentameric structure, and functional channels can be homopentameric (composed of five 5-HT3A subunits) or heteropentameric (a mix of 5-HT3A and other subunits like 5-HT3B).[3] The specific subunit composition can influence the pharmacological properties of the receptor.
Signaling Pathways
The activation of the 5-HT3 receptor by this compound initiates a cascade of intracellular events primarily driven by the influx of calcium. This increase in intracellular Ca2+ can trigger various downstream signaling pathways. One of the key proposed pathways involves the activation of Calcium/Calmodulin-dependent protein kinase II (CaMKII), which in turn can lead to the phosphorylation and activation of the Extracellular signal-regulated kinase (ERK) 1/2 pathway.[5] This signaling cascade has been implicated in physiological responses such as emesis.[5]
Quantitative Pharmacological Data
The affinity and potency of this compound at the 5-HT3 receptor have been quantified in various in vitro and in vivo studies. The following tables summarize the key pharmacological parameters.
| Parameter | Value | Assay/Model | Reference |
| IC50 | 2.8 - 250 nM | Radioligand binding (rat cortical membranes, NG 108-15 cells) | [1] |
| Ki | 115 nM | [3H]S-zacopride binding (rat cerebral cortex) | [1] |
| Ki | 150 nM | [3H]S-zacopride binding (NG 108-15 cell membranes) | [1] |
| Ki | 103 nM | [3H]S-zacopride binding (whole NG 108-15 cells) | [1] |
Table 1: In Vitro Binding Affinities of this compound
| Parameter | Value | Assay/Model | Reference |
| EC50 | 208 ± 16 nM | [14C]guanidinium uptake into NG 108-15 cells | |
| EC50 | 11.2 ± 1.1 µM | Contraction of isolated guinea-pig ileum | |
| ED50 | 8.3 µg/kg i.v. | Bezold-Jarisch reflex in anesthetized rats | |
| ED50 | 0.39 mg/kg i.p. | In vivo binding to 5-HT3 receptors (mouse cortical membranes) | |
| ED50 | 0.85 mg/kg p.o. | In vivo binding to 5-HT3 receptors (mouse cortical membranes) | |
| ED50 | 14.2 mg/kg i.p. | Forced swimming test (immobility time reduction in mice) | [1] |
| ED50 | 7.6 mg/kg i.p. | Forced swimming test (immobility time reduction in rats) | [1] |
Table 2: In Vitro and In Vivo Potency of this compound
Experimental Protocols
The characterization of this compound's mechanism of action has relied on a variety of established experimental techniques. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand (this compound) to its receptor (5-HT3).
-
Objective: To determine the IC50 and Ki values of this compound for the 5-HT3 receptor.
-
Materials:
-
Tissue preparation (e.g., rat cortical membranes) or cells expressing 5-HT3 receptors (e.g., NG 108-15 cells).
-
Radioligand (e.g., [3H]S-zacopride or [3H]granisetron).
-
This compound at various concentrations.
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Protocol:
-
Membrane Preparation: Homogenize tissue or cells in a suitable buffer and centrifuge to pellet the membranes containing the receptors. Resuspend the pellet in the assay buffer.
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (this compound).
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a defined period to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This electrophysiological technique is used to study the function of ion channels, such as the 5-HT3 receptor, expressed in the membrane of Xenopus laevis oocytes.
-
Objective: To characterize the effect of this compound on the ion current mediated by 5-HT3 receptors.
-
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding 5-HT3A and/or 5-HT3B subunits.
-
Microinjection setup.
-
Two-electrode voltage clamp amplifier and electrodes.
-
Perfusion system.
-
Recording solution (e.g., Ringer's solution).
-
This compound and other relevant ligands (e.g., serotonin).
-
-
Protocol:
-
Oocyte Preparation and Injection: Harvest oocytes from a female Xenopus laevis and inject them with the cRNA encoding the 5-HT3 receptor subunits. Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Electrode Placement: Place an oocyte in the recording chamber and impale it with two microelectrodes filled with a conducting solution (e.g., 3M KCl). One electrode measures the membrane potential, and the other injects current.
-
Voltage Clamp: Clamp the membrane potential at a holding potential (e.g., -70 mV).
-
Ligand Application: Perfuse the oocyte with the recording solution containing this compound at various concentrations.
-
Current Recording: Record the inward current generated by the opening of the 5-HT3 receptor channels in response to this compound application.
-
Data Analysis: Analyze the current-voltage relationship and the dose-response curve to determine the potency (EC50) and efficacy of this compound.
-
Conclusion
This compound is a valuable pharmacological tool characterized by its high affinity and selectivity for the 5-HT3 receptor, coupled with its ability to penetrate the central nervous system. Its unique profile as a partial agonist allows for the nuanced modulation of 5-HT3 receptor activity, making it an important compound for investigating the physiological and pathological roles of this ligand-gated ion channel. The data and protocols outlined in this guide provide a comprehensive overview of its mechanism of action for researchers and drug development professionals.
References
SR 57227A: A Technical Guide to a 5-HT3 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of SR 57227A, a potent and selective 5-HT3 receptor agonist. This document details its pharmacological properties, experimental protocols for its characterization, and the underlying signaling pathways it modulates. All quantitative data is presented in structured tables for ease of comparison, and key experimental and logical workflows are visualized using diagrams.
Introduction
This compound, chemically known as 4-amino-(6-chloro-2-pyridyl)-1-piperidine hydrochloride, is a high-affinity and selective agonist for the 5-HT3 receptor. A significant characteristic of this compound is its ability to cross the blood-brain barrier, making it a valuable tool for investigating the central nervous system effects of 5-HT3 receptor stimulation. While primarily classified as a potent agonist, some studies have characterized it as a partial agonist/partial antagonist at the 5-HT3 receptor, suggesting a complex pharmacological profile. This guide will explore these properties in detail.
Pharmacological Profile: Quantitative Data
The following tables summarize the binding affinity and functional potency of this compound for the 5-HT3 receptor, as determined in various in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity of this compound at the 5-HT3 Receptor
| Radioligand | Tissue/Cell Line | Preparation | IC50 (nM) | Reference |
| [3H]S-zacopride | Rat Cortical Membranes | Membranes | 2.8 - 250 | |
| [3H]granisetron | NG 108-15 Cells | Whole Cells/Membranes | 2.8 - 250 |
Table 2: In Vitro Functional Potency of this compound as a 5-HT3 Receptor Agonist
| Assay | Tissue/Cell Line | Measured Effect | EC50 | Reference |
| [14C]guanidinium Uptake | NG 108-15 Cells | Stimulation of Ion Uptake | 208 ± 16 nM | |
| Isolated Ileum Contraction | Guinea-Pig | Contraction of Ileum | 11.2 ± 1.1 µM |
Table 3: In Vivo Potency of this compound
| Model | Species | Measured Effect | ED50 | Route of Administration | Reference |
| Bezold-Jarisch Reflex | Rat | Induction of Reflex | 8.3 µg/kg | i.v. | |
| Contralateral Turning Behavior | Mouse | Induction of Turning | - | Unilateral Striatal Injection | |
| Cortical Neuron Firing Rate | Rat | Inhibition of Firing | - | Microiontophoretic Application | |
| Receptor Occupancy | Mouse | Binding to Cortical Receptors | 0.39 mg/kg | i.p. | |
| Receptor Occupancy | Mouse | Binding to Cortical Receptors | 0.85 mg/kg | p.o. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway activated by this compound and a typical experimental workflow for its characterization.
Caption: 5-HT3 Receptor Signaling Pathway Activated by this compound.
Caption: Experimental Workflow for In Vitro Characterization of this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (IC50, Ki) of this compound for the 5-HT3 receptor.
Materials:
-
Biological Source: Rat cortical membranes or membranes from cell lines expressing 5-HT3 receptors (e.g., NG 108-15).
-
Radioligand: [3H]S-zacopride or [3H]granisetron.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known 5-HT3 receptor antagonist (e.g., ondansetron).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Cell harvester and glass fiber filters.
-
Scintillation Counter and Cocktail.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet by resuspension and centrifugation. Resuspend the final pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, radioligand at a concentration near its Kd, and varying concentrations of this compound. For total binding, no competing ligand is added. For non-specific binding, a saturating concentration of the non-labeled antagonist is added.
-
Incubation: Add the membrane preparation to initiate the binding reaction. Incubate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Termination: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
In Vitro Functional Assay: [14C]Guanidinium Uptake in NG 108-15 Cells
Objective: To determine the functional potency (EC50) of this compound as a 5-HT3 receptor agonist.
Materials:
-
Cell Line: NG 108-15 cells.
-
Radiolabeled Ion: [14C]guanidinium.
-
Test Compound: this compound.
-
Assay Buffer: e.g., HEPES-buffered saline.
-
Substance P: To enhance the response.
-
Cell Culture Reagents.
Procedure:
-
Cell Culture: Culture NG 108-15 cells to confluency in appropriate media.
-
Assay Preparation: Pre-incubate the cells with Substance P.
-
Agonist Stimulation: Add varying concentrations of this compound to the cells, followed by the addition of [14C]guanidinium.
-
Incubation: Incubate for a short period to allow for ion uptake through the activated 5-HT3 receptor channels.
-
Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.
-
Quantification: Measure the amount of [14C]guanidinium in the cell lysates using a scintillation counter.
-
Data Analysis: Plot the amount of [14C]guanidinium uptake against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
In Vivo Assay: Bezold-Jarisch Reflex in Anesthetized Rats
Objective: To assess the in vivo agonist activity of this compound at peripheral 5-HT3 receptors.
Materials:
-
Animals: Anesthetized adult rats.
-
Test Compound: this compound.
-
Anesthetic: e.g., urethane.
-
Physiological Monitoring Equipment: Blood pressure transducer, heart rate monitor.
-
Catheters: For intravenous drug administration and blood pressure measurement.
Procedure:
-
Animal Preparation: Anesthetize the rat and insert catheters into a femoral vein (for drug injection) and a carotid artery (for blood pressure and heart rate monitoring).
-
Baseline Measurement: Allow the animal to stabilize and record baseline mean arterial pressure and heart rate.
-
Drug Administration: Administer this compound intravenously at various doses.
-
Response Measurement: Record the immediate changes in blood pressure and heart rate. The Bezold-Jarisch reflex is characterized by a transient bradycardia and hypotension.
-
Data Analysis: Quantify the maximum fall in heart rate and blood pressure for each dose. Plot the response against the logarithm of the this compound dose to determine the ED50. To confirm the involvement of 5-HT3 receptors, the effects of this compound can be blocked by pretreatment with a selective 5-HT3 receptor antagonist.
Conclusion
This compound is a valuable pharmacological tool for the study of 5-HT3 receptors, particularly due to its ability to penetrate the central nervous system. Its characterization as a potent agonist, with some evidence suggesting partial agonist/antagonist properties, highlights the complexity of its interaction with the 5-HT3 receptor. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and the 5-HT3 receptor system. Further investigation into its partial agonist nature and the specific downstream consequences of its activation in different neuronal populations will continue to be a fruitful area of research.
SR 57227A: A Comprehensive Pharmacology and Toxicology Profile
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pharmacology
Mechanism of Action
SR 57227A is a potent and selective agonist at 5-HT3 receptors.[1] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by an agonist like this compound leads to the influx of cations, resulting in neuronal depolarization. This mechanism underlies its various physiological effects. Some research also suggests that this compound may act as a partial agonist/partial antagonist at the 5-HT3 receptor, potentially functioning as a serotonin (B10506) stabilizer.[2]
Receptor Binding Affinity
This compound exhibits high affinity for 5-HT3 receptors, although the reported IC50 values vary depending on the experimental conditions and the radioligand used.
| Radioligand | Tissue/Cell Line | IC50 (nM) | Reference |
| [3H]S-zacopride | Rat cortical membranes | 2.8 - 250 | [1] |
| [3H]granisetron | Rat cortical membranes | 2.8 - 250 | [1] |
| [3H]S-zacopride | NG 108-15 cells | 2.8 - 250 | [1] |
| [3H]granisetron | NG 108-15 cells | 2.8 - 250 | [1] |
In Vitro Pharmacology
The agonist activity of this compound has been demonstrated in several in vitro models.
| Assay | Model System | Effect | EC50 | Reference |
| [14C]guanidinium uptake | NG 108-15 cells | Stimulation of uptake | 208 ± 16 nM | [1] |
| Muscle Contraction | Isolated guinea-pig ileum | Contraction | 11.2 ± 1.1 µM | [1] |
In Vivo Pharmacology
This compound is active in vivo and can cross the blood-brain barrier.[1] Its effects have been characterized in various animal models.
| Model | Species | Effect | ED50 | Reference |
| Bezold-Jarisch Reflex | Anesthetized rats | Elicitation of reflex | 8.3 µg/kg i.v. | [1] |
| Contralateral Turning Behavior | Mice (unilateral striatal injection) | Elicitation of turning | Not specified | [1] |
| Cortical Neuron Firing Rate | Rats (microiontophoretic application) | Marked inhibition | Not specified | [1] |
| Receptor Binding (Systemic Admin.) | Mouse cortical membranes | Binding to 5-HT3 receptors | 0.39 mg/kg i.p. | [1] |
| Receptor Binding (Systemic Admin.) | Mouse cortical membranes | Binding to 5-HT3 receptors | 0.85 mg/kg p.o. | [1] |
| Analgesia (Formalin Test) | Mice | Reduction of pain-like behaviors | Not specified | [3] |
| Analgesia (Acidic Saline Injection) | Mice | Restoration of paw withdrawal thresholds | Not specified | [3] |
| Analgesia (Sciatic Nerve Ligation) | Mice | Restoration of paw withdrawal thresholds | Not specified | [3] |
Toxicology Profile
A comprehensive toxicology profile for this compound is not publicly available. The information below is based on limited findings.
Acute and Chronic Toxicity
No formal acute or chronic toxicity studies, including LD50 values, were identified in the public domain.
Genotoxicity and Carcinogenicity
No studies on the genotoxic or carcinogenic potential of this compound were found in the reviewed literature.
Adverse Effects
A Safety Data Sheet (SDS) for this compound hydrochloride indicates that it may cause skin and serious eye irritation, and may cause respiratory irritation. The toxicological properties have not been fully investigated.
Other Safety-Related Findings
In a conditioned place preference test in mice, this compound did not induce preference behaviors, suggesting a lower potential for addiction compared to opioids.[3]
Experimental Protocols
5-HT3 Receptor Binding Assay
Objective: To determine the binding affinity of this compound for the 5-HT3 receptor.
Methodology:
-
Tissue Preparation: Membranes from rat cortical tissue or NG 108-15 cells are prepared by homogenization and centrifugation.
-
Radioligand: [3H]S-zacopride or [3H]granisetron is used as the radiolabeled ligand.
-
Incubation: The membranes are incubated with the radioligand and varying concentrations of this compound in a suitable buffer.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The IC50 value is determined by non-linear regression analysis of the competition binding data.
Caption: Workflow for 5-HT3 Receptor Binding Assay.
In Vivo Microdialysis for Neurotransmitter Release
Objective: To investigate the effect of this compound on neurotransmitter release in specific brain regions.
Methodology:
-
Animal Model: Rats are typically used.
-
Surgical Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., striatum).
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF).
-
Drug Administration: this compound is administered systemically (e.g., intraperitoneally) or locally through the microdialysis probe.
-
Sample Collection: Dialysate samples are collected at regular intervals.
-
Analysis: The concentration of neurotransmitters (e.g., dopamine) in the dialysate is quantified using high-performance liquid chromatography (HPLC).
Caption: In Vivo Microdialysis Experimental Workflow.
Forced Swim Test
Objective: To assess the antidepressant-like effects of this compound.
Methodology:
-
Animal Model: Mice or rats are used.
-
Apparatus: A cylindrical container filled with water from which the animal cannot escape.
-
Procedure: The animal is placed in the water for a set period (e.g., 6 minutes).
-
Behavioral Scoring: The duration of immobility (floating without struggling) is recorded.
-
Drug Treatment: this compound is administered prior to the test.
-
Data Analysis: A reduction in immobility time is indicative of an antidepressant-like effect.
Caption: Forced Swim Test Protocol.
Signaling Pathways
5-HT3 Receptor-Mediated Signaling
Activation of the 5-HT3 receptor by this compound leads to the opening of a non-selective cation channel, resulting in the influx of Na+ and Ca2+ ions. This influx causes membrane depolarization and subsequent activation of voltage-gated calcium channels, which can trigger various downstream cellular responses, including neurotransmitter release.
References
- 1. This compound: a potent and selective agonist at central and peripheral 5-HT3 receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a partial agonist/partial antagonist of 5-HT3 receptor and inhibits subsequent 5-HT- or this compound-induced 5-HT3 receptor current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a serotonin type-3 receptor agonist, as a candidate analgesic agent targeting nociplastic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
SR 57227A: A Technical Guide to Blood-Brain Barrier Permeability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the blood-brain barrier (BBB) permeability of SR 57227A, a potent and selective 5-HT3 receptor agonist. This compound is recognized for its ability to penetrate the central nervous system (CNS), making it a valuable tool for investigating the role of 5-HT3 receptors in neurological processes.[1][2][3][4] This document synthesizes available quantitative data, details experimental methodologies, and presents visual representations of relevant pathways and workflows to support further research and development.
Quantitative Assessment of Blood-Brain Barrier Permeability
The primary evidence for the BBB permeability of this compound comes from ex vivo binding studies, which measure the ability of the compound to bind to its target receptors in the brain after systemic administration.[1][3] This approach provides a functional demonstration of brain penetration and target engagement.
A key study demonstrated that this compound, when administered intraperitoneally (i.p.) or orally (p.o.) to mice, effectively displaced the binding of a radiolabeled 5-HT3 antagonist in the cerebral cortex.[1][3] The dose-dependent inhibitory effect was quantified to determine the median effective dose (ED50), representing the dose at which 50% of the specific radioligand binding is inhibited.
| Parameter | Route of Administration | Value | Species | Brain Region | Reference |
| ED50 | Intraperitoneal (i.p.) | 0.39 mg/kg | Mouse | Cerebral Cortex | [1][3] |
| ED50 | Oral (p.o.) | 0.85 mg/kg | Mouse | Cerebral Cortex | [1][3] |
These low ED50 values indicate that this compound readily crosses the blood-brain barrier and occupies 5-HT3 receptors at pharmacologically relevant doses.
Experimental Protocols
Ex Vivo Radioligand Binding Assay for this compound Brain Occupancy
This protocol is based on the methodology described by Bachy et al. (1993) and general principles of radioligand binding assays.[1][3][5][6][7]
Objective: To determine the in vivo occupancy of 5-HT3 receptors in the mouse brain by this compound after systemic administration.
Materials:
-
This compound
-
Male mice (e.g., Swiss Webster)
-
Radiolabeled 5-HT3 receptor antagonist (e.g., [3H]granisetron or [3H]S-zacopride)
-
Vehicle for this compound (e.g., saline)
-
Scintillation fluid
-
Buffer solution (e.g., Tris-HCl)
-
Homogenizer
-
Centrifuge
-
Scintillation counter
-
Glass fiber filters
Procedure:
-
Animal Dosing:
-
Administer various doses of this compound (or vehicle control) to groups of mice via the desired route (e.g., intraperitoneal or oral).
-
Allow sufficient time for drug absorption and distribution to the brain (e.g., 30 minutes post-administration).
-
-
Brain Tissue Collection and Preparation:
-
At the designated time point, euthanize the mice via an approved method (e.g., cervical dislocation).
-
Rapidly dissect the cerebral cortex on ice.
-
Homogenize the tissue in ice-cold buffer.
-
Centrifuge the homogenate at a high speed (e.g., 48,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation to remove endogenous serotonin (B10506) and other interfering substances.
-
-
Radioligand Binding Assay:
-
Resuspend the final membrane pellet in the assay buffer.
-
Incubate aliquots of the membrane suspension with a fixed concentration of the radiolabeled 5-HT3 antagonist.
-
To determine non-specific binding, incubate a parallel set of samples in the presence of a high concentration of a non-labeled 5-HT3 antagonist (e.g., ondansetron).
-
Incubate the samples at a controlled temperature (e.g., 25°C) for a sufficient duration to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Express the specific binding in the this compound-treated groups as a percentage of the specific binding in the vehicle-treated control group.
-
Plot the percentage of inhibition against the dose of this compound and determine the ED50 value using non-linear regression analysis.
-
Visualizations
Experimental Workflow: Ex Vivo Binding Assay
Caption: Workflow for the ex vivo radioligand binding assay.
Signaling Pathway of this compound at the 5-HT3 Receptor
Caption: Simplified signaling pathway of this compound.
Activation of 5-HT3 receptors, which are ligand-gated ion channels, by this compound leads to a rapid influx of cations (Na+, K+, and Ca2+).[8] This results in membrane depolarization.[8] On presynaptic terminals, this can trigger the release of various neurotransmitters, including dopamine and GABA.[8] On the postsynaptic membrane, it generates a fast excitatory postsynaptic potential, increasing neuronal excitability.[8] Furthermore, there is evidence that 5-HT3 receptor activation can modulate the function of other receptors, such as the NMDA receptor.[9]
References
- 1. Identification and distribution of 5-HT3 receptors in rat brain using radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound: a potent and selective agonist at central and peripheral 5-HT3 receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is a partial agonist/partial antagonist of 5-HT3 receptor and inhibits subsequent 5-HT- or this compound-induced 5-HT3 receptor current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Membrane-bound and solubilized brain 5HT3 receptors: improved radioligand binding assays using bovine area postrema or rat cortex and the radioligands 3H-GR65630, 3H-BRL43694, and 3H-LY278584 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of 5-HT(₁A,B) and 5-HT(₂A,C) serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of 5-HT3 Receptors in the Antidepressant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibition of NMDA-receptor mediated response in the rat medial prefrontal cortical pyramidal cells by the 5-HT3 receptor agonist this compound and 5-HT: intracellular studies - PubMed [pubmed.ncbi.nlm.nih.gov]
SR 57227A: A Technical Guide for Neuropharmacology Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of SR 57227A, a significant compound in neuropharmacology research. This document details its mechanism of action, binding profile, and effects observed in various preclinical models. It is designed to equip researchers, scientists, and drug development professionals with the critical information needed to effectively utilize this compound in their studies.
Core Compound Profile: this compound
This compound, chemically known as 4-amino-(6-chloro-2-pyridyl)-1-piperidine hydrochloride, is a potent and selective agonist for the serotonin (B10506) 5-HT3 receptor. A key characteristic of this compound is its ability to cross the blood-brain barrier, making it a valuable tool for investigating the role of central 5-HT3 receptors in various neurological and psychiatric conditions.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound's interaction with the 5-HT3 receptor and its effects in various preclinical assays.
Table 1: In Vitro Binding Affinity and Efficacy of this compound
| Parameter | Value | Species | Tissue/Cell Line | Radioligand | Reference |
| IC50 | 2.8 - 250 nM | Rat | Cortical membranes, NG 108-15 cells | [3H]S-zacopride, [3H]granisetron | [1] |
| EC50 (Guanidinium uptake) | 208 ± 16 nM | - | NG 108-15 cells | - | [1] |
| EC50 (Ileum contraction) | 11.2 ± 1.1 µM | Guinea-pig | Isolated ileum | - | [1] |
Table 2: In Vivo Efficacy of this compound
| Model | Parameter | Value | Species | Route of Administration | Reference |
| Bezold-Jarisch Reflex | ED50 | 8.3 µg/kg | Rat | i.v. | [1] |
| Cortical Receptor Binding | ED50 | 0.39 mg/kg | Mouse | i.p. | [1] |
| Cortical Receptor Binding | ED50 | 0.85 mg/kg | Mouse | p.o. | [1] |
| Forced Swimming Test | ED50 | 14.2 mg/kg | Mouse | i.p. | [2] |
| Forced Swimming Test | ED50 | 7.6 mg/kg | Rat | i.p. | [2] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the 5-HT3 receptor and the general workflows of essential experimental protocols for studying this compound.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound.
Radioligand Binding Assay for 5-HT3 Receptor
This protocol describes a competitive binding assay to determine the affinity of this compound for the 5-HT3 receptor.
-
Materials:
-
Rat cortical membranes or membranes from cells expressing 5-HT3 receptors.
-
Radioligand: [3H]granisetron or [3H]S-zacopride.
-
This compound.
-
Non-specific binding control: A high concentration of a non-labeled 5-HT3 antagonist (e.g., ondansetron).
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: Cold assay buffer.
-
Glass fiber filters.
-
Scintillation cocktail.
-
-
Procedure:
-
Membrane Preparation: Homogenize dissected brain tissue (e.g., rat cortex) or cultured cells in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet with fresh buffer and resuspend to a specific protein concentration.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of this compound. For total binding wells, add buffer instead of this compound. For non-specific binding wells, add the non-specific binding control.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the percentage of specific binding against the concentration of this compound and fit the data to a one-site competition model to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
This protocol is used to study the functional effects of this compound on 5-HT3 receptors expressed in Xenopus oocytes.
-
Materials:
-
Xenopus laevis oocytes.
-
cRNA encoding the 5-HT3A subunit (and 5-HT3B subunit if studying heteromeric receptors).
-
This compound solutions of varying concentrations.
-
Recording solution (e.g., ND96).
-
Two-electrode voltage-clamp setup (amplifier, electrodes, perfusion system).
-
-
Procedure:
-
Oocyte Preparation and Injection: Surgically remove oocytes from a female Xenopus laevis. Defolliculate the oocytes and inject them with the 5-HT3 receptor cRNA. Incubate the oocytes for 2-7 days to allow for receptor expression.
-
Recording Setup: Place an oocyte in the recording chamber and perfuse with the recording solution. Impale the oocyte with two microelectrodes filled with KCl, one for voltage recording and one for current injection.
-
Voltage Clamping: Clamp the oocyte membrane potential at a holding potential (e.g., -70 mV).
-
Drug Application: Apply this compound at various concentrations to the oocyte via the perfusion system.
-
Data Acquisition: Record the inward currents elicited by the application of this compound.
-
Data Analysis: Measure the peak amplitude of the current responses at each concentration of this compound. Plot the current amplitude against the drug concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximum response.
-
Forced Swim Test (FST)
The FST is a widely used behavioral test to assess antidepressant-like activity.
-
Materials:
-
Mice or rats.
-
This compound.
-
A cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.
-
Video recording equipment.
-
-
Procedure:
-
Acclimatization: Allow the animals to acclimatize to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or a vehicle control intraperitoneally (i.p.) or orally (p.o.) at a specified time before the test (e.g., 30-60 minutes).
-
Swim Session: Gently place each animal individually into the water-filled cylinder for a 6-minute session.[3]
-
Behavioral Recording: Record the entire session on video. An observer, blind to the treatment conditions, should score the animal's behavior during the last 4 minutes of the test.[3] The primary behavior measured is immobility, defined as the cessation of struggling and remaining floating in the water, making only small movements to keep the head above water.
-
Data Analysis: Calculate the total duration of immobility for each animal. Compare the immobility times between the this compound-treated group and the control group using appropriate statistical tests (e.g., t-test or ANOVA). A significant reduction in immobility time in the drug-treated group is indicative of an antidepressant-like effect.
-
Learned Helplessness Model
This model is used to evaluate the potential of a compound to reverse stress-induced depressive-like behavior.
-
Materials:
-
Rats.
-
This compound.
-
A shuttle box apparatus with a grid floor capable of delivering escapable and inescapable foot shocks.
-
-
Procedure:
-
Induction of Helplessness (Day 1): Place the rats in the shuttle box and subject them to a series of inescapable foot shocks.
-
Drug Administration: Administer this compound or vehicle daily for a specified period (e.g., several days) following the inescapable shock session.
-
Avoidance Testing (e.g., Day 3 and 4): Place the rats back in the shuttle box. In this session, the animals can escape the foot shock by moving to the other side of the chamber. Record the number of failures to escape the shock.
-
Data Analysis: Compare the number of escape failures between the this compound-treated group and the control group. A significant reduction in the number of escape failures in the drug-treated group suggests a reversal of the learned helplessness behavior.
-
Conclusion
This compound is a valuable pharmacological tool for the in-depth investigation of the 5-HT3 receptor's role in the central nervous system. Its ability to penetrate the blood-brain barrier and its demonstrated efficacy in preclinical models of depression and pain make it a compound of significant interest for neuropharmacology research and drug development. The methodologies and data presented in this guide are intended to provide a solid foundation for researchers to design and execute robust experiments aimed at further elucidating the therapeutic potential of targeting the 5-HT3 receptor.
References
The Central Effects of SR 57227A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 57227A, with the chemical name 4-amino-(6-chloro-2-pyridyl)-1-piperidine hydrochloride, is a potent and selective agonist for the serotonin (B10506) 5-HT3 receptor.[1] A key characteristic of this compound is its ability to cross the blood-brain barrier, making it a valuable tool for investigating the central nervous system (CNS) effects mediated by 5-HT3 receptor stimulation.[1][2] This technical guide provides a comprehensive overview of the central effects of this compound, its mechanism of action, and detailed experimental protocols for its investigation. Recent research has also explored its potential as an analgesic agent for nociplastic pain, suggesting it could be an alternative to opioids.[3][4] Interestingly, some studies indicate that this compound may act as a partial agonist/antagonist, suggesting a role as a serotonin stabilizer.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound across various in vitro and in vivo experimental paradigms.
Table 1: In Vitro Binding Affinities and Potencies
| Parameter | Value | Radioligand | Tissue/Cell Line | Reference |
| IC50 | 2.8 - 250 nM | [3H]S-zacopride or [3H]granisetron | Rat cortical membranes, NG 108-15 cells | [1] |
| EC50 | 208 ± 16 nM | [14C]guanidinium uptake | NG 108-15 cells (in the presence of substance P) | [1] |
| EC50 | 11.2 ± 1.1 µM | Contraction | Isolated guinea-pig ileum | [1] |
Table 2: In Vivo Efficacies
| Experimental Model | Parameter | Value | Species | Route of Administration | Reference |
| Bezold-Jarisch Reflex | ED50 | 8.3 µg/kg | Rat | i.v. | [1] |
| 5-HT3 Receptor Binding (ex vivo) | ED50 | 0.39 mg/kg | Mouse | i.p. | [1] |
| 5-HT3 Receptor Binding (ex vivo) | ED50 | 0.85 mg/kg | Mouse | p.o. | [1] |
| Forced Swimming Test | ED50 | 14.2 mg/kg | Mouse | i.p. | [2] |
| Forced Swimming Test | ED50 | 7.6 mg/kg | Rat | i.p. | [2] |
Mechanism of Action and Signaling Pathways
This compound exerts its effects by binding to and activating 5-HT3 receptors, which are ligand-gated ion channels.[5] Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor is a non-selective cation channel.[6] Upon agonist binding, the channel opens, leading to a rapid influx of cations (primarily Na+ and K+, with some Ca2+) and subsequent depolarization of the neuronal membrane. This rapid depolarization can trigger action potentials and modulate the release of various neurotransmitters.
Figure 1: Simplified signaling pathway of this compound at the 5-HT3 receptor. Max Width: 760px.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the central effects of this compound.
Radioligand Binding Assay
This protocol is for determining the binding affinity of this compound to 5-HT3 receptors in rat cortical membranes.
Materials:
-
Rat cortical tissue
-
Lysis buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitor cocktail
-
Binding buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4
-
Radioligand: [3H]granisetron or [3H]S-zacopride
-
This compound
-
Non-specific binding control (e.g., high concentration of a non-labeled 5-HT3 antagonist like ondansetron)
-
96-well plates
-
Scintillation fluid
-
Scintillation counter
-
Glass fiber filters (GF/C) presoaked in 0.3% polyethyleneimine (PEI)
-
FilterMate™ harvester
Procedure:
-
Membrane Preparation: Homogenize frozen rat cortical tissue in 20 volumes of cold lysis buffer. Centrifuge at 1,000 x g for 3 minutes to remove large debris. Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C. Resuspend the pellet in fresh lysis buffer and repeat the centrifugation. Resuspend the final pellet in binding buffer containing 10% sucrose (B13894) and store at -80°C. Determine protein concentration using a BCA assay.
-
Assay Setup: In a 96-well plate, add in the following order:
-
150 µL of diluted membrane preparation (50-120 µg protein)
-
50 µL of this compound at various concentrations or buffer (for total binding) or non-specific binding control.
-
50 µL of radioligand solution.
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Stop the incubation by rapid vacuum filtration onto PEI-presoaked GF/C filters using a FilterMate™ harvester. Wash the filters four times with ice-cold wash buffer.
-
Counting: Dry the filters for 30 minutes at 50°C. Add scintillation cocktail and measure radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of this compound by non-linear regression analysis.
Figure 2: Experimental workflow for the radioligand binding assay. Max Width: 760px.
In Vivo Microdialysis
This protocol describes the procedure for measuring neurotransmitter levels in the brain of freely moving rats following this compound administration.
Materials:
-
Adult male Sprague-Dawley rats (280-320 g)
-
Stereotaxic frame
-
Microdialysis guide cannula and probe (e.g., CMA 12)
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2
-
This compound solution
-
HPLC with electrochemical detection (HPLC-ECD)
Procedure:
-
Surgical Implantation: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula into the desired brain region (e.g., prefrontal cortex or nucleus accumbens). Secure the cannula with dental cement and skull screws. Allow the animal to recover for at least 48 hours.
-
Microdialysis Setup: On the day of the experiment, place the rat in a microdialysis chamber and allow it to habituate. Gently insert the microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a flow rate of 1-2 µL/min.
-
Baseline Collection: Allow the system to equilibrate for 60-90 minutes. Collect at least three baseline dialysate samples (e.g., every 20 minutes).
-
Drug Administration: Administer this compound systemically (e.g., i.p.) or locally via reverse dialysis.
-
Sample Collection: Continue collecting dialysate samples at regular intervals for at least 2-3 hours post-administration.
-
Neurotransmitter Analysis: Analyze the dialysate samples for neurotransmitter content (e.g., dopamine, serotonin, and their metabolites) using HPLC-ECD.
-
Data Analysis: Express neurotransmitter concentrations as a percentage of the mean baseline concentration for each animal.
Forced Swim Test
This protocol is used to assess the antidepressant-like effects of this compound in rodents.[2]
Materials:
-
Mice or rats
-
Cylindrical container (e.g., 25 cm height, 10 cm diameter for mice; 40 cm height, 20 cm diameter for rats)
-
Water at 24-30°C
-
This compound solution
-
Video recording equipment (optional but recommended)
Procedure:
-
Habituation: Handle the animals for a few days before the test.
-
Pre-test Session (Day 1): Place each animal individually into the cylinder filled with water (depth sufficient to prevent the animal from touching the bottom) for 15 minutes. After the session, remove the animal, dry it, and return it to its home cage.
-
Drug Administration (Day 2): Administer this compound or vehicle to the animals (e.g., 30-60 minutes before the test session, depending on the route of administration).
-
Test Session (Day 2): Place the animals back into the water-filled cylinder for a 5-minute test session.
-
Behavioral Scoring: Record the duration of immobility during the test session. Immobility is defined as the state in which the animal makes only the movements necessary to keep its head above water.
-
Data Analysis: Compare the duration of immobility between the this compound-treated group and the vehicle-treated group. A significant reduction in immobility time suggests an antidepressant-like effect.
Figure 3: Workflow for the forced swim test. Max Width: 760px.
Whole-Cell Patch-Clamp Electrophysiology
This protocol is for recording 5-HT3 receptor-mediated currents in cultured neurons or brain slices.
Materials:
-
Cultured neurons or acute brain slices expressing 5-HT3 receptors
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass pipettes
-
Extracellular solution (aCSF for slices or a buffered salt solution for cultured cells)
-
Intracellular solution (e.g., K-Gluconate or Cs-Gluconate based)
-
This compound solution
-
Perfusion system
Procedure:
-
Preparation: Prepare acute brain slices or cultured neurons according to standard laboratory protocols. Transfer the preparation to the recording chamber on the microscope stage and continuously perfuse with oxygenated extracellular solution.
-
Pipette Pulling and Filling: Pull borosilicate glass pipettes to a resistance of 3-6 MΩ and fill with intracellular solution.
-
Whole-Cell Configuration: Obtain a gigaohm seal on a target neuron and then rupture the membrane to achieve the whole-cell configuration.
-
Recording: Clamp the cell at a holding potential of -60 mV to -70 mV.
-
Drug Application: Apply this compound via the perfusion system at various concentrations to evoke inward currents.
-
Data Acquisition and Analysis: Record the current responses using appropriate software. Measure the peak amplitude of the inward current at each concentration to construct a dose-response curve and determine the EC50.
Conclusion
This compound is a valuable pharmacological tool for elucidating the role of central 5-HT3 receptors in various physiological and pathological processes. Its ability to penetrate the CNS allows for in vivo investigations of its effects on behavior and neurochemistry. The provided quantitative data, signaling pathway information, and detailed experimental protocols offer a solid foundation for researchers and drug development professionals interested in the central effects of this potent 5-HT3 receptor agonist. Further research into its partial agonist/antagonist properties may reveal more nuanced therapeutic applications.
References
- 1. This compound: a potent and selective agonist at central and peripheral 5-HT3 receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant-like effects of this compound, a 5-HT3 receptor agonist, in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. This compound, a serotonin type-3 receptor agonist, as a candidate analgesic agent targeting nociplastic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a partial agonist/partial antagonist of 5-HT3 receptor and inhibits subsequent 5-HT- or this compound-induced 5-HT3 receptor current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
SR 57227A: A Technical Guide to its Role in Serotonin Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR 57227A is a potent and selective 5-HT3 receptor agonist with the significant advantage of being able to cross the blood-brain barrier.[1][2] This characteristic makes it a valuable tool for investigating the role of central 5-HT3 receptors in various physiological and pathological processes.[1] this compound has demonstrated a complex pharmacological profile, exhibiting not only agonist but also partial antagonist properties, leading to the suggestion that it may act as a serotonin (B10506) stabilizer.[2] Its effects have been characterized in a range of in vitro and in vivo models, revealing potential therapeutic applications in depression, anxiety, and pain management.[3] This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, quantitative pharmacological data, detailed experimental protocols, and its modulation of serotonin-mediated signaling pathways.
Chemical Properties
This compound, also known as 4-amino-(6-chloro-2-pyridyl)-1-piperidine hydrochloride, is a synthetic compound with a molecular formula of C10H14ClN3·HCl and a molecular weight of 248.15 g/mol .
Mechanism of Action
This compound is a high-affinity and selective agonist for the 5-HT3 receptor.[1] Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel. Upon binding of an agonist like this compound, the channel opens, leading to a rapid influx of cations, primarily Na+ and Ca2+, which results in neuronal depolarization.
Recent studies have further elucidated the nuanced mechanism of this compound, revealing that it acts as a partial agonist/partial antagonist at the 5-HT3 receptor. This dual activity suggests that this compound can modulate receptor activity, potentially acting as a "serotonin stabilizer" by preventing excessive receptor activation in the presence of high concentrations of serotonin while still providing a baseline level of receptor stimulation.[2]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound across various experimental paradigms.
Table 1: In Vitro Binding Affinities and Functional Potencies
| Parameter | Assay System | Radioligand | Value | Reference |
| IC50 | Rat cortical membranes | [3H]S-zacopride or [3H]granisetron | 2.8 - 250 nM | [1] |
| IC50 | Whole NG 108-15 cells or membranes | [3H]S-zacopride or [3H]granisetron | 2.8 - 250 nM | [1] |
| EC50 | [14C]guanidinium uptake in NG 108-15 cells | N/A | 208 ± 16 nM | [1] |
| EC50 | Contraction of isolated guinea-pig ileum | N/A | 11.2 ± 1.1 µM | [1] |
Table 2: In Vivo Efficacy
| Model | Species | Endpoint | Route of Administration | ED50 | Reference |
| Bezold-Jarisch Reflex | Rat | Induction of reflex | i.v. | 8.3 µg/kg | [1] |
| Systemic binding to 5-HT3 receptors | Mouse | Cortical membrane binding | i.p. | 0.39 mg/kg | [1] |
| Systemic binding to 5-HT3 receptors | Mouse | Cortical membrane binding | p.o. | 0.85 mg/kg | [1] |
| Forced Swimming Test | Mouse | Reduction of immobility | i.p. | 14.2 mg/kg | [4] |
| Forced Swimming Test | Rat | Reduction of immobility | i.p. | 7.6 mg/kg | [4] |
Signaling Pathways
Activation of the 5-HT3 receptor by this compound initiates a cascade of intracellular events. The primary event is the influx of calcium ions, which then act as a second messenger to activate downstream signaling molecules.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol outlines the general steps for determining the binding affinity of this compound for the 5-HT3 receptor.
Methodology:
-
Membrane Preparation: Homogenize rat cortical tissue or NG 108-15 cells in a suitable buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in the assay buffer.
-
Incubation: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable 5-HT3 receptor radioligand (e.g., [3H]S-zacopride or [3H]granisetron), and varying concentrations of this compound. Incubate at a controlled temperature to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
[14C]Guanidinium Uptake Assay in NG 108-15 Cells
This functional assay measures the ability of this compound to activate 5-HT3 receptors and induce ion flux.
Methodology:
-
Cell Culture: Culture NG 108-15 cells to confluence in appropriate culture dishes.
-
Pre-incubation: Wash the cells with a buffer and pre-incubate them in the presence of substance P.
-
Stimulation: Add varying concentrations of this compound along with [14C]guanidinium to the cells and incubate for a short period.
-
Termination and Lysis: Terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release the intracellular contents.
-
Quantification: Measure the amount of [14C]guanidinium taken up by the cells using a scintillation counter.
-
Data Analysis: Plot the [14C]guanidinium uptake against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[1]
Bezold-Jarisch Reflex in Anesthetized Rats
This in vivo assay assesses the ability of this compound to stimulate peripheral 5-HT3 receptors, leading to a characteristic triad (B1167595) of bradycardia, hypotension, and apnea.
Methodology:
-
Animal Preparation: Anesthetize rats and cannulate the jugular vein for drug administration and the carotid artery for blood pressure and heart rate monitoring.
-
Drug Administration: Administer increasing doses of this compound intravenously.[1]
-
Physiological Monitoring: Continuously record heart rate and blood pressure.
-
Data Analysis: Determine the dose of this compound that produces a 50% reduction in heart rate or blood pressure to calculate the ED50.[1] To confirm the involvement of 5-HT3 receptors, the experiment can be repeated in the presence of a 5-HT3 receptor antagonist, which should block the effects of this compound.[1]
Forced Swimming Test in Rodents
This behavioral model is used to assess the antidepressant-like effects of compounds.
Methodology:
-
Apparatus: A transparent cylindrical container filled with water at a controlled temperature.
-
Procedure:
-
Pre-test: On the first day, individually place the animals in the water-filled cylinder for a 15-minute period.
-
Drug Administration: On the second day, administer this compound or a vehicle control intraperitoneally (i.p.) or orally (p.o.).[4]
-
Test: After a set pre-treatment time, place the animals back into the cylinder for a 5-6 minute test session.
-
-
Scoring: Record the duration of immobility during the final 4 minutes of the test session. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
-
Data Analysis: Compare the duration of immobility between the this compound-treated group and the vehicle-treated group. A significant reduction in immobility time is indicative of an antidepressant-like effect. The ED50 can be calculated from a dose-response curve.[4]
Conclusion
This compound is a versatile pharmacological tool for probing the function of 5-HT3 receptors, particularly within the central nervous system. Its well-characterized binding affinities, functional potencies, and in vivo effects, coupled with its unique partial agonist/antagonist profile, make it a compound of significant interest for both basic research and drug development. The detailed methodologies and summarized data presented in this guide are intended to facilitate further investigation into the role of this compound and the broader implications of 5-HT3 receptor modulation in health and disease.
References
- 1. This compound: a potent and selective agonist at central and peripheral 5-HT3 receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a partial agonist/partial antagonist of 5-HT3 receptor and inhibits subsequent 5-HT- or this compound-induced 5-HT3 receptor current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a serotonin type-3 receptor agonist, as a candidate analgesic agent targeting nociplastic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidepressant-like effects of this compound, a 5-HT3 receptor agonist, in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
SR 57227A: A Comprehensive Technical Guide to its Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR 57227A is a potent and selective agonist of the serotonin (B10506) 5-HT3 receptor, demonstrating the ability to cross the blood-brain barrier.[1] Preclinical evidence strongly suggests its potential therapeutic utility in a range of neurological and psychiatric disorders, including depression, anxiety, and chronic pain. This document provides an in-depth technical overview of this compound, summarizing key quantitative data, detailing experimental protocols from pivotal studies, and illustrating its mechanism of action through signaling pathway diagrams. Recent findings also point to a more complex pharmacological profile, with evidence suggesting it may act as a partial agonist/partial antagonist at the 5-HT3 receptor, potentially functioning as a serotonin stabilizer.[2]
Core Pharmacological Data
The following tables summarize the key in vitro and in vivo quantitative data for this compound, providing a comparative overview of its binding affinity and functional potency across different experimental models.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Species | Tissue/Cell Line | Radioligand | Value | Reference |
| IC50 | Rat | Cortical Membranes | [3H]S-zacopride | 2.8 - 250 nM | [1] |
| Ki | Rat | Cerebral Cortex | [3H]S-zacopride | 115 nM | [1] |
| Ki | N/A | NG 108-15 Cell Membranes | [3H]S-zacopride | 150 nM | [1] |
| Ki | N/A | Whole NG 108-15 Cells | [3H]S-zacopride | 103 nM | [1] |
| IC50 | N/A | 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2, 5-HT4 Receptors | N/A | >1000 nM |
Table 2: In Vivo Efficacy in Preclinical Models
| Model | Species | Endpoint | Administration | ED50 | Reference |
| Forced Swimming Test | Mouse | Reduced Immobility | Intraperitoneal (i.p.) | 14.2 mg/kg | [3] |
| Forced Swimming Test | Rat | Reduced Immobility | Intraperitoneal (i.p.) | 7.6 mg/kg | [3] |
| Learned Helplessness | Rat | Reduced Escape Failures | Intraperitoneal (i.p.) | 1 and 3 mg/kg (50-60% reduction) | [3] |
| Isolation-Induced Aggression | Mouse | Reduced Aggression | Intraperitoneal (i.p.) | N/A (50-85% reduction) | [3] |
| Bezold-Jarisch Reflex | Rat | Elicitation of Reflex | Intravenous (i.v.) | 8.3 µg/kg | [4] |
| Cortical Membrane Binding | Mouse | Receptor Binding | Intraperitoneal (i.p.) | 0.39 mg/kg | [4] |
| Cortical Membrane Binding | Mouse | Receptor Binding | Oral (p.o.) | 0.85 mg/kg | [4] |
| Spontaneous Seizure-Induced Mortality | Mouse (Dravet model) | Reduced Mortality | Intraperitoneal (i.p.) | 20 mg/kg |
Signaling Pathways and Mechanism of Action
This compound exerts its effects primarily through the activation of the 5-HT3 receptor, which is unique among serotonin receptors as it is a ligand-gated ion channel. Upon binding, this compound induces a conformational change in the receptor, opening a non-selective cation channel and leading to the rapid influx of sodium (Na+) and calcium (Ca2+) ions. This influx causes depolarization of the neuronal membrane.
Recent research suggests a more nuanced mechanism, indicating that this compound may act as a partial agonist/partial antagonist, which could contribute to a stabilizing effect on serotonergic transmission.[2]
Experimental Protocols
This section provides detailed methodologies for key preclinical experiments that have been instrumental in characterizing the therapeutic potential of this compound.
Antidepressant-like Activity: Forced Swimming Test
Objective: To assess the antidepressant-like effects of this compound by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder.
Methodology:
-
Animals: Male mice or rats are used.
-
Apparatus: A transparent glass cylinder (e.g., 25 cm height, 10 cm diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its hind paws or tail.
-
Procedure:
-
Pre-test Session (Day 1): Animals are placed in the cylinder for a 15-minute habituation session.
-
Test Session (Day 2): 24 hours after the pre-test, animals are administered this compound (e.g., 1-30 mg/kg, i.p.) or vehicle. After a specified pre-treatment time (e.g., 30 minutes), they are placed back into the cylinder for a 5 or 6-minute test session.
-
-
Data Analysis: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) during the final 4 minutes of the test session is recorded and analyzed. A significant decrease in immobility time is indicative of an antidepressant-like effect.
Antidepressant-like Activity: Learned Helplessness Model
Objective: To evaluate the ability of this compound to reverse the deficits in escape learning induced by exposure to inescapable stress.
Methodology:
-
Animals: Male rats are typically used.
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering scrambled electric foot shocks.
-
Procedure:
-
Induction Phase (Day 1): Rats are exposed to a session of inescapable foot shocks (e.g., 60 shocks, 0.8 mA, 15s duration, random inter-shock interval).
-
Test Phase (Days 2 and 3): 24 and 48 hours after the induction phase, animals are placed in the shuttle box and subjected to a series of escapable shocks (e.g., 30 trials). A conditioned stimulus (e.g., a light or tone) precedes the shock. The animal can escape the shock by crossing to the other side of the shuttle box.
-
Drug Administration: this compound (e.g., 1 and 3 mg/kg, i.p.) or vehicle is administered before the test sessions.
-
-
Data Analysis: The number of escape failures (failure to cross to the safe compartment within a set time) and the latency to escape are recorded. A reduction in escape failures and latency is indicative of an antidepressant-like effect.
Anxiolytic-like Activity: Elevated Zero-Maze
Objective: To assess the anxiolytic-like properties of this compound by measuring the exploration of open, exposed areas of a maze.
Methodology:
-
Animals: Male rats are used.
-
Apparatus: A circular runway elevated from the floor, with two opposite quadrants enclosed by high walls (closed arms) and the other two quadrants open (open arms).
-
Procedure:
-
Animals are administered this compound or vehicle.
-
After a pre-treatment period, each rat is placed in one of the closed arms of the maze and allowed to explore freely for a set duration (e.g., 5 minutes).
-
-
Data Analysis: The time spent in the open arms and the number of entries into the open arms are recorded. An increase in these parameters suggests an anxiolytic-like effect.
Analgesic Activity: Formalin Test
Objective: To evaluate the analgesic effects of this compound in a model of tonic chemical pain.
Methodology:
-
Animals: Male mice are used.
-
Procedure:
-
Animals are pre-treated with this compound or vehicle.
-
A dilute solution of formalin (e.g., 20 µL of a 5% solution) is injected into the plantar surface of one hind paw.
-
The animal is immediately placed in an observation chamber.
-
-
Data Analysis: The total time spent licking the injected paw is recorded in two phases: the early phase (0-5 minutes post-injection, representing acute nociceptive pain) and the late phase (15-30 minutes post-injection, representing inflammatory pain). A reduction in licking time indicates an analgesic effect.
Neuronal Activation: c-Fos Immunohistochemistry
Objective: To identify the neuronal populations activated by this compound by detecting the expression of the immediate-early gene c-Fos.
Methodology:
-
Animals: Mice or rats are administered this compound or vehicle.
-
Tissue Processing: At a specific time point after drug administration (e.g., 2 hours), animals are deeply anesthetized and transcardially perfused with saline followed by a fixative (e.g., 4% paraformaldehyde). The brains are removed, post-fixed, and sectioned.
-
Immunohistochemistry: Brain sections are incubated with a primary antibody against c-Fos, followed by a fluorescently labeled secondary antibody.
-
Imaging and Analysis: Sections are imaged using a fluorescence microscope. The number of c-Fos positive cells in specific brain regions (e.g., prefrontal cortex) is quantified. An increase in c-Fos expression indicates neuronal activation.
Potential Therapeutic Applications and Future Directions
The preclinical data for this compound are compelling, suggesting a multifaceted therapeutic potential.
-
Depression and Anxiety: The robust effects in the forced swimming test and learned helplessness model highlight its potential as a novel antidepressant.[3] Its anxiolytic-like profile in the elevated zero-maze further supports its use in anxiety-related disorders.
-
Chronic Pain: The analgesic effects observed in the formalin test suggest that this compound could be a valuable therapeutic option for managing chronic pain states, potentially offering an alternative to opioids.[5]
-
Epilepsy: Emerging evidence indicates a role for this compound in reducing seizure-induced mortality in animal models of epilepsy, opening a new avenue for investigation.
Future research should focus on:
-
Elucidating the detailed downstream signaling cascades activated by this compound to better understand its molecular mechanism of action.
-
Conducting further preclinical studies to explore its efficacy in a wider range of disease models.
-
Initiating well-controlled clinical trials to evaluate the safety and efficacy of this compound in human populations for the aforementioned therapeutic indications.
-
Further investigating its partial agonist/antagonist properties to understand its potential as a serotonin stabilizer.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Role of 5-HT3 Receptors in the Antidepressant Response [mdpi.com]
- 3. Spinal 5-HT3 receptors mediate descending facilitation and contribute to behavioral hypersensitivity via a reciprocal neuron-glial signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin 5-HT3 Receptor-Mediated Vomiting Occurs via the Activation of Ca2+/CaMKII-Dependent ERK1/2 Signaling in the Least Shrew (Cryptotis parva) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validity Assessment of 5 Day Repeated Forced-Swim Stress to Model Human Depression in Young-Adult C57BL/6J and BALB/cJ Mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Discovery and Synthesis of SR 57227A
For Researchers, Scientists, and Drug Development Professionals
Abstract
SR 57227A, chemically known as 4-amino-(6-chloro-2-pyridyl)-1-piperidine hydrochloride, is a potent and selective agonist for the serotonin (B10506) 5-HT3 receptor. A significant characteristic of this compound is its ability to cross the blood-brain barrier, making it a valuable tool for investigating the central nervous system's 5-HT3 receptor functions.[1] this compound has demonstrated efficacy in various preclinical models, suggesting its potential therapeutic applications in conditions such as depression and nociplastic pain.[2][3] More recent studies have characterized this compound as a partial agonist, which may contribute to its favorable pharmacological profile by acting as a serotonin stabilizer.[4][5] This technical guide provides a comprehensive overview of the discovery, pharmacological characterization, and known experimental protocols related to this compound.
Discovery and Pharmacological Profile
This compound was identified as a novel compound with high affinity and selectivity for the 5-HT3 receptor.[1] Its ability to penetrate the central nervous system distinguishes it from many other 5-HT3 receptor agonists, providing a unique opportunity to explore the roles of central 5-HT3 receptors in vivo.[1]
In Vitro Characterization
This compound exhibits high affinity for 5-HT3 receptor binding sites in various preparations, including rat cortical membranes and NG 108-15 cells.[1] Functionally, it stimulates the uptake of [14C]guanidinium into NG 108-15 cells and induces contraction of the isolated guinea-pig ileum, both of which are classic indicators of 5-HT3 receptor agonism.[1] These effects are competitively antagonized by established 5-HT3 receptor antagonists like tropisetron.[1]
In Vivo Characterization
In vivo studies have further substantiated the agonist properties of this compound. Intravenous administration in anesthetized rats elicits the Bezold-Jarisch reflex, a classic response mediated by peripheral 5-HT3 receptors.[1] Furthermore, its central activity is demonstrated by its ability to induce contralateral turning behavior when injected into the mouse striatum and to inhibit the firing rate of cortical neurons, effects that are blocked by 5-HT3 antagonists.[1] Notably, this compound has also shown antidepressant-like effects in rodent models.[3]
Data Presentation
The following tables summarize the quantitative pharmacological data for this compound from key in vitro and in vivo studies.
Table 1: In Vitro Binding Affinity and Functional Potency of this compound
| Assay | Preparation | Radioligand | Parameter | Value | Reference |
| Radioligand Binding | Rat Cortical Membranes | [3H]S-zacopride or [3H]granisetron | IC50 | 2.8 - 250 nM | [1] |
| Radioligand Binding | NG 108-15 Cells/Membranes | [3H]S-zacopride or [3H]granisetron | IC50 | 2.8 - 250 nM | [1] |
| [14C]Guanidinium Uptake | NG 108-15 Cells | N/A | EC50 | 208 ± 16 nM | [1] |
| Guinea-Pig Ileum Contraction | Isolated Guinea-Pig Ileum | N/A | EC50 | 11.2 ± 1.1 µM | [1] |
Table 2: In Vivo Potency of this compound
| Assay | Species | Route of Administration | Parameter | Value | Reference |
| Bezold-Jarisch Reflex | Rat (anesthetized) | i.v. | ED50 | 8.3 µg/kg | [1] |
| In vivo Receptor Binding | Mouse Cortical Membranes | i.p. | ED50 | 0.39 mg/kg | [1] |
| In vivo Receptor Binding | Mouse Cortical Membranes | p.o. | ED50 | 0.85 mg/kg | [1] |
| Forced Swimming Test | Mouse | i.p. | ED50 | 14.2 mg/kg | [3] |
| Forced Swimming Test | Rat | i.p. | ED50 | 7.6 mg/kg | [3] |
Synthesis of this compound
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
5-HT3 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for the 5-HT3 receptor.
-
Materials:
-
HEK293 cells stably expressing the human 5-HT3A receptor.
-
Lysis Buffer: 50 mM Tris-HCl, pH 7.4.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Radioligand: [3H]granisetron.
-
Non-specific binding control: 10 µM granisetron.
-
GF/B glass fiber filters, pre-soaked in 0.5% polyethyleneimine (PEI).
-
96-well plates.
-
Scintillation counter and scintillation cocktail.
-
-
Procedure:
-
Membrane Preparation:
-
Harvest HEK293 cells and homogenize in ice-cold Lysis Buffer.
-
Centrifuge at 1,000 x g to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g to pellet the membranes.
-
Wash the membrane pellet with fresh Binding Buffer and resuspend to a final protein concentration of 100-200 µg/mL.
-
-
Binding Assay:
-
In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of Binding Buffer, 50 µL of [3H]granisetron (at a concentration near its Kd), and 100 µL of membrane preparation.
-
Non-specific Binding: 50 µL of 10 µM granisetron, 50 µL of [3H]granisetron, and 100 µL of membrane preparation.
-
Competitive Binding: 50 µL of varying concentrations of this compound, 50 µL of [3H]granisetron, and 100 µL of membrane preparation.
-
-
Incubate at room temperature for 60 minutes.
-
-
Filtration and Quantification:
-
Rapidly filter the contents of each well through the pre-soaked GF/B filters.
-
Wash the filters three times with ice-cold Binding Buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC50 value.
-
-
[14C]Guanidinium Uptake Assay
This functional assay measures the influx of cations through the 5-HT3 receptor channel.
-
Materials:
-
NG108-15 cells.
-
Assay Buffer (e.g., HEPES-buffered saline).
-
[14C]guanidinium hydrochloride.
-
This compound.
-
Substance P.
-
Scintillation counter and scintillation cocktail.
-
-
Procedure:
-
Plate NG108-15 cells in a suitable multi-well format and allow them to adhere.
-
Wash the cells with Assay Buffer.
-
Pre-incubate the cells with Substance P (10 µM) for a short period.
-
Add varying concentrations of this compound along with [14C]guanidinium to the wells.
-
Incubate for 10-15 minutes at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold Assay Buffer.
-
Lyse the cells and measure the incorporated radioactivity using a scintillation counter.
-
Plot the radioactivity against the logarithm of the this compound concentration to determine the EC50 value.
-
Guinea-Pig Ileum Contraction Assay
This ex vivo assay assesses the contractile response of intestinal smooth muscle to 5-HT3 receptor stimulation.
-
Materials:
-
Guinea pig.
-
Tyrode's solution (physiological salt solution), maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Organ bath with an isometric force transducer.
-
This compound.
-
-
Procedure:
-
Isolate a segment of the guinea pig ileum and mount it in an organ bath containing Tyrode's solution.
-
Allow the tissue to equilibrate under a resting tension.
-
Add cumulative concentrations of this compound to the organ bath.
-
Record the isometric contractions of the ileum segment.
-
Plot the contractile response against the logarithm of the this compound concentration to determine the EC50 value.
-
Bezold-Jarisch Reflex in Anesthetized Rats
This in vivo assay measures the cardiovascular response to peripheral 5-HT3 receptor activation.
-
Materials:
-
Male Wistar rats.
-
Anesthetic (e.g., urethane).
-
Catheters for intravenous drug administration and blood pressure monitoring.
-
This compound.
-
-
Procedure:
-
Anesthetize the rat and insert catheters into a femoral vein (for drug administration) and a carotid artery (for blood pressure and heart rate monitoring).
-
Allow the animal's physiological parameters to stabilize.
-
Administer increasing doses of this compound intravenously.
-
Record the changes in mean arterial pressure and heart rate.
-
The dose of this compound that produces a 50% of the maximal decrease in heart rate is determined as the ED50.
-
Mandatory Visualizations
Signaling Pathways
The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of an agonist like this compound, the channel opens, leading to a rapid influx of cations (primarily Na+ and Ca2+), which causes depolarization of the cell membrane. This depolarization can trigger various downstream cellular responses.
Caption: 5-HT3 Receptor Signaling Cascade.
Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Buy [1-(4-Chloro-6-methyl-pyrimidin-2-yl)-piperidin-3-yl]-methyl-amine hydrochloride [smolecule.com]
- 3. An examination of the 5-HT3 receptor mediating contraction and evoked [3H]-acetylcholine release in the guinea-pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Cannabidiol Affects the Bezold-Jarisch Reflex via TRPV1 and 5-HT3 Receptors and Has Peripheral Sympathomimetic Effects in Spontaneously Hypertensive and Normotensive Rats [frontiersin.org]
An In-Depth Technical Guide to the Chemical Properties of SR 57227A Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 57227A hydrochloride is a potent and selective agonist for the 5-HT3 receptor, a ligand-gated ion channel involved in a variety of physiological processes.[1][2][3][4] Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the role of central 5-HT3 receptors in neurological and psychiatric disorders.[1][2] This technical guide provides a comprehensive overview of the chemical and pharmacological properties of this compound hydrochloride, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.
Chemical Properties
This compound hydrochloride, with the formal name 1-(6-chloro-2-pyridinyl)-4-piperidinamine, monohydrochloride, is a white solid compound.[2][3] Its fundamental chemical and physical properties are summarized in the tables below.
Table 1: General Chemical Properties of this compound Hydrochloride
| Property | Value | Reference |
| Chemical Name | 4-amino-(6-chloro-2-pyridyl)-1 piperidine (B6355638) hydrochloride | [1] |
| Molecular Formula | C₁₀H₁₄ClN₃ • HCl | [2][3] |
| Molecular Weight | 248.15 g/mol | [2][4][5] |
| Appearance | White solid | [2] |
| Purity | ≥98% | [3] |
Table 2: Solubility of this compound Hydrochloride
| Solvent | Solubility | Reference |
| Water | Soluble to 100 mM | [5] |
| DMSO | 8.33 mg/mL (33.57 mM) (Sonication recommended) | [2] |
| DMF | 1 mg/mL | [3] |
| Ethanol | Slightly soluble | [3] |
| PBS (pH 7.2) | 1 mg/mL | [3] |
Table 3: Stability and Storage of this compound Hydrochloride
| Condition | Stability | Reference |
| Powder (-20°C) | ≥ 4 years | [3] |
| In solvent (-80°C) | Information not available | |
| Shipping | Room temperature (continental US) | [3] |
Pharmacological Properties
This compound is characterized by its high affinity and selectivity for the 5-HT3 receptor. Its agonist activity has been demonstrated in both in vitro and in vivo models. Recent studies have also suggested that it may act as a partial agonist/partial antagonist at the 5-HT3 receptor.
Table 4: Receptor Binding Affinity of this compound
| Receptor | Radioligand | Preparation | IC₅₀ (nM) | Reference |
| 5-HT₃ | [³H]S-zacopride or [³H]granisetron | Rat cortical membranes, NG 108-15 cells | 2.8 - 250 | [1][2] |
| 5-HT₁ₐ, 5-HT₁ₑ, 5-HT₁D, 5-HT₂, 5-HT₄ | Not specified | Not specified | >10,000 |
Table 5: Functional Activity of this compound
| Assay | Preparation | Effect | EC₅₀ | Reference |
| [¹⁴C]guanidinium uptake | NG 108-15 cells | Stimulation | 208 ± 16 nM | [1] |
| Contraction | Isolated guinea-pig ileum | Contraction | 11.2 ± 1.1 µM | [1] |
| Bezold-Jarisch reflex | Anesthetized rats | Elicitation | 8.3 µg/kg i.v. | [1] |
Signaling Pathway
Activation of the 5-HT3 receptor, a ligand-gated ion channel, by this compound leads to the opening of a non-selective cation channel, resulting in the influx of Na⁺ and Ca²⁺ and the efflux of K⁺. This influx of positive ions causes depolarization of the cell membrane. The increase in intracellular Ca²⁺ can trigger various downstream signaling cascades.
Caption: Activation of the 5-HT3 receptor by this compound.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound hydrochloride can be found in the primary literature, notably in Bachy et al. (1993), European Journal of Pharmacology, 237(2-3), 299-309. The following provides a generalized workflow for two key assays.
Radioligand Binding Assay Workflow
This assay is used to determine the binding affinity of this compound for the 5-HT3 receptor.
Caption: Generalized workflow for a radioligand binding assay.
Isolated Guinea Pig Ileum Assay Workflow
This functional assay assesses the agonist activity of this compound by measuring its ability to induce contractions in smooth muscle tissue.
Caption: Workflow for the isolated guinea pig ileum functional assay.
Conclusion
This compound hydrochloride is a well-characterized, potent, and selective 5-HT3 receptor agonist with significant utility in neuroscience research. Its favorable chemical and pharmacological properties, including its ability to penetrate the central nervous system, make it an indispensable tool for elucidating the complex roles of the 5-HT3 receptor in health and disease. This guide provides a foundational understanding of its key characteristics to support further investigation and drug development efforts. For detailed experimental procedures, readers are encouraged to consult the primary scientific literature.
References
- 1. academic.oup.com [academic.oup.com]
- 2. scispace.com [scispace.com]
- 3. This compound: a potent and selective agonist at central and peripheral 5-HT3 receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-time measurement of serotonin release and motility in guinea pig ileum - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SR 57227A In Vivo Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 57227A is a potent and selective agonist for the serotonin (B10506) 5-HT3 receptor, demonstrating the ability to cross the blood-brain barrier, making it a valuable tool for in vivo research.[1][2] Some studies also suggest that this compound may function as a partial agonist/partial antagonist at the 5-HT3 receptor, potentially acting as a serotonin stabilizer.[3] This compound has shown significant antidepressant-like and analgesic effects in various rodent models. These application notes provide detailed protocols for key in vivo experiments to assess the pharmacological effects of this compound.
Mechanism of Action & Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel, a member of the Cys-loop superfamily. Unlike other serotonin receptors that are G-protein coupled, the activation of the 5-HT3 receptor by an agonist like this compound directly opens a non-selective cation channel. This allows the influx of sodium (Na+), potassium (K+), and calcium (Ca2+) ions, leading to rapid neuronal depolarization.
The influx of calcium ions acts as a secondary messenger, initiating a downstream signaling cascade. A proposed pathway involves the activation of Calcium/calmodulin-dependent protein kinase II (CaMKII), which in turn can lead to the phosphorylation and activation of the extracellular signal-regulated kinase (ERK) 1/2. This signaling pathway is implicated in various cellular processes, including neuronal plasticity and gene expression.
Quantitative Data Summary
The following tables summarize the quantitative data from in vivo studies with this compound.
Table 1: In Vivo Efficacy in Behavioral Models
| Behavioral Test | Species | Route of Administration | Effective Dose (ED50) | Observed Effect | Reference |
| Forced Swimming Test | Mouse | i.p. | 14.2 mg/kg | Reduced duration of immobility | [1] |
| Forced Swimming Test | Rat | i.p. | 7.6 mg/kg | Reduced duration of immobility | [1] |
| Learned Helplessness | Rat | i.p. | 1 and 3 mg/kg | Reduced escape failures by 50-60% | [1] |
| Isolation-Induced Aggression | Mouse | i.p. | 1 and 3 mg/kg | Reduced aggression by 50-85% | [1] |
| Bezold-Jarisch Reflex | Rat | i.v. | 8.3 µg/kg | Elicited reflex | [2] |
Table 2: Receptor Binding Affinity
| Assay | Preparation | Radioligand | IC50 | Reference |
| 5-HT3 Receptor Binding | Rat cortical membranes | [3H]S-zacopride | 2.8 - 250 nM | [2] |
| 5-HT3 Receptor Binding | NG 108-15 cells | [3H]granisetron | 2.8 - 250 nM | [2] |
Table 3: In Vivo Receptor Occupancy
| Administration Route | ED50 | Reference |
| i.p. | 0.39 mg/kg | [2] |
| p.o. | 0.85 mg/kg | [2] |
Experimental Protocols
Antidepressant-Like Activity
This model is used to assess behavioral despair, a common feature in animal models of depression.
-
Animals: Male mice (e.g., Swiss) or rats (e.g., Sprague-Dawley).
-
Apparatus: A transparent cylinder (for mice: 20 cm diameter, 40 cm height; for rats: 20 cm diameter, 50 cm height) filled with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or paws.
-
Procedure:
-
Administer this compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at the desired doses and time points before the test.
-
Gently place each animal individually into the cylinder of water.
-
The total duration of the test is typically 6 minutes for mice and 15 minutes for rats.
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the absence of any movement except for those necessary to keep the head above water.
-
-
Data Analysis: Compare the duration of immobility between the this compound-treated groups and the vehicle-treated control group. A significant reduction in immobility time is indicative of an antidepressant-like effect.
This model induces a depressive-like state by exposing animals to inescapable stress.
-
Animals: Male rats (e.g., Sprague-Dawley).
-
Apparatus: A two-way shuttle box with a grid floor capable of delivering scrambled electric shocks.
-
Procedure:
-
Induction Phase: For two consecutive days, place rats in the shuttle box and subject them to a series of inescapable foot shocks (e.g., 0.8 mA, 15-second duration, with a variable inter-shock interval).
-
Treatment Phase: For the following days, administer this compound or vehicle.
-
Testing Phase: Place the rats back in the shuttle box, but now they can escape the shock by crossing to the other side of the chamber. Record the number of failures to escape.
-
-
Data Analysis: Compare the number of escape failures between the this compound-treated and vehicle-treated groups. A significant decrease in escape failures suggests an antidepressant-like effect.
Prolonged social isolation in male mice leads to increased aggressive behavior, which can be attenuated by antidepressant treatment.
-
Animals: Male mice.
-
Procedure:
-
House mice individually for a period of 4-6 weeks to induce aggression.
-
Administer this compound or vehicle.
-
Introduce a standard "intruder" mouse (group-housed) into the resident's cage.
-
Observe and score the aggressive behaviors of the resident mouse (e.g., latency to attack, number of attacks, duration of fighting) for a set period (e.g., 5-10 minutes).
-
-
Data Analysis: Compare the measures of aggression between the this compound-treated and vehicle-treated groups. A reduction in aggressive behavior indicates a potential therapeutic effect.
Analgesic Activity
This model assesses nociceptive and inflammatory pain responses.
-
Animals: Male mice or rats.
-
Procedure:
-
Administer this compound or vehicle.
-
Inject a dilute formalin solution (e.g., 1-5%) into the plantar surface of one hind paw.
-
Immediately place the animal in an observation chamber.
-
Record the amount of time the animal spends licking or biting the injected paw. The response is typically biphasic: an early, acute phase (0-5 minutes post-injection) and a late, inflammatory phase (15-30 minutes post-injection).
-
-
Data Analysis: Compare the duration of licking/biting in both phases between the this compound-treated and vehicle-treated groups. Inhibition of the early phase suggests an analgesic effect on nociceptive pain, while inhibition of the late phase indicates an anti-inflammatory effect.
In Vivo Neurochemical and Electrophysiological Studies
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.
-
Surgery:
-
Anesthetize the animal (e.g., with isoflurane (B1672236) or a ketamine/xylazine mixture) and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, nucleus accumbens, or hippocampus).
-
Secure the cannula with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Procedure:
-
Gently insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound and continue collecting samples.
-
Analyze the dialysate for neurotransmitters like dopamine (B1211576) and serotonin and their metabolites using HPLC with electrochemical detection.
-
-
Expected Outcome: Based on the role of 5-HT3 receptors in modulating neurotransmitter release, this compound may alter the extracellular levels of dopamine and/or serotonin in the sampled brain regions.
This technique is used to record the firing rate of individual neurons in response to drug administration.
-
Surgery:
-
Anesthetize the animal and perform a craniotomy over the brain region of interest (e.g., cortex, hippocampus).
-
-
Recording Procedure:
-
Slowly lower a recording microelectrode into the target brain region until a single neuron's activity is well-isolated.
-
Record the baseline firing rate of the neuron.
-
Administer this compound systemically (i.p. or i.v.) or locally via microiontophoresis.
-
Continue to record the neuron's firing rate to observe any changes.
-
-
Data Analysis: Compare the post-drug firing rate to the baseline firing rate. An increase or decrease in firing rate would indicate a modulatory effect of this compound on neuronal activity. Previous studies have shown that microiontophoretic application of this compound can inhibit the firing rate of cortical neurons.[2]
References
Application Notes and Protocols for SR 57227A Administration in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 57227A is a potent and selective agonist for the serotonin (B10506) 5-HT3 receptor, demonstrating the ability to cross the blood-brain barrier. This compound has been instrumental in elucidating the role of the 5-HT3 receptor in various physiological and pathological processes within the central nervous system. In rodent models, this compound has shown efficacy in assays predictive of antidepressant and anxiolytic activity, and it has been demonstrated to modulate neurotransmitter systems, including dopamine (B1211576) and serotonin. Furthermore, it exhibits a unique interaction with the N-methyl-D-aspartate (NMDA) receptor, suggesting a complex mechanism of action.
These application notes provide a comprehensive overview of the administration of this compound in rodent models, including detailed experimental protocols, quantitative data summaries, and visualizations of the relevant signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the quantitative data from key studies investigating the effects of this compound in rodent behavioral models.
Table 1: Efficacy of this compound in the Forced Swim Test
| Species | Administration Route | ED₅₀ (mg/kg) | Effect |
| Mouse | Intraperitoneal (i.p.) | 14.2 | Dose-dependent reduction in immobility duration |
| Rat | Intraperitoneal (i.p.) | 7.6 | Dose-dependent reduction in immobility duration |
| Mouse | Oral (p.o.) | 20 (single dose) | Significant reduction in immobility lasting 6 hours |
Table 2: Effects of this compound in Various Behavioral Models
| Model | Species | Doses (mg/kg, i.p.) | Outcome |
| Learned Helplessness | Rat | 1 and 3 | 50-60% reduction in escape failures |
| Isolation-Induced Aggression | Mouse | Not specified | 50-85% reduction in aggression |
| Elevated Zero-Maze | Rat | 0.1, 1.0, and 3.0 | Significant modification of most anxiety-related behaviors, with the 1.0 mg/kg dose showing a significant increase in risk assessment.[1] Effects were not consistently dose-dependent.[1] |
Signaling Pathways
The primary mechanism of action of this compound is the activation of the 5-HT3 receptor, a ligand-gated ion channel. Upon binding of this compound, the channel opens, allowing the influx of cations such as Na⁺, K⁺, and Ca²⁺, leading to neuronal depolarization.[2][3] This initial event triggers a cascade of downstream signaling pathways. Additionally, this compound has been shown to indirectly modulate other receptor systems, notably the NMDA receptor.
5-HT3 Receptor Signaling Pathway
Activation of the 5-HT3 receptor by this compound leads to a rapid influx of cations, including calcium. This increase in intracellular calcium can activate various downstream signaling molecules, such as Calmodulin Kinase II (CaMKII), which in turn can influence other signaling cascades like the ERK pathway.
References
- 1. Anxiolytic-like effects observed in rats exposed to the elevated zero-maze following treatment with 5-HT2/5-HT3/5-HT4 ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin facilitates long-term depression induction in prefrontal cortex via p38 MAPK/Rab5-mediated enhancement of AMPA receptor internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of SR 57227A in Behavioral Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 57227A is a potent and selective 5-HT3 receptor agonist that readily crosses the blood-brain barrier, making it a valuable pharmacological tool for investigating the role of the 5-HT3 receptor in the central nervous system.[1][2][3][4] Some research also suggests that this compound may act as a partial agonist/partial antagonist at the 5-HT3 receptor, potentially functioning as a serotonin (B10506) stabilizer.[5][6] These characteristics have led to its use in a variety of behavioral assays to probe its effects on mood, pain perception, and reward pathways. This document provides detailed application notes and protocols for the use of this compound in key behavioral paradigms.
Mechanism of Action: 5-HT3 Receptor Signaling
The 5-HT3 receptor is a ligand-gated ion channel, and its activation by agonists such as this compound leads to the rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization.[7][8] This initial depolarization can trigger a cascade of downstream signaling events.
Data Presentation: Summary of Quantitative Effects
The following tables summarize the quantitative data on the effects of this compound in various behavioral assays as reported in the literature.
| Assay | Species | Route of Administration | Effective Dose (ED50 or Range) | Observed Effect | Reference(s) |
| Forced Swimming Test | Mouse | Intraperitoneal (i.p.) | ED50 = 14.2 mg/kg | Reduction in immobility duration | [4] |
| Forced Swimming Test | Rat | Intraperitoneal (i.p.) | ED50 = 7.6 mg/kg | Reduction in immobility duration | [4] |
| Forced Swimming Test | Mouse | Oral (p.o.) | 20 mg/kg | Significant effect lasting 6 hours | [4] |
| Learned Helplessness | Rat | Intraperitoneal (i.p.) | 1 and 3 mg/kg | 50-60% reduction in escape failures | [4] |
| Isolation-Induced Aggression | Mouse | Intraperitoneal (i.p.) | 1 and 3 mg/kg | 50-85% reduction in aggression | [4] |
| 5-HT3 Receptor Binding (in vivo) | Mouse | Intraperitoneal (i.p.) | ED50 = 0.39 mg/kg | Binding to cortical 5-HT3 receptors | [3] |
| 5-HT3 Receptor Binding (in vivo) | Mouse | Oral (p.o.) | ED50 = 0.85 mg/kg | Binding to cortical 5-HT3 receptors | [3] |
| Bezold-Jarisch Reflex | Rat | Intravenous (i.v.) | ED50 = 8.3 µg/kg | Elicitation of the reflex | [3] |
Experimental Protocols
The following are detailed protocols for commonly used behavioral assays with this compound.
Protocol 1: Forced Swimming Test (FST)
This test is widely used to screen for antidepressant-like activity.
1. Animals:
-
Male Swiss mice (20-25 g) or Sprague-Dawley rats (200-250 g).
-
Group-housed under standard laboratory conditions with ad libitum access to food and water.
2. Apparatus:
-
A transparent Plexiglas cylinder (20 cm height x 10 cm diameter for mice; 40 cm height x 20 cm diameter for rats).
-
Filled with water (23-25°C) to a depth of 15 cm for mice or 30 cm for rats, preventing the animal from touching the bottom or climbing out.
3. Drug Administration:
-
Dissolve this compound in a suitable vehicle (e.g., saline).
-
Administer the desired dose (e.g., 1-30 mg/kg) via intraperitoneal (i.p.) or oral (p.o.) route, typically 30-60 minutes before the test.
-
A vehicle control group should be included.
4. Procedure:
-
Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Gently place each animal into the cylinder of water.
-
The total duration of the test is 6 minutes.
-
Record the session using a video camera for later analysis.
-
After the test, remove the animal, dry it with a towel, and return it to its home cage.
5. Data Analysis:
-
Score the duration of immobility (defined as the time the animal floats passively, making only small movements to keep its head above water) during the last 4 minutes of the 6-minute test.
-
Compare the immobility time between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Learned Helplessness Test
This model assesses antidepressant-like effects by measuring an animal's ability to learn to escape an aversive stimulus after prior exposure to an inescapable stressor.
1. Animals:
-
Male Sprague-Dawley rats (250-300 g).
-
Individually housed.
2. Apparatus:
-
A two-way shuttle box with a grid floor capable of delivering scrambled electric foot shocks.
-
A central barrier that the rat can cross to move between compartments.
3. Procedure:
-
Day 1 (Inescapable Shock): Place rats in one compartment of the shuttle box and deliver a series of inescapable foot shocks (e.g., 0.8 mA, 15-second duration, random inter-shock interval of 60 seconds) for a total of 60 shocks.
-
Days 2-5 (Avoidance Training): Administer this compound (e.g., 1 or 3 mg/kg, i.p.) or vehicle 30-60 minutes before the session. Place the rat in the shuttle box and present a conditioned stimulus (e.g., a light or tone) for 10 seconds, followed by a foot shock (0.8 mA). The rat can avoid the shock by crossing to the other compartment during the conditioned stimulus presentation or escape the shock by crossing after it has started. Conduct 30 trials per day.
4. Data Analysis:
-
Record the number of escape failures (i.e., the rat fails to cross to the other compartment within 20 seconds of shock onset).
-
Compare the number of escape failures between the this compound-treated and vehicle-treated groups, particularly on the last two days of testing.
Protocol 3: Isolation-Induced Aggression Test
This assay evaluates the effect of drugs on aggressive behavior induced by prolonged social isolation.
1. Animals:
-
Male mice.
-
Isolate mice for 4-6 weeks after weaning.
2. Procedure:
-
Administer this compound (e.g., 1 or 3 mg/kg, i.p.) or vehicle to the isolated mouse 30-60 minutes before the test.
-
Introduce a group-housed "intruder" mouse into the home cage of the isolated resident mouse.
-
Observe the interaction for a set period (e.g., 10 minutes).
3. Data Analysis:
-
Score aggressive behaviors such as latency to the first attack, number of attacks, and total time spent in aggressive encounters.
-
Compare the aggressive behaviors between the this compound-treated and vehicle-treated groups.
Protocol 4: Formalin Test
This model of tonic pain assesses the analgesic properties of a compound.
1. Animals:
-
Male mice or rats.
2. Procedure:
-
Administer this compound or vehicle at the desired dose and route.
-
After the appropriate pre-treatment time, inject a dilute formalin solution (e.g., 1-5% in saline, 20 µL) subcutaneously into the plantar surface of one hind paw.
-
Immediately place the animal in a transparent observation chamber.
-
Record the amount of time the animal spends licking or biting the injected paw over a 60-minute period.
3. Data Analysis:
-
The response is typically biphasic: an early phase (0-5 minutes post-injection) representing direct nociceptor activation, and a late phase (15-60 minutes post-injection) reflecting inflammatory pain.
-
Compare the time spent licking/biting in each phase between the this compound-treated and vehicle-treated groups.
Protocol 5: Conditioned Place Preference (CPP)
This paradigm is used to assess the rewarding or aversive properties of a drug.
1. Apparatus:
-
A three-chambered apparatus with distinct visual and tactile cues in the two outer chambers, separated by a neutral central chamber.
2. Procedure:
-
Pre-conditioning (Day 1): Allow the animal to freely explore all three chambers for 15 minutes and record the time spent in each chamber to establish baseline preference.
-
Conditioning (Days 2-7): On alternating days, administer this compound and confine the animal to one of the outer chambers for 30 minutes. On the other days, administer vehicle and confine the animal to the opposite chamber. The drug-paired chamber should be counterbalanced across animals (i.e., some receive the drug in their initially preferred chamber, others in their non-preferred).
-
Test (Day 8): Place the animal in the central chamber with free access to all chambers and record the time spent in each chamber for 15 minutes in a drug-free state.
3. Data Analysis:
-
Calculate the difference in time spent in the drug-paired chamber between the pre-conditioning and test days. A significant increase in time suggests a rewarding effect, while a decrease suggests an aversive effect.
Logical Relationships of this compound Effects
The diverse behavioral effects of this compound can be understood through a logical framework stemming from its primary mechanism of action.
Conclusion
This compound is a versatile tool for probing the function of the 5-HT3 receptor in various behavioral domains. The protocols outlined above provide a framework for researchers to investigate its potential as a modulator of depression, pain, and aggression. Careful consideration of experimental design, including appropriate controls and statistical analysis, is crucial for obtaining reliable and interpretable results.
References
- 1. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Elevated plus maze protocol [protocols.io]
- 3. This compound: a potent and selective agonist at central and peripheral 5-HT3 receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidepressant-like effects of this compound, a 5-HT3 receptor agonist, in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a partial agonist/partial antagonist of 5-HT3 receptor and inhibits subsequent 5-HT- or this compound-induced … [ouci.dntb.gov.ua]
- 6. This compound is a partial agonist/partial antagonist of 5-HT3 receptor and inhibits subsequent 5-HT- or this compound-induced 5-HT3 receptor current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 8. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for SR 57227A in the Forced Swimming Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 57227A is a potent and selective agonist for the serotonin (B10506) 3 (5-HT3) receptor, notable for its ability to cross the blood-brain barrier.[1][2] This characteristic makes it a valuable pharmacological tool for investigating the role of central 5-HT3 receptors in various neurological processes.[1] Recent studies have also characterized this compound as a partial agonist/partial antagonist at the 5-HT3 receptor, suggesting it may function as a serotonin stabilizer.[3][4] In preclinical research, this compound has demonstrated antidepressant-like effects in rodent models of depression, such as the forced swimming test (FST).[5] The FST is a widely used behavioral assay to assess depressive-like behavior and to screen for potential antidepressant compounds.[6][7] This document provides detailed application notes and a comprehensive protocol for the use of this compound in the FST.
Mechanism of Action
This compound selectively binds to and activates 5-HT3 receptors, which are ligand-gated ion channels.[3] Unlike other serotonin receptors that are G-protein coupled, the activation of 5-HT3 receptors leads to the rapid opening of a non-selective cation channel, resulting in the influx of sodium (Na+), potassium (K+), and calcium (Ca2+) ions.[3] This influx causes neuronal depolarization. The downstream signaling cascade involves an increase in intracellular calcium, which can activate various signaling pathways, including the Ca2+/Calmodulin-dependent protein kinase II (CaMKII) and the extracellular signal-regulated kinase (ERK) pathways. The antidepressant-like effects of this compound are attributed to the stimulation of these central 5-HT3 receptors.[5]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound via the 5-HT3 receptor.
Data Presentation
The following tables summarize the effective doses of this compound in reducing immobility time in the forced swimming test in both mice and rats.
Table 1: Effective Doses of this compound in the Forced Swimming Test
| Species | Administration Route | Effective Dose (ED50) | Reference |
| Mouse | Intraperitoneal (i.p.) | 14.2 mg/kg | [5] |
| Rat | Intraperitoneal (i.p.) | 7.6 mg/kg | [5] |
| Mouse | Oral (p.o.) | Active, significant effect at 20 mg/kg | [5] |
| Rat | Oral (p.o.) | Active | [5] |
Experimental Protocols
This section provides a detailed methodology for conducting the forced swimming test with this compound in both mice and rats.
Forced Swimming Test Protocol: Mice
1. Materials:
-
This compound hydrochloride
-
Vehicle (e.g., 0.9% saline)
-
Cylindrical tanks (e.g., 20 cm diameter, 30 cm height)[6]
-
Water at 25 ± 1°C[5]
-
Video recording equipment
-
Towels for drying
-
Warming cage or lamp
2. Animal Preparation:
-
Use adult male mice.
-
House animals in a temperature-controlled room with a 12-hour light/dark cycle.
-
Allow at least one week of acclimatization to the housing facility before the experiment.
-
Handle animals for a few days prior to testing to reduce stress.
3. Drug Preparation and Administration:
-
Dissolve this compound hydrochloride in 0.9% saline.
-
Administer this compound or vehicle via intraperitoneal (i.p.) or oral (p.o.) route.
-
Administer the compound 30 minutes before the test.[5]
4. Forced Swim Test Procedure:
-
Fill the cylindrical tanks with water (25 ± 1°C) to a depth of 15 cm, ensuring the mouse cannot touch the bottom with its tail or hind paws.[6]
-
Gently place each mouse individually into a cylinder.
-
Record the entire session for later analysis.
-
The first 2 minutes are considered an initial habituation period and are typically not scored for immobility.[8]
-
Score the duration of immobility during the last 4 minutes of the test.[8]
-
Immobility is defined as the state where the mouse makes only the necessary movements to keep its head above water.[8]
-
After the 6-minute session, remove the mouse from the water, gently dry it with a towel, and place it in a warming cage or under a warming lamp to prevent hypothermia before returning it to its home cage.
Forced Swimming Test Protocol: Rats
1. Materials:
-
This compound hydrochloride
-
Vehicle (e.g., 0.9% saline)
-
Cylindrical tanks (e.g., 20 cm diameter, 40-50 cm height)
-
Water at 25 ± 1°C
-
Video recording equipment
-
Towels for drying
-
Warming cage or lamp
2. Animal Preparation:
-
Use adult male rats.
-
Follow the same housing and acclimatization procedures as for mice.
3. Drug Preparation and Administration:
-
Prepare and administer this compound as described for mice.
-
Administer the compound 30 minutes before the test session on Day 2.
4. Forced Swim Test Procedure (Two-Day Protocol):
-
Day 1: Pre-test Session
-
Fill the cylinders with water (25 ± 1°C) to a depth of approximately 30 cm.
-
Place each rat individually into a cylinder for a 15-minute pre-swim session.[9][10]
-
After 15 minutes, remove the rat, dry it, and return it to its home cage. This pre-exposure is designed to induce a stable baseline of immobility.
-
-
Day 2: Test Session
-
24 hours after the pre-test session, administer this compound or vehicle.
-
30 minutes after administration, place the rat back into the swimming cylinder for a 5-minute test session.[9]
-
Record the entire 5-minute session.
-
Score the total duration of immobility during the 5-minute test.
-
Immobility is defined as floating motionless or making only small movements necessary to keep the head above water.
-
After the test, remove the rat, dry it thoroughly, and place it in a warm environment before returning it to its home cage.
-
Experimental Workflow Diagram
Caption: Workflow for the Forced Swimming Test using this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 4. This compound is a partial agonist/partial antagonist of 5-HT3 receptor and inhibits subsequent 5-HT- or this compound-induced 5-HT3 receptor current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Short- and Long-Term Repeated Forced Swim Stress Induce Depressive-Like Phenotype in Mice: Effectiveness of 3-[(4-Chlorophenyl)Selanyl]-1-Methyl-1H-Indole [frontiersin.org]
- 6. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Factors influencing behavior in the forced swim test - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a serotonin type-3 receptor agonist, as a candidate analgesic agent targeting nociplastic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: SR 57227A in Learned Helplessness Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 57227A is a selective and potent agonist for the serotonin (B10506) 5-HT3 receptor. Exhibiting the ability to cross the blood-brain barrier, it serves as a critical tool for investigating the role of the 5-HT3 receptor in the central nervous system.[1] Notably, this compound has demonstrated antidepressant-like effects in various rodent models of depression, including the learned helplessness paradigm.[2] This document provides detailed application notes and protocols for utilizing this compound in learned helplessness models, summarizing key data and outlining experimental procedures.
Mechanism of Action
This compound exerts its effects through the activation of 5-HT3 receptors, which are ligand-gated ion channels.[3][4] Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor forms a cation-permeable channel.[3] The binding of an agonist like this compound leads to the opening of this channel, resulting in a rapid, transient influx of cations and depolarization of the neuron.[3]
The precise downstream signaling cascade that mediates the antidepressant-like effects of this compound in learned helplessness is not fully elucidated but is thought to involve the modulation of various neurotransmitter systems. Activation of 5-HT3 receptors, which are often located on GABAergic interneurons, can lead to the release of GABA.[3] This, in turn, can influence the activity of other neurotransmitter systems, such as the dopaminergic system, which are implicated in the pathophysiology of depression.
A proposed mechanism suggests that this compound's action on the dorsal raphe nucleus-prefrontal cortex circuit may underlie its antidepressant effects. By activating 5-HT3 receptors on GABAergic interneurons in the prefrontal cortex, this compound may indirectly modulate the firing of pyramidal neurons and, consequently, the activity of the dorsal raphe nucleus, a key area in the regulation of stress and mood.
Quantitative Data Summary
The efficacy of this compound in reversing learned helplessness behavior has been quantified in preclinical studies. The following table summarizes the key findings.
| Animal Model | Compound | Doses Administered (i.p.) | Key Finding | Reference |
| Rat | This compound | 1 mg/kg and 3 mg/kg | Reduced the number of escape failures by 50-60% on the last two days of the avoidance task. | [2] |
Experimental Protocols
Learned Helplessness Induction in Rats
This protocol is a representative procedure for inducing learned helplessness in rats, based on commonly used methodologies. Specific parameters may require optimization for individual laboratory conditions and animal strains.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Shuttle boxes equipped with a grid floor capable of delivering electric footshocks
-
A sound-attenuating chamber for each shuttle box
-
Scrambled shock generator
-
This compound hydrochloride
-
Vehicle (e.g., 0.9% saline)
-
Standard laboratory equipment for injections (syringes, needles)
Procedure:
Phase 1: Induction of Learned Helplessness (Day 1)
-
Habituation: Place each rat in a shuttle box for a 5-minute habituation period.
-
Inescapable Shock Session:
-
Subject one group of rats (the "inescapable shock" group) to a session of inescapable footshocks.
-
A typical session may consist of 60 scrambled shocks (e.g., 0.8 mA) of 15-second duration, delivered on a variable interval schedule with an average interval of 60 seconds.
-
A yoked-control group receives the identical shocks but can terminate them by performing an action (e.g., pressing a lever). This group is essential for demonstrating that the learned helplessness is due to the uncontrollability of the stressor.
-
A "no shock" control group is placed in the shuttle boxes for the same duration but does not receive any shocks.
-
-
Post-Session: Return the rats to their home cages.
Phase 2: Drug Administration and Testing (Day 2 and 3)
-
Drug Preparation: Dissolve this compound hydrochloride in the vehicle to the desired concentrations (e.g., 1 mg/ml and 3 mg/ml).
-
Drug Administration:
-
Administer this compound (1 or 3 mg/kg, i.p.) or vehicle to the rats from the "inescapable shock" group 30 minutes before the testing session. The control groups also receive vehicle injections.
-
-
Avoidance Testing:
-
Place each rat in the shuttle box.
-
The testing session consists of a series of trials (e.g., 30 trials).
-
Each trial begins with a conditioned stimulus (CS), such as a light or a tone, for a duration of 10 seconds.
-
Following the CS, an escapable footshock (e.g., 0.8 mA) is delivered for a maximum of 30 seconds.
-
The rat can avoid the shock by moving to the other compartment of the shuttle box during the CS presentation.
-
If the rat does not move during the CS, it can escape the shock by moving to the other compartment during the shock delivery.
-
A "failure to escape" is recorded if the rat does not move to the other compartment within the 30-second shock duration.
-
-
Data Collection: Record the number of escape failures for each rat.
-
Repeat: Repeat the drug administration and testing procedure on Day 3.
Visualizations
Proposed Signaling Pathway of this compound in Modulating Mood
References
- 1. This compound: a potent and selective agonist at central and peripheral 5-HT3 receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. maze.conductscience.com [maze.conductscience.com]
- 3. Role of 5-HT3 Receptors in the Antidepressant Response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a partial agonist/partial antagonist of 5-HT3 receptor and inhibits subsequent 5-HT- or this compound-induced 5-HT3 receptor current - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of SR 57227A in the Formalin Test for Pain Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The formalin test is a widely utilized and robust model of tonic chemical pain in rodents, valued for its ability to assess both acute and persistent pain phases. This biphasic response, characterized by an initial acute phase of nociception followed by a quiescent period and then a longer-lasting tonic phase, is thought to reflect different underlying pain mechanisms. The first phase is attributed to the direct activation of nociceptors, while the second phase involves a combination of peripheral inflammation and central sensitization within the spinal cord.[1] SR 57227A is a potent and selective agonist of the serotonin (B10506) 5-HT3 receptor. Recent studies have demonstrated its efficacy in reducing pain-like behaviors in the formalin test, suggesting its potential as a novel analgesic agent.[2] This document provides detailed application notes and protocols for utilizing this compound in the formalin test for pain research.
Mechanism of Action: 5-HT3 Receptor Modulation in Pain
This compound exerts its analgesic effects through the activation of 5-HT3 receptors. These receptors are ligand-gated ion channels and are strategically located on peripheral nociceptive neurons and in the dorsal horn of the spinal cord. The precise mechanism of 5-HT3 receptor-mediated analgesia is complex and appears to be context-dependent. While peripheral activation of 5-HT3 receptors is often pro-nociceptive, central activation in the spinal cord can lead to the release of inhibitory neurotransmitters, such as GABA, which in turn dampen nociceptive signaling. The analgesic effect of this compound in the formalin test is thought to be primarily mediated by its action on central 5-HT3 receptors, contributing to the suppression of central sensitization that characterizes the second phase of the test.
Data Presentation: Efficacy of this compound in the Formalin Test
The following tables summarize the dose-dependent effects of this compound on nociceptive behaviors in the mouse formalin test. The data presented here are representative and should be supplemented with values from specific experimental findings.
Table 1: Effect of this compound on Paw Licking/Biting Duration in the Formalin Test
| Treatment Group | Dose (mg/kg, i.p.) | Phase 1 (0-5 min) Licking Duration (seconds) | Phase 2 (15-40 min) Licking Duration (seconds) |
| Vehicle (Saline) | - | Insert Value | Insert Value |
| This compound | 1 | Insert Value | Insert Value |
| This compound | 3 | Insert Value | Insert Value |
| This compound | 10 | Insert Value | Insert Value |
Note: Specific numerical data and statistical significance should be obtained from the full text of relevant publications, such as Nakagawa et al., 2022.
Table 2: Effect of this compound on Flinching Frequency in the Formalin Test
| Treatment Group | Dose (mg/kg, i.p.) | Phase 1 (0-5 min) Flinch Count | Phase 2 (15-40 min) Flinch Count |
| Vehicle (Saline) | - | Insert Value | Insert Value |
| This compound | 1 | Insert Value | Insert Value |
| This compound | 3 | Insert Value | Insert Value |
| This compound | 10 | Insert Value | Insert Value |
Note: Specific numerical data and statistical significance should be obtained from the full text of relevant publications, such as Nakagawa et al., 2022.
Experimental Protocols
Protocol 1: Murine Formalin Test for Assessing the Analgesic Effect of this compound
1. Animals:
-
Male C57BL/6 mice (8-10 weeks old, 20-25 g) are commonly used.
-
House animals in a temperature-controlled environment with a 12-hour light/dark cycle and provide ad libitum access to food and water.
-
Allow at least one week of acclimatization to the housing facility before any experimental procedures.
2. Reagents and Materials:
-
This compound hydrochloride (Tocris Bioscience or equivalent)
-
Sterile saline (0.9% NaCl)
-
Formalin solution (e.g., 2.5% in sterile saline from a 37% stock solution)
-
Observation chambers (e.g., Plexiglas cylinders, 20 cm diameter, 30 cm high) with a mirror placed at a 45-degree angle to allow for unobstructed observation of the paws.
-
Microsyringes (e.g., 50 µl Hamilton syringe with a 30-gauge needle)
-
Video recording equipment (optional, but recommended for unbiased scoring)
3. Experimental Procedure:
-
Habituation: On the day before the experiment, place each mouse individually in the observation chamber for 30-60 minutes to allow for acclimatization to the testing environment.
-
Drug Administration: On the day of the experiment, administer this compound (dissolved in sterile saline) or vehicle (sterile saline) via intraperitoneal (i.p.) injection. A typical volume for i.p. injection in mice is 10 ml/kg.
-
Acclimation: Following drug/vehicle administration, return the mice to their home cages for a predetermined pretreatment time (e.g., 30 minutes).
-
Formalin Injection: After the pretreatment period, gently restrain the mouse and inject 20 µl of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw using a microsyringe.
-
Behavioral Observation: Immediately after the formalin injection, place the mouse back into the observation chamber and start recording the nociceptive behaviors. The observation period typically lasts for 40-60 minutes.
-
Phase 1 (Acute Phase): 0-5 minutes post-formalin injection.
-
Interphase: 5-15 minutes post-formalin injection.
-
Phase 2 (Tonic Phase): 15-40 minutes post-formalin injection.
-
-
Behavioral Scoring: Quantify the following pain-related behaviors:
-
Licking/Biting Duration: Record the total time (in seconds) the animal spends licking or biting the injected paw during Phase 1 and Phase 2.
-
Flinching Frequency: Count the number of times the animal shakes, jerks, or lifts the injected paw during Phase 1 and Phase 2.
-
4. Data Analysis:
-
Calculate the mean and standard error of the mean (SEM) for the licking/biting duration and flinching frequency for each treatment group in both phases.
-
Analyze the data using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the this compound-treated groups with the vehicle control group. A p-value of < 0.05 is typically considered statistically significant.
Visualizations
Signaling Pathway
References
Application Notes and Protocols for the In Vitro Use of SR 57227A on Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 57227A is a potent and selective agonist for the serotonin (B10506) 5-HT3 receptor, a ligand-gated ion channel.[1] Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the role of the 5-HT3 receptor in both the central and peripheral nervous systems.[1] In vitro studies using cell cultures are fundamental to elucidating the mechanism of action and cellular effects of this compound. These application notes provide detailed protocols for utilizing this compound in common cell-based assays.
Mechanism of Action and Signaling Pathway
The 5-HT3 receptor is a non-selective cation channel permeable to Na⁺, K⁺, and Ca²⁺ ions.[2] Upon binding of an agonist like this compound, the channel opens, leading to the rapid influx of cations and depolarization of the cell membrane.[2] This initial depolarization can trigger a cascade of downstream signaling events.
Activation of the 5-HT3 receptor by this compound leads to an increase in intracellular calcium concentration ([Ca²⁺]i). This occurs through two primary mechanisms: direct influx of Ca²⁺ through the receptor's ion channel and subsequent calcium-induced calcium release (CICR) from intracellular stores, such as the endoplasmic reticulum. The elevated [Ca²⁺]i acts as a second messenger, activating various downstream signaling pathways that can influence a wide range of cellular processes.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from in vitro studies.
| Parameter | Cell Line/Tissue | Value | Reference |
| IC₅₀ | Rat cortical membranes | 2.8 - 250 nM | [1] |
| NG 108-15 cells | 2.8 - 250 nM | [1] | |
| EC₅₀ | [¹⁴C]guanidinium uptake in NG 108-15 cells | 208 ± 16 nM | [1] |
| Guinea-pig ileum contraction | 11.2 ± 1.1 µM | [1] |
Experimental Protocols
General Cell Culture
Note: Always follow cell line-specific guidelines and sterile techniques.
-
SH-SY5Y (Human Neuroblastoma):
-
Growth Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells at 80-90% confluency.
-
-
HEK293 (Human Embryonic Kidney):
-
Growth Medium: DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture: Passage cells at 80-90% confluency.
-
Protocol 1: Cytotoxicity Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cultured cells.
Materials:
-
Cells in culture (e.g., SH-SY5Y or HEK293)
-
96-well clear flat-bottom plates
-
This compound stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Adhesion: Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. A suggested starting concentration range is 1 nM to 100 µM. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[3][4]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[3][5]
Protocol 2: Intracellular Calcium Influx Assay
This protocol measures changes in intracellular calcium concentration in response to this compound.
Materials:
-
Cells in culture (e.g., SH-SY5Y or HEK293)
-
96-well black-walled, clear-bottom plates
-
This compound stock solution
-
Calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microplate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed cells into a 96-well black-walled, clear-bottom plate at an appropriate density to achieve 80-90% confluency on the day of the assay.
-
Adhesion: Incubate the plate for 24-48 hours.
-
Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 1-5 µM Fluo-4 AM) and Pluronic F-127 (0.02-0.04%) in HBSS. Remove the culture medium and add 100 µL of the loading buffer to each well.
-
Incubation: Incubate the plate in the dark at 37°C for 30-60 minutes.
-
Washing: Gently wash the cells twice with 100 µL of HBSS to remove excess dye. After the final wash, leave 100 µL of HBSS in each well.
-
Baseline Measurement: Place the plate in the fluorescence microplate reader and measure the baseline fluorescence for a short period (e.g., 10-20 seconds).
-
Stimulation and Kinetic Reading: Add a solution of this compound (a suggested starting concentration is 10 µM) to the wells and immediately begin kinetic measurement of fluorescence intensity for several minutes.[6] An increase in fluorescence indicates an influx of intracellular calcium.
Protocol 3: Neuroprotection Assay
This protocol assesses the potential of this compound to protect neuronal cells from a neurotoxic insult.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
96-well plates
-
This compound stock solution
-
Neurotoxin (e.g., MPP⁺, 6-hydroxydopamine (6-OHDA))
-
Cell culture medium
-
Reagents for cell viability assessment (e.g., MTT assay reagents)
Procedure:
-
Cell Seeding and Differentiation: Seed SH-SY5Y cells in a 96-well plate. For a more neuron-like phenotype, cells can be differentiated using methods such as treatment with retinoic acid.
-
Pre-treatment: After differentiation (if applicable), pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Neurotoxin Addition: Add a known neurotoxin (e.g., MPP⁺ or 6-OHDA at a pre-determined toxic concentration) to the wells, while maintaining the this compound concentrations.
-
Incubation: Incubate the plate for 24-48 hours.
-
Viability Assessment: Assess cell viability using a standard method such as the MTT assay (as described in Protocol 1). An increase in cell viability in the this compound-treated groups compared to the toxin-only group indicates a neuroprotective effect.
Conclusion
These protocols provide a framework for investigating the in vitro effects of this compound on various cell lines. Researchers should optimize parameters such as cell density, compound concentrations, and incubation times for their specific experimental conditions. The provided information on the signaling pathway and quantitative data will aid in the design and interpretation of these experiments.
References
- 1. This compound: a potent and selective agonist at central and peripheral 5-HT3 receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. bu.edu [bu.edu]
Application Notes and Protocols for Electrophysiology Studies Using SR 57227A
For Researchers, Scientists, and Drug Development Professionals
Introduction
SR 57227A is a potent and selective agonist for the 5-HT3 receptor, demonstrating high affinity and the ability to cross the blood-brain barrier.[1][2] Its unique pharmacological profile, including characteristics of a partial agonist/antagonist, makes it a valuable tool for investigating the role of the 5-HT3 receptor in various physiological and pathological processes.[1][3][4] These application notes provide detailed protocols for utilizing this compound in electrophysiological studies, enabling researchers to explore its effects on neuronal excitability, synaptic transmission, and underlying signaling pathways.
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro and in vivo studies involving this compound, providing a reference for experimental design.
Table 1: In Vitro Binding Affinities and Potencies of this compound
| Parameter | Preparation | Radioligand | Value | Reference |
| IC50 | Rat cortical membranes | [3H]S-zacopride | 2.8 - 250 nM | [2] |
| NG 108-15 cells | [3H]granisetron | [2] | ||
| EC50 | [14C]guanidinium uptake in NG 108-15 cells | - | 208 ± 16 nM | [2] |
| Contraction of isolated guinea-pig ileum | - | 11.2 ± 1.1 µM | [2] |
Table 2: In Vivo Efficacy of this compound
| Effect | Animal Model | Administration | ED50 | Reference |
| Bezold-Jarisch reflex | Anesthetised rats | i.v. | 8.3 µg/kg | [2] |
| Binding to 5-HT3 receptors | Mouse cortical membranes | i.p. | 0.39 mg/kg | [2] |
| p.o. | 0.85 mg/kg | [2] |
Signaling Pathways and Mechanisms of Action
This compound exerts its effects primarily through the activation of 5-HT3 receptors, which are ligand-gated ion channels. Recent studies have elucidated a more complex downstream signaling cascade, particularly in the context of pain modulation, involving interactions between neurons and glial cells.
Activation of spinal 5-HT3 receptors by this compound can initiate a reciprocal neuron-glial signaling cascade. This involves neuron-to-microglia signaling via the chemokine fractalkine. Subsequently, microglia signal to astrocytes through the release of interleukin-18 (IL-18). Astrocytes then signal back to neurons via interleukin-1β (IL-1β), leading to enhanced activation of NMDA receptors and neuronal hyperexcitability.[5]
Experimental Protocols
The following are detailed protocols for common electrophysiological experiments using this compound. These protocols are based on established methodologies and should be adapted to specific experimental needs.
Protocol 1: Whole-Cell Patch-Clamp Recordings in Brain Slices
This protocol is designed to investigate the effects of this compound on synaptic transmission and intrinsic neuronal properties in acute brain slices.
1. Materials and Solutions:
-
This compound Stock Solution: Prepare a 10 mM stock solution in sterile water or DMSO. Store at -20°C. Dilute to the final desired concentration in artificial cerebrospinal fluid (aCSF) on the day of the experiment.
-
Artificial Cerebrospinal Fluid (aCSF) (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 25 glucose, 2 CaCl2, 1 MgCl2. Bubble with 95% O2 / 5% CO2 to maintain pH at 7.4.
-
Intracellular Solution (for voltage-clamp, in mM): 130 Cs-methanesulfonate, 10 CsCl, 4 NaCl, 10 HEPES, 1 MgCl2, 5 EGTA, 5 QX-314, 2 Mg-ATP, 0.25 Na-GTP. Adjust pH to 7.2-7.3 with CsOH.
-
Intracellular Solution (for current-clamp, in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 2 MgCl2, 2 Na2-ATP, 0.5 Na-GTP. Adjust pH to 7.2-7.3 with KOH.
2. Brain Slice Preparation:
-
Anesthetize the animal (e.g., rodent) according to approved institutional protocols.
-
Perfuse transcardially with ice-cold, oxygenated aCSF.
-
Rapidly dissect the brain and prepare 300-400 µm thick slices in ice-cold, oxygenated aCSF using a vibratome.
-
Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature until recording.
3. Recording Procedure:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Visualize neurons using a microscope with DIC optics.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Approach a neuron and form a gigaohm seal (>1 GΩ).
-
Rupture the membrane to obtain the whole-cell configuration.
-
For voltage-clamp recordings, hold the neuron at -70 mV to record excitatory postsynaptic currents (EPSCs) or at 0 mV to record inhibitory postsynaptic currents (IPSCs).
-
For current-clamp recordings, inject current to maintain the resting membrane potential at approximately -65 mV to -70 mV and evoke action potentials with depolarizing current steps.
-
After obtaining a stable baseline recording, bath-apply this compound at the desired concentration.
-
Record the changes in synaptic currents or neuronal firing properties.
-
A washout period with aCSF should be performed to observe the reversibility of the effects.
Protocol 2: In Vivo Microiontophoresis
This protocol is for the local application of this compound onto neurons in the brain of an anesthetized animal to study its direct effects on neuronal firing.
1. Materials and Solutions:
-
This compound Iontophoresis Solution: Dissolve this compound in 0.9% NaCl or a suitable buffer (e.g., 200 mM NaCl, pH 4-5) to a final concentration of 10-50 mM.
-
Anesthetic: Urethane (1.5 g/kg, i.p.) or other suitable anesthetic.
-
Recording Electrode Solution: 2 M NaCl.
2. Animal Preparation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest.
-
Carefully remove the dura mater to expose the cortical surface.
3. Electrode and Iontophoresis Pipette Assembly:
-
Use a multi-barrel glass micropipette. One barrel is filled with the recording electrode solution for single-unit recording, and another is filled with the this compound iontophoresis solution.
-
The remaining barrels can be filled with other drugs (e.g., antagonists) or a balancing solution (e.g., 2 M NaCl).
4. Recording and Iontophoresis Procedure:
-
Lower the multi-barrel electrode into the target brain region.
-
Isolate the spontaneous or evoked activity of a single neuron.
-
Apply a retaining current (e.g., -5 to -15 nA) to the this compound barrel to prevent leakage.
-
To apply this compound, switch to a positive ejection current (e.g., +10 to +100 nA).
-
Record the change in the neuron's firing rate during and after the ejection of this compound.
-
The effect can be confirmed by co-iontophoresis of a 5-HT3 receptor antagonist (e.g., ondansetron).
Concluding Remarks
This compound is a versatile pharmacological tool for probing the function of the 5-HT3 receptor in the nervous system. The provided protocols offer a starting point for a variety of electrophysiological investigations. Researchers should optimize these protocols based on their specific experimental preparations and scientific questions. Careful consideration of drug concentration, application method, and appropriate controls will ensure the generation of robust and reproducible data.
References
- 1. This compound is a partial agonist/partial antagonist of 5-HT3 receptor and inhibits subsequent 5-HT- or this compound-induced 5-HT3 receptor current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a potent and selective agonist at central and peripheral 5-HT3 receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. homepages.gac.edu [homepages.gac.edu]
- 4. This compound is a partial agonist/partial antagonist of 5-HT3 receptor and inhibits subsequent 5-HT- or this compound-induced … [ouci.dntb.gov.ua]
- 5. Spinal 5-HT3 receptors mediate descending facilitation and contribute to behavioral hypersensitivity via a reciprocal neuron-glial signaling cascade - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for SR 57227A in Mouse Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosages, administration routes, and experimental protocols for the selective 5-HT3 receptor agonist, SR 57227A, in mouse studies. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the pharmacological effects of this compound.
Data Presentation: Quantitative Summary of this compound Dosage in Mice
The following table summarizes the quantitative data on this compound dosages used in various mouse models. This allows for easy comparison of effective dose ranges across different experimental paradigms.
| Experimental Model | Mouse Strain | Administration Route | Dosage (mg/kg) | Observed Effects |
| Forced Swimming Test | Not Specified | Intraperitoneal (i.p.) | 14.2 (ED50) | Reduced immobility time[1] |
| Forced Swimming Test | Not Specified | Oral (p.o.) | 20 | Significant antidepressant-like effect lasting 6 hours[1] |
| Isolation-Induced Aggression | Not Specified | Intraperitoneal (i.p.) | 1 and 3 | Reduced aggressive behavior by 50-85%[1] |
| Nociplastic Pain Models | Not Specified | Not Specified | Not Specified | Reduced pain-like behaviors[2] |
Signaling Pathway
This compound is a potent and selective agonist at the 5-HT3 receptor, which is a ligand-gated ion channel.[3] Unlike other serotonin (B10506) receptors that are G protein-coupled, the 5-HT3 receptor directly mediates neuronal depolarization and excitation upon agonist binding.[3] The activation of the 5-HT3 receptor by an agonist like this compound leads to the opening of a non-selective cation channel, allowing the influx of sodium (Na+), potassium (K+), and calcium (Ca2+) ions.[3] The influx of Ca2+ is a critical step in the downstream signaling cascade. This increase in intracellular calcium can activate calcium-dependent signaling pathways, such as the Calmodulin Kinase II (CaMKII) and extracellular signal-regulated kinase (ERK) pathways, leading to various cellular responses.[4] Some studies suggest that this compound may also act as a partial agonist/partial antagonist, potentially functioning as a serotonin stabilizer.[5]
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and animal facility guidelines.
Intraperitoneal (i.p.) Injection of this compound
This protocol describes the standard procedure for administering this compound via intraperitoneal injection in mice.
Materials:
-
This compound hydrochloride
-
Sterile saline (0.9% NaCl) or other appropriate vehicle
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge)
-
Animal scale
-
70% ethanol
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound hydrochloride in sterile saline to the desired concentration. Ensure the solution is clear and free of particulates. The pH of the final solution should be close to neutral (pH ~7.0).
-
-
Animal Handling and Restraint:
-
Weigh the mouse to determine the correct injection volume.
-
Gently restrain the mouse using an appropriate technique to expose the abdomen.
-
-
Injection Procedure:
-
Wipe the injection site (lower right or left abdominal quadrant) with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity, avoiding the midline to prevent damage to internal organs.
-
Gently aspirate to ensure the needle has not entered a blood vessel or organ.
-
Slowly inject the calculated volume of the this compound solution.
-
Withdraw the needle and return the mouse to its home cage.
-
-
Post-Injection Monitoring:
-
Observe the animal for any signs of distress or adverse reactions following the injection.
-
Oral (p.o.) Administration of this compound
This protocol outlines the procedure for oral administration of this compound in mice, which can be achieved via oral gavage or voluntary consumption.
Materials:
-
This compound hydrochloride
-
Sterile water or appropriate vehicle
-
Oral gavage needles (for forced administration)
-
Jelly matrix (for voluntary consumption)
-
Animal scale
Procedure (Oral Gavage):
-
Preparation of Dosing Solution:
-
Dissolve this compound in sterile water or the chosen vehicle to the desired concentration.
-
-
Animal Handling and Restraint:
-
Weigh the mouse to determine the correct gavage volume.
-
Properly restrain the mouse to ensure its head and body are in a straight line to facilitate the passage of the gavage needle.
-
-
Gavage Procedure:
-
Gently insert the gavage needle into the esophagus and advance it into the stomach.
-
Slowly administer the calculated volume of the this compound solution.
-
Carefully remove the gavage needle.
-
-
Post-Administration Monitoring:
-
Return the mouse to its home cage and monitor for any signs of distress.
-
Procedure (Voluntary Consumption):
-
Preparation of Medicated Jelly:
-
Incorporate the calculated dose of this compound into a palatable jelly matrix.
-
-
Acclimation:
-
Acclimate the mice to the jelly by providing them with non-medicated jelly for several days prior to the experiment.
-
-
Administration:
-
Provide the mice with the medicated jelly. Ensure that the entire dose is consumed.
-
-
Monitoring:
-
Observe the mice to confirm consumption and monitor for any behavioral changes.
-
Forced Swimming Test (FST)
The Forced Swimming Test is a common behavioral paradigm used to screen for antidepressant-like activity.
Materials:
-
Cylindrical glass beakers (height: 25 cm, diameter: 10 cm)
-
Water at 23-25°C
-
Stopwatch
-
Dry towels or warming lamp
Procedure:
-
Drug Administration:
-
Administer this compound or vehicle to the mice at the appropriate time point before the test (e.g., 30-60 minutes for i.p. administration).
-
-
Test Session:
-
Fill the beakers with water to a depth of 15 cm.
-
Gently place each mouse into a beaker.
-
The total duration of the test is typically 6 minutes.
-
-
Scoring:
-
Record the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless, making only small movements necessary to keep the head above water.
-
-
Post-Test Care:
-
Remove the mice from the water, gently dry them, and place them in a warm environment to prevent hypothermia before returning them to their home cages.
-
Isolation-Induced Aggression Test
This model is used to assess the anti-aggressive effects of compounds.
Materials:
-
Individually housed male mice (for at least 4 weeks to induce aggression)
-
Standard mouse cages for the test arena
-
Stopwatch
-
Video recording equipment (optional)
Procedure:
-
Drug Administration:
-
Administer this compound or vehicle to the isolated, resident male mice.
-
-
Introduction of Intruder:
-
After the appropriate pre-treatment time, introduce a group-housed, non-aggressive male "intruder" mouse into the resident's home cage.
-
-
Behavioral Observation:
-
Observe the interaction for a set period (e.g., 10 minutes).
-
Score aggressive behaviors, which may include latency to the first attack, number of attacks, and total time spent in aggressive behavior.
-
-
Termination of Test:
-
At the end of the observation period, remove the intruder mouse.
-
Disclaimer: These protocols are for informational purposes only and should be adapted and validated for specific experimental needs. All animal procedures must be performed in accordance with institutional guidelines and regulations.
References
- 1. Antidepressant-like effects of this compound, a 5-HT3 receptor agonist, in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a serotonin type-3 receptor agonist, as a candidate analgesic agent targeting nociplastic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound is a partial agonist/partial antagonist of 5-HT3 receptor and inhibits subsequent 5-HT- or this compound-induced 5-HT3 receptor current - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Preparing SR 57227A Stock Solution in DMSO
Introduction
SR 57227A, also known as SR 57227 hydrochloride, is a potent and selective agonist for the serotonin (B10506) 5-HT3 receptor.[1][2][3] Unlike many other 5-HT3 receptor agonists, this compound can cross the blood-brain barrier, making it a valuable tool for investigating the role of central 5-HT3 receptors in various physiological and pathological processes.[1][3][4] It has been utilized in preclinical research to explore its antidepressant-like effects and its influence on animal models of anxiety and aggression.[2][4][5] Some studies also suggest that this compound may act as a partial agonist/partial antagonist at the 5-HT3 receptor.[6]
Accurate and consistent preparation of stock solutions is critical for obtaining reliable and reproducible experimental results. Dimethyl sulfoxide (B87167) (DMSO) is a common solvent for this compound due to its high solvating power.[1][2][5] This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions in DMSO for research applications.
Data Presentation
Table 1: Chemical and Physical Properties of this compound Hydrochloride
| Property | Value | References |
| Synonyms | This compound, SR 57227 hydrochloride | [1] |
| Chemical Name | 4-amino-(6-chloro-2-pyridyl)-1 piperidine (B6355638) hydrochloride | [3] |
| CAS Number | 77145-61-0 | [1][2][5] |
| Molecular Formula | C₁₀H₁₄ClN₃·HCl | [1][5] |
| Molecular Weight | 248.15 g/mol | [1][2][5][7] |
| Appearance | White to off-white or light yellow solid | [1][2] |
Table 2: Solubility and Recommended Storage Conditions
| Parameter | Details | References |
| Solubility in DMSO | ≥8.33 mg/mL (≥33.57 mM). Sonication is recommended to aid dissolution. Some suppliers report solubility up to 24.82 mg/mL (100 mM). | [1][2][7] |
| Other Solvents | Water: 24.82 mg/mL (100 mM); PBS (pH 7.2): 1 mg/mL; Ethanol: Slightly soluble. | [2][5][7] |
| Storage (Powder) | Store at -20°C for up to 3 years. | [1][8] |
| Storage (In DMSO) | Store in aliquots at -80°C for up to 1 year, or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles. Keep sealed and away from moisture. | [1][2][8] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution. The volumes and weights can be adjusted as needed for different desired concentrations.
Materials:
-
This compound hydrochloride (MW: 248.15 g/mol )
-
Anhydrous or ACS Grade Dimethyl sulfoxide (DMSO)[9]
-
Calibrated analytical balance
-
Sterile, amber, or light-protecting microcentrifuge tubes
-
Sterile pipette tips
-
Vortex mixer
Safety Precautions:
-
Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves (butyl rubber or double nitrile gloves are recommended when handling DMSO).[10]
-
Handle this compound powder and DMSO in a well-ventilated area or a chemical fume hood.
-
DMSO is a potent solvent that can penetrate the skin and may carry dissolved substances with it.[10] Handle with care.
Procedure:
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Carefully weigh out 1 mg of this compound powder using a calibrated analytical balance and place it into a sterile microcentrifuge tube.
-
Solvent Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Volume (L) = Mass (g) / (Concentration (mol/L) x Molecular Weight ( g/mol ))
-
Volume (L) = 0.001 g / (0.010 mol/L x 248.15 g/mol ) = 0.000403 L
-
Volume (µL) = 403 µL
-
-
Dissolution: Add 403 µL of DMSO to the microcentrifuge tube containing the this compound powder.
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes.[1][2] Visually inspect the solution to ensure no particulates are present.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, dispense the stock solution into smaller, single-use aliquots in sterile, light-protecting tubes. Store the aliquots at -80°C for long-term stability.[2]
Table 3: Example Volumes for Preparing this compound Stock Solutions in DMSO
| Desired Concentration | Mass of this compound | Volume of DMSO to Add |
| 1 mM | 1 mg | 4.03 mL |
| 5 mM | 1 mg | 806 µL |
| 10 mM | 1 mg | 403 µL |
| 10 mM | 5 mg | 2.015 mL |
| 20 mM | 5 mg | 1.007 mL |
| 50 mM | 10 mg | 806 µL |
Calculations are based on a molecular weight of 248.15 g/mol .[7]
Visualizations
Workflow for this compound Stock Solution Preparation
References
- 1. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound: a potent and selective agonist at central and peripheral 5-HT3 receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidepressant-like effects of this compound, a 5-HT3 receptor agonist, in rodents [pubmed.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound is a partial agonist/partial antagonist of 5-HT3 receptor and inhibits subsequent 5-HT- or this compound-induced 5-HT3 receptor current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SR 57227 hydrochloride | 5-HT3 Receptors | Tocris Bioscience [tocris.com]
- 8. SR57227A | TargetMol [targetmol.com]
- 9. gchemglobal.com [gchemglobal.com]
- 10. iacuc.wsu.edu [iacuc.wsu.edu]
SR 57227A: Application Notes on Aqueous Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information regarding the solubility and stability of SR 57227A in aqueous solutions. The protocols outlined below are designed to guide researchers in preparing and handling this compound for experimental use, ensuring consistency and reliability of results.
Compound Information
This compound, also known as 4-amino-(6-chloro-2-pyridyl)-1-piperidine hydrochloride, is a potent and selective 5-HT3 receptor agonist that is active in vivo and capable of crossing the blood-brain barrier.[1] Its utility in neuropharmacological research necessitates a clear understanding of its physicochemical properties, particularly its behavior in aqueous media.
Aqueous Solubility
This compound hydrochloride is soluble in water. Quantitative data from various suppliers is summarized below. It is important to note that achieving higher concentrations may require sonication.
Table 1: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Water | 33.33 | 134.31 | Ultrasonic assistance may be required.[2] |
| Water | 24.82 | 100 | - |
| DMSO | 8.33 - 24.82 | 33.57 - 100 | Ultrasonic assistance may be required.[2] |
Stability and Storage
Proper storage is critical to maintaining the integrity of this compound. While specific data on the degradation kinetics of this compound in aqueous solutions is not extensively available in peer-reviewed literature, general storage guidelines are provided by commercial suppliers.
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration | Notes |
| Solid (Powder) | -20°C | ≥ 4 years | - |
| Stock Solution in DMSO | -80°C | 6 - 12 months | Store sealed, away from moisture.[2] |
| Stock Solution in DMSO | -20°C | 1 month | Store sealed, away from moisture.[2] |
Aqueous Solution Stability: There is limited specific data on the long-term stability of this compound in aqueous solutions. As a general precaution for aqueous stock solutions, it is recommended to prepare them fresh. If short-term storage is necessary, solutions should be filter-sterilized (0.22 µm filter) and stored at 2-8°C for no more than a few days, protected from light. For longer-term storage, aliquoting and freezing at -20°C or -80°C is advisable, though freeze-thaw cycles should be minimized. A formal stability assessment is recommended for any aqueous formulation intended for extended storage.
Experimental Protocols
Protocol for Preparation of Aqueous Stock Solution
This protocol describes the preparation of a 10 mM aqueous stock solution of this compound.
Materials:
-
This compound hydrochloride (M.W. 248.15 g/mol )
-
High-purity, sterile water (e.g., Milli-Q or equivalent)
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Sonicator bath
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For 1 mL of a 10 mM solution, weigh 2.48 mg.
-
Dissolution: Add the weighed this compound to a sterile tube. Add the calculated volume of sterile water.
-
Solubilization: Vortex the solution vigorously. If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minute intervals until the solution is clear.
-
Sterilization: To prevent microbial growth, especially for solutions intended for cell culture or in vivo use, sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.
-
Storage: Use the solution immediately or aliquot into smaller, single-use volumes and store at -20°C or -80°C, protected from light.
Protocol for Assessing Aqueous Stability (Forced Degradation Study)
This protocol provides a general framework for conducting a forced degradation study to determine the stability of this compound in aqueous solution under various stress conditions. This is crucial for developing a stability-indicating analytical method.
Objective: To identify potential degradation products and determine the degradation pathways of this compound under hydrolytic, oxidative, and photolytic stress.
Analytical Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is required. The method must be able to separate the intact this compound from all potential degradation products.
Stress Conditions:
-
Acid Hydrolysis: Incubate a solution of this compound in 0.1 M HCl at a controlled temperature (e.g., 60°C).
-
Base Hydrolysis: Incubate a solution of this compound in 0.1 M NaOH at a controlled temperature (e.g., 60°C).
-
Neutral Hydrolysis: Incubate a solution of this compound in water at a controlled temperature (e.g., 60°C).
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Photolytic Degradation: Expose a solution of this compound to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
Procedure:
-
Prepare a stock solution of this compound in water at a known concentration (e.g., 1 mg/mL).
-
For each stress condition, dilute the stock solution with the respective stressor (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂).
-
Prepare a control sample diluted with water and keep it under normal conditions (room temperature, protected from light).
-
Expose the samples to the specified stress conditions. Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by the validated stability-indicating HPLC method.
-
Evaluate the chromatograms for the appearance of new peaks (degradants) and the decrease in the peak area of the parent compound (this compound).
-
Aim for 5-20% degradation of the active pharmaceutical ingredient to ensure that the stability-indicating method is effective.
Visualizations
The following diagrams illustrate key workflows for handling and assessing this compound.
References
- 1. This compound: a potent and selective agonist at central and peripheral 5-HT3 receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrolysis of imines. Part 2. Kinetics and mechanism of hydrolysis of N-salicylidene-2-aminopyridine in the presence and absence of copper(II) ion. A study of the catalytic effect of some mixed-ligand complexes of copper(II) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: SR 57227A Experimental Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SR 57227A, a potent and selective 5-HT3 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the serotonin (B10506) 5-HT3 receptor.[1][2] Unlike many other 5-HT3 receptor agonists, it can cross the blood-brain barrier, making it a valuable tool for investigating the role of central 5-HT3 receptors in various physiological and pathological processes.[1][2] The 5-HT3 receptor is a ligand-gated ion channel, and its activation by agonists like this compound leads to the rapid influx of cations (primarily Na⁺ and K⁺, with some Ca²⁺ permeability), resulting in neuronal depolarization.[3]
Q2: What are the common experimental applications of this compound?
This compound has been utilized in a variety of research areas, including:
-
Neuropharmacology: To characterize the in vitro and in vivo effects of central and peripheral 5-HT3 receptor stimulation.[1]
-
Pain Research: Investigated as a potential analgesic for nociplastic pain.[4]
-
Psychiatric Disorders: Studied for its antidepressant-like effects in rodent models.[5]
Q3: What is the solubility and recommended storage for this compound?
This compound hydrochloride is soluble in DMSO at approximately 8.33 mg/mL (33.57 mM), and sonication is recommended to aid dissolution.[6] For long-term storage, it is recommended to store the powder at -20°C for up to 3 years.[6] Stock solutions in a solvent can be stored at -80°C for up to one year.[6] Aqueous solutions of serotonin hydrochloride are not recommended for storage for more than one day.[7] Stock solutions of this compound can be stored at -80°C for 6 months or -20°C for 1 month in a sealed container, away from moisture.[8]
Troubleshooting Guides
Issue 1: Inconsistent or Weaker-Than-Expected Agonist Effects
Possible Cause: this compound can act as a partial agonist/partial antagonist at the 5-HT3 receptor.[9] This means that at higher concentrations, it may exhibit antagonist-like properties, leading to a diminished response. Furthermore, pre-application of this compound has been shown to reduce subsequent current amplitudes induced by either 5-HT or this compound itself.[9]
Troubleshooting Steps:
-
Optimize Concentration: Perform a full dose-response curve to identify the optimal concentration for agonistic activity and to determine if higher concentrations are causing inhibitory effects.
-
Pre-incubation Time: Minimize pre-incubation time with this compound before measuring the desired effect, especially in electrophysiology or cell-based functional assays.
-
Washout Steps: Ensure adequate washout between applications of this compound or other 5-HT3 receptor ligands to allow the receptors to return to a resting state.
Issue 2: High Non-Specific Binding in Radioligand Binding Assays
Possible Cause: Non-specific binding can be caused by hydrophobic or electrostatic interactions between this compound and surfaces of assay plates, filters, or other proteins in the preparation.
Troubleshooting Steps:
-
Optimize Blocking Agents: Use appropriate blocking agents such as bovine serum albumin (BSA) or casein to saturate non-specific binding sites on the assay materials.[10]
-
Adjust Buffer Composition:
-
Add Detergents: Include a low concentration of a non-ionic detergent (e.g., Tween-20) in the wash buffer to help disrupt weak, non-specific hydrophobic interactions.[12]
-
Filter Pre-treatment: Pre-soak glass fiber filters in a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.
Issue 3: Variability in In Vivo Behavioral Studies
Possible Cause: The behavioral effects of this compound can be influenced by the route of administration, dose, and the specific animal model being used.
Troubleshooting Steps:
-
Dose-Response and Time-Course: Conduct thorough dose-response and time-course studies to determine the optimal dose and timing of administration for the desired behavioral effect in your specific model. For example, in the forced swimming test in mice, the ED50 for i.p. administration is 14.2 mg/kg, while in rats it is 7.6 mg/kg.[5] A 20 mg/kg oral dose in mice has been shown to have a significant effect lasting 6 hours.[8]
-
Route of Administration: Be aware that the effective dose can vary significantly with the route of administration (e.g., intraperitoneal vs. oral).
-
Control for Off-Target Effects: While this compound is highly selective for the 5-HT3 receptor, consider potential off-target effects, especially at higher concentrations. The use of a selective 5-HT3 antagonist (e.g., ondansetron, tropisetron) can help confirm that the observed effects are mediated by 5-HT3 receptors.[1]
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Cell/Tissue Type | Radioligand | Parameter | Value | Reference |
| Radioligand Binding | Rat Cortical Membranes | [3H]S-zacopride or [3H]granisetron | IC50 | 2.8 - 250 nM | [1] |
| Guanidinium Uptake | NG 108-15 cells | [14C]guanidinium | EC50 | 208 ± 16 nM | [1] |
| Muscle Contraction | Isolated Guinea-pig Ileum | - | EC50 | 11.2 ± 1.1 µM | [1] |
Table 2: In Vivo Efficacy of this compound
| Experimental Model | Species | Route of Administration | Parameter | Value | Reference |
| Bezold-Jarisch Reflex | Anesthetized Rats | i.v. | ED50 | 8.3 µg/kg | [1] |
| Receptor Binding (ex vivo) | Mouse Cortical Membranes | i.p. | ED50 | 0.39 mg/kg | [1] |
| Receptor Binding (ex vivo) | Mouse Cortical Membranes | p.o. | ED50 | 0.85 mg/kg | [1] |
| Forced Swimming Test | Mice | i.p. | ED50 | 14.2 mg/kg | [5][8] |
| Forced Swimming Test | Rats | i.p. | ED50 | 7.6 mg/kg | [5][8] |
| Learned Helplessness | Rats | i.p. | Effective Dose | 1 and 3 mg/kg | [5] |
| Isolation-Induced Aggression | Mice | - | Effective Dose | - | [5] |
Experimental Protocols
Radioligand Binding Assay (Competitive)
Objective: To determine the binding affinity (Ki) of this compound for the 5-HT3 receptor.
Materials:
-
Cell membranes expressing 5-HT3 receptors (e.g., from rat cortex or transfected cell lines).
-
Radioligand (e.g., [3H]granisetron).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Cell harvester and liquid scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer. Centrifuge at low speed to remove nuclei and debris, then at high speed to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration.
-
Assay Setup: In a 96-well plate, add a fixed concentration of radioligand, increasing concentrations of this compound (the competitor), and the cell membrane preparation.
-
Total Binding: Radioligand + Membranes.
-
Non-specific Binding: Radioligand + Membranes + a high concentration of an unlabeled 5-HT3 antagonist (e.g., tropisetron).
-
Competitive Binding: Radioligand + Membranes + varying concentrations of this compound.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate specific binding (Total Binding - Non-specific Binding). Plot the percent specific binding against the log concentration of this compound to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.
Forced Swimming Test
Objective: To assess the antidepressant-like effects of this compound.
Materials:
-
Rodents (mice or rats).
-
This compound.
-
Vehicle control.
-
Cylindrical water tank (e.g., 25 cm high, 10 cm diameter for mice).
-
Water at 23-25°C.
-
Video recording equipment.
Methodology:
-
Acclimation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle at the desired dose and route (e.g., i.p. 30 minutes before the test).
-
Test Procedure:
-
Fill the cylinder with water to a depth where the animal cannot touch the bottom with its tail or feet.
-
Gently place the animal into the water.
-
Record the session for a total of 6 minutes.
-
-
Scoring: Score the last 4 minutes of the test for immobility time (the time the animal spends floating with only minor movements to keep its head above water). A decrease in immobility time is indicative of an antidepressant-like effect.
Visualizations
Caption: 5-HT3 Receptor Signaling Pathway activated by this compound.
Caption: General experimental workflow for assessing this compound effects.
Caption: A logical flow for troubleshooting inconsistent this compound results.
References
- 1. This compound: a potent and selective agonist at central and peripheral 5-HT3 receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SR-57227 - Wikipedia [en.wikipedia.org]
- 3. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 4. This compound, a serotonin type-3 receptor agonist, as a candidate analgesic agent targeting nociplastic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antidepressant-like effects of this compound, a 5-HT3 receptor agonist, in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. This compound is a partial agonist/partial antagonist of 5-HT3 receptor and inhibits subsequent 5-HT- or this compound-induced 5-HT3 receptor current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Understanding and Controlling Non-Specific Binding in SPR Experiments - Amerigo Scientific [amerigoscientific.com]
- 11. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 12. benchchem.com [benchchem.com]
SR 57227A partial agonist and antagonist effects
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with SR 57227A. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to facilitate the effective design and interpretation of experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, with the chemical name 4-amino-(6-chloro-2-pyridyl)-1-piperidine hydrochloride, is a potent and selective ligand for the serotonin (B10506) type 3 (5-HT3) receptor.[1] It is known to cross the blood-brain barrier, making it a valuable tool for investigating the role of central 5-HT3 receptors in various physiological and pathological processes.[1][2] Its primary mechanism of action is as a partial agonist at the 5-HT3 receptor, meaning it can both activate the receptor and antagonize the effects of the endogenous full agonist, serotonin (5-HT).[2][3]
Q2: In what contexts does this compound exhibit partial agonist versus antagonist effects?
This compound displays a dual pharmacological profile. In the absence of a full agonist like serotonin, this compound acts as a partial agonist, eliciting a submaximal response compared to 5-HT. However, in the presence of high concentrations of 5-HT, this compound can act as a competitive antagonist, reducing the overall receptor activation by competing with the full agonist for the same binding site. This "serotonin stabilizer" effect is dependent on the specific experimental conditions, including the concentration of this compound and the presence of other 5-HT3 receptor ligands.[2]
Q3: What are the known receptor subtypes that this compound interacts with?
The primary target of this compound is the 5-HT3 receptor. Studies have specifically examined its effects on both homomeric 5-HT3A and heteromeric 5-HT3AB receptors.[2] There is currently limited publicly available information regarding the binding affinity and functional activity of this compound at other receptor types, including sigma-1 and sigma-2 receptors. Researchers should exercise caution when interpreting results and consider performing off-target screening assays to fully characterize its selectivity profile in their experimental system.
Q4: What are the potential therapeutic applications of this compound?
Given its ability to modulate 5-HT3 receptor activity, this compound has been investigated for its potential in various therapeutic areas. Its agonist properties have been linked to potential antidepressant-like effects, while its ability to modulate neuronal activity suggests applications in pain management. Further research is needed to fully elucidate its therapeutic potential.
Quantitative Data Summary
The following tables summarize the reported quantitative data for this compound across various experimental paradigms.
Table 1: In Vitro Binding Affinity of this compound at 5-HT3 Receptors
| Radioligand | Preparation | IC50 (nM) | Reference |
| [3H]S-zacopride or [3H]granisetron | Rat cortical membranes | 2.8 - 250 | [1] |
| [3H]S-zacopride or [3H]granisetron | NG 108-15 cells or their membranes | 2.8 - 250 | [1] |
Table 2: In Vitro Functional Activity of this compound at 5-HT3 Receptors
| Assay | Preparation | EC50 | Reference |
| [14C]guanidinium uptake | NG 108-15 cells (in the presence of substance P) | 208 ± 16 nM | [1] |
| Contraction | Isolated guinea-pig ileum | 11.2 ± 1.1 µM | [1] |
Table 3: In Vivo Activity of this compound
| Effect | Animal Model | ED50 | Reference |
| Bezold-Jarisch reflex | Anesthetized rats | 8.3 µg/kg i.v. | [1] |
| Binding to 5-HT3 receptors | Mouse cortical membranes (systemic administration) | 0.39 mg/kg i.p. | [1] |
| Binding to 5-HT3 receptors | Mouse cortical membranes (systemic administration) | 0.85 mg/kg p.o. | [1] |
Experimental Protocols
Protocol 1: Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes
This protocol is designed to characterize the partial agonist and antagonist effects of this compound on human 5-HT3A and 5-HT3AB receptors expressed in Xenopus laevis oocytes.
-
Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.
-
Microinject oocytes with cRNA encoding human 5-HT3A or a combination of human 5-HT3A and 5-HT3B subunits.
-
Incubate injected oocytes at 16-18°C for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
-
Impale the oocyte with two glass microelectrodes filled with 3 M KCl (resistance 0.5-2 MΩ).
-
Voltage-clamp the oocyte at a holding potential of -70 mV.
-
Record whole-cell currents using a suitable amplifier and data acquisition system.
-
-
Drug Application:
-
Prepare stock solutions of this compound and 5-HT in the appropriate vehicle.
-
Apply drugs to the oocyte via the perfusion system.
-
To determine agonist effects, apply increasing concentrations of this compound and record the evoked inward current.
-
To determine antagonist effects, co-apply a fixed concentration of this compound with increasing concentrations of 5-HT.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current for each drug application.
-
Construct dose-response curves and fit the data to the Hill equation to determine EC50 (for agonist activity) and IC50 (for antagonist activity) values.
-
Calculate the intrinsic activity of this compound relative to the maximal response induced by 5-HT.
-
Protocol 2: Radioligand Binding Assay
This protocol is for determining the binding affinity of this compound for the 5-HT3 receptor using a competitive binding assay with a radiolabeled antagonist such as [3H]S-zacopride or [3H]granisetron.
-
Membrane Preparation:
-
Homogenize rat cortical tissue or cultured cells (e.g., NG 108-15) in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of the radioligand (e.g., [3H]granisetron), and increasing concentrations of unlabeled this compound.
-
For non-specific binding determination, use a high concentration of a known 5-HT3 receptor antagonist (e.g., tropisetron).
-
Incubate the plate at a specified temperature for a sufficient time to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Troubleshooting Guides
Issue 1: High variability in electrophysiological recordings.
-
Question: My recorded currents in Xenopus oocytes are highly variable between oocytes and even within the same oocyte over time. What could be the cause?
-
Answer:
-
Oocyte Health: Ensure oocytes are healthy and from a good batch. Discard any oocytes that appear unhealthy (e.g., mottled, damaged).
-
cRNA Quality and Injection: Verify the quality and concentration of your cRNA. Inconsistent injection volumes can lead to variable receptor expression.
-
Electrode Stability: Check the stability of your microelectrodes. Drifting electrode resistance can cause fluctuations in recordings.
-
Perfusion System: Ensure a stable and consistent flow rate from your perfusion system. Air bubbles in the perfusion line can cause significant artifacts.
-
Holding Potential: Maintain a stable holding potential. Fluctuations can affect channel gating and current amplitude.
-
Issue 2: No response or very weak response to this compound in functional assays.
-
Question: I am not observing the expected agonist effect of this compound in my functional assay. What should I check?
-
Answer:
-
Receptor Expression: Confirm that your cell line or oocytes are expressing functional 5-HT3 receptors. This can be verified using a potent, full agonist like serotonin as a positive control.
-
Compound Integrity: Ensure that your this compound stock solution is fresh and has been stored correctly. Repeated freeze-thaw cycles can degrade the compound.
-
Concentration Range: You may be using a concentration of this compound that is too low. Perform a wide dose-response curve to determine the optimal concentration range.
-
Assay Conditions: For ion channel assays, ensure that the ionic composition of your recording solutions is appropriate to allow for detectable inward currents.
-
Issue 3: High non-specific binding in radioligand binding assays.
-
Question: My non-specific binding is very high, making it difficult to determine the specific binding of this compound. How can I reduce it?
-
Answer:
-
Filter Pre-treatment: Pre-soak your glass fiber filters in a solution like 0.5% polyethyleneimine (PEI) to reduce the binding of the radioligand to the filter itself.
-
Blocking Agents: Include a blocking agent such as bovine serum albumin (BSA) in your assay buffer to reduce non-specific binding to the assay tubes and membranes.
-
Washing Steps: Increase the number and/or volume of washes with ice-cold buffer after filtration to more effectively remove unbound radioligand.
-
Membrane Concentration: Titrate the amount of membrane protein used in the assay. Using too much protein can increase non-specific binding.
-
Visualizations
Caption: Signaling pathway of this compound at the 5-HT3 receptor.
References
- 1. This compound: a potent and selective agonist at central and peripheral 5-HT3 receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a partial agonist/partial antagonist of 5-HT3 receptor and inhibits subsequent 5-HT- or this compound-induced 5-HT3 receptor current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a partial agonist/partial antagonist of 5-HT3 receptor and inhibits subsequent 5-HT- or this compound-induced … [ouci.dntb.gov.ua]
Technical Support Center: SR 57227A Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the unexpected outcomes observed in studies involving SR 57227A. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing a weaker than expected agonist effect with this compound in our 5-HT3 receptor-expressing cells. Is this a known issue?
Yes, this is a documented phenomenon. While this compound is a potent 5-HT3 receptor agonist, it has also been characterized as a partial agonist.[1][2] This means it does not produce the same maximal response as a full agonist like serotonin (B10506) (5-HT). Furthermore, studies have shown that this compound can act as a partial antagonist, which may contribute to a reduced overall agonist effect.[1][2]
Q2: After an initial application of this compound, we see a diminished response to a subsequent application of either this compound or serotonin. Why is this happening?
This is a key unexpected finding. Research has shown that this compound can inhibit subsequent 5-HT3 receptor currents induced by either itself or 5-HT.[1] This suggests a potential desensitization or internalization of the receptor, or a lasting inhibitory effect at the receptor level. This property leads to the prediction that this compound may function as a "serotonin stabilizer".[1][2]
Q3: Is this compound suitable for in vivo studies requiring central nervous system (CNS) effects?
Yes, this compound is capable of crossing the blood-brain barrier and has been shown to be active after systemic administration in animal models.[3][4][5] It has demonstrated central effects such as antidepressant-like activity in rodent models.[5]
Q4: We are seeing antidepressant-like effects in our animal models with this compound, which is a 5-HT3 receptor agonist. Isn't this counterintuitive since 5-HT3 antagonists are sometimes explored for depression?
This is a valid point and highlights an area of active research. While the exact mechanisms are still being elucidated, studies have demonstrated that stimulation of 5-HT3 receptors by this compound produces antidepressant-like effects in behavioral tests in rodents.[5] This suggests a more complex role for 5-HT3 receptors in the regulation of mood than previously understood.
Q5: Are there any known off-target effects for this compound?
This compound is reported to be a highly selective agonist at the 5-HT3 receptor, with high selectivity over other serotonin receptor subtypes.[3][4] However, as with any pharmacological tool, it is crucial to consider the possibility of off-target effects in your specific experimental system. Appropriate control experiments are always recommended.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of this compound.
Table 1: In Vitro Receptor Binding and Functional Activity
| Parameter | Value | Species/Cell Line | Notes |
| IC50 (5-HT3 Receptor Binding) | 2.8 - 250 nM | Rat cortical membranes, NG 108-15 cells | Varies with experimental conditions and radioligand used.[3] |
| EC50 ([14C]guanidinium uptake) | 208 +/- 16 nM | NG 108-15 cells | In the presence of substance P.[3] |
| EC50 (Guinea-pig ileum contraction) | 11.2 +/- 1.1 µM | Guinea-pig | --- |
Table 2: In Vivo Potency and Efficacy
| Parameter | Value | Species | Model |
| ED50 (Bezold-Jarisch reflex) | 8.3 µg/kg i.v. | Rat | Anesthetized rats.[3] |
| ED50 (In vivo binding) | 0.39 mg/kg i.p. | Mouse | Cortical membranes.[3] |
| ED50 (In vivo binding) | 0.85 mg/kg p.o. | Mouse | Cortical membranes.[3] |
| ED50 (Forced swimming test) | 14.2 mg/kg i.p. | Mouse | --- |
| ED50 (Forced swimming test) | 7.6 mg/kg i.p. | Rat | --- |
Experimental Protocols
1. Two-Electrode Voltage Clamp Recording in Xenopus Oocytes
This protocol is used to characterize the electrophysiological properties of this compound at 5-HT3 receptors.
-
Oocyte Preparation: Xenopus laevis oocytes are microinjected with cRNA encoding human 5-HT3A or a combination of human 5-HT3A and 5-HT3B subunits.[1]
-
Recording: After incubation, oocytes are placed in a recording chamber and impaled with two electrodes. The membrane potential is clamped, and currents are recorded in response to the application of agonists.[1]
-
Drug Application: this compound and/or 5-HT are applied to the oocyte, and the resulting current is measured. To test for inhibitory effects, an initial application of this compound is followed by a washout period and then a second application of either this compound or 5-HT.[1]
2. Forced Swimming Test in Rodents
This is a common behavioral test to assess antidepressant-like activity.
-
Animals: Male mice or rats are used.[5]
-
Procedure: Animals are individually placed in a cylinder filled with water from which they cannot escape. The duration of immobility is recorded during the last few minutes of the test.[5]
-
Drug Administration: this compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses before the test.[5]
-
Analysis: A reduction in the duration of immobility is interpreted as an antidepressant-like effect.[5]
Visualizations
Caption: Proposed signaling pathway of this compound at the 5-HT3 receptor.
Caption: Experimental workflow for investigating this compound's effects.
Caption: Logical relationship of this compound's pharmacological properties.
References
- 1. This compound is a partial agonist/partial antagonist of 5-HT3 receptor and inhibits subsequent 5-HT- or this compound-induced 5-HT3 receptor current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a partial agonist/partial antagonist of 5-HT3 receptor and inhibits subsequent 5-HT- or this compound-induced … [ouci.dntb.gov.ua]
- 3. This compound: a potent and selective agonist at central and peripheral 5-HT3 receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SR-57227 - Wikipedia [en.wikipedia.org]
- 5. Antidepressant-like effects of this compound, a 5-HT3 receptor agonist, in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Off-Target Effects of SR 57227A
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on investigating the potential off-target effects of SR 57227A, a potent and selective 5-HT3 receptor agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known on-target effects?
This compound, chemically known as 4-amino-(6-chloro-2-pyridyl)-1-piperidine hydrochloride, is a high-affinity and selective agonist for the 5-HT3 receptor.[1] It is known to be active in both central and peripheral nervous systems and can cross the blood-brain barrier.[1][2] Its on-target effects are mediated by the activation of 5-HT3 receptors, which are ligand-gated ion channels. This activation leads to various physiological responses, including the stimulation of the Bezold-Jarisch reflex and effects on neuronal firing rates.[1] Some studies have also characterized this compound as a partial agonist/partial antagonist at the 5-HT3 receptor, suggesting a complex pharmacological profile.[2]
Q2: Why is it important to investigate the off-target effects of this compound?
While this compound is reported to be selective for the 5-HT3 receptor, it is crucial to investigate potential off-target effects for several reasons:
-
Data Interpretation: Unidentified off-target interactions can lead to misinterpretation of experimental results, attributing an observed phenotype to the on-target effect when it may be caused by an interaction with another protein.
-
Safety and Toxicity: Off-target effects are a common cause of adverse drug reactions and toxicity. Identifying these interactions early in the research and development process is essential for ensuring the safety of a potential therapeutic agent.
-
Drug Repurposing: Discovering novel off-target interactions can sometimes lead to new therapeutic applications for a compound.
Q3: Are there any known or predicted off-target effects for this compound or structurally similar compounds?
As of now, there is no extensive, publicly available off-target screening data specifically for this compound. However, compounds with an aminopyridine scaffold have been reported to interact with a variety of targets, including kinases and other receptors. Therefore, a broad investigation into potential off-target interactions is warranted. Computational predictions, based on the structure of this compound, could provide initial hypotheses for potential off-targets that can then be experimentally validated.
Q4: What are the initial steps to investigate the potential off-target effects of this compound?
A systematic approach is recommended:
-
In Silico Analysis: Utilize computational tools to predict potential off-target interactions based on the chemical structure of this compound. This can provide a list of potential targets for further investigation.
-
Broad Panel Screening: The most direct way to identify off-target interactions is to screen the compound against a large panel of receptors, ion channels, and enzymes. Commercial services are available for this purpose.
-
Focused In-Vitro Assays: Based on the results of in silico analysis and broad panel screening, or based on unexpected experimental observations, conduct focused in-vitro assays to confirm and characterize the interaction with a specific off-target.
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA)
Issue: No or weak thermal shift observed with this compound.
| Potential Cause | Recommended Solution |
| Low Target Expression | Confirm the expression of the putative off-target protein in the cell line being used via Western blot or qPCR. |
| Poor Cell Permeability of this compound | While this compound is known to cross the blood-brain barrier, its permeability can vary between cell types. Consider performing a cell permeability assay (e.g., PAMPA) or using a cell line with known high permeability. |
| Compound Efflux | Use cell lines with and without known efflux transporters (e.g., P-gp) to determine if cellular potency is affected. |
| Insufficient Compound Concentration | Ensure that the concentrations of this compound used are sufficient to achieve target saturation. Perform a dose-response CETSA. |
| Inappropriate Heating Conditions | Optimize the temperature range and heating time for the specific target protein. |
Issue: Inconsistent results in a CETSA experiment.
| Potential Cause | Recommended Solution |
| Cell Passage Number Variability | Use cells within a consistent and low passage number range for all experiments. |
| Inconsistent Heating/Cooling | Ensure uniform heating and cooling of all samples. Use a PCR machine with a heated lid to prevent evaporation. |
| Pipetting Errors | Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Protein Degradation | Add protease inhibitors to the lysis buffer and keep samples on ice. |
Kinase Profiling Assay
Issue: High background signal in the kinase assay.
| Potential Cause | Recommended Solution |
| ATP Concentration Too High | Optimize the ATP concentration to be at or near the Km for the specific kinase. |
| Non-specific Inhibition | Test this compound in a counterscreen without the kinase to check for assay interference. |
| Compound Autofluorescence/Quenching | If using a fluorescence-based assay, measure the intrinsic fluorescence or quenching properties of this compound at the assay wavelengths. |
Issue: Inconsistent IC50 values for this compound against a potential off-target kinase.
| Potential Cause | Recommended Solution |
| Variable Enzyme Activity | Use a fresh batch of kinase and verify its activity with a known inhibitor. |
| Compound Solubility Issues | Ensure this compound is fully dissolved in the assay buffer. Check for precipitation at higher concentrations. |
| Assay Not at Equilibrium | Determine the optimal pre-incubation time for this compound with the kinase before initiating the reaction. |
Data Presentation
On-Target Activity of this compound
| Parameter | Value | Assay Conditions | Reference |
| 5-HT3 Receptor Binding Affinity (IC50) | 2.8 - 250 nM | Rat cortical membranes, [3H]S-zacopride or [3H]granisetron | [1] |
| Functional Agonist Activity (EC50) | 208 ± 16 nM | [14C]guanidinium uptake in NG 108-15 cells | [1] |
| In Vivo Agonist Activity (ED50) | 8.3 µg/kg i.v. | Bezold-Jarisch reflex in anesthetized rats | [1] |
Hypothetical Off-Target Screening Results for this compound (Template)
| Target | Assay Type | Activity (IC50/EC50/Ki) | Notes |
| Dopamine D2 Receptor | Radioligand Binding | > 10 µM | No significant binding observed. |
| Histamine H1 Receptor | Radioligand Binding | 5.2 µM | Weak interaction detected. |
| Cyclin-Dependent Kinase 2 (CDK2) | Kinase Activity Assay | 8.9 µM | Moderate inhibition observed. |
| hERG Channel | Electrophysiology | > 30 µM | No significant channel blockade. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Off-Target Identification
Objective: To determine if this compound binds to a suspected off-target protein in a cellular context.
Methodology:
-
Cell Culture and Treatment:
-
Culture a human cell line known to express the putative off-target protein to ~80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
-
Heating Step:
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellet in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a PCR thermocycler, followed by cooling to 4°C for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by three cycles of freeze-thaw using liquid nitrogen and a 25°C water bath.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a Bradford or BCA assay.
-
Analyze the samples by SDS-PAGE and Western blotting using a specific antibody against the putative off-target protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the percentage of soluble protein relative to the non-heated control against the temperature for both vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 2: Kinase Profiling Assay (Radiometric)
Objective: To screen this compound for inhibitory activity against a panel of kinases.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a reaction buffer appropriate for the kinase panel (typically containing Tris-HCl, MgCl2, and DTT).
-
Prepare a solution of [γ-33P]ATP.
-
-
Kinase Reaction:
-
In a 96-well plate, add the reaction buffer, the specific kinase, and the corresponding substrate peptide.
-
Add this compound at a final concentration (e.g., 10 µM) or vehicle (DMSO).
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the reaction by adding the [γ-33P]ATP solution.
-
Incubate for a predetermined time (e.g., 30-60 minutes) at 30°C.
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer a portion of the reaction mixture onto a phosphocellulose filter paper.
-
Wash the filter paper extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Measure the radioactivity on the filter paper using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for this compound relative to the vehicle control.
-
A significant reduction in radioactivity indicates inhibition of the kinase by this compound.
-
Visualizations
Caption: On-target signaling pathway of this compound via the 5-HT3 receptor.
Caption: General workflow for investigating off-target effects of this compound.
References
- 1. This compound: a potent and selective agonist at central and peripheral 5-HT3 receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a partial agonist/partial antagonist of 5-HT3 receptor and inhibits subsequent 5-HT- or this compound-induced 5-HT3 receptor current - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Inhibitory Effect of SR 57227A on NMDA Receptor Responses
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and investigating the inhibition of N-methyl-D-aspartate (NMDA) receptor responses by SR 57227A. This resource includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to facilitate smooth and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound inhibits NMDA receptor responses?
A1: this compound, a selective 5-HT3 receptor agonist, inhibits NMDA receptor-mediated responses through its interaction with 5-HT3-like receptors. This interaction leads to a direct inhibitory action on NMDA receptor function in pyramidal cells of the medial prefrontal cortex.[1] The inhibition is concentration-dependent, has a slow onset, and does not exhibit receptor desensitization.[1]
Q2: Is the inhibitory effect of this compound specific to the 5-HT3 receptor?
A2: Yes, the inhibitory action of this compound on NMDA receptor-mediated responses is specifically mediated by 5-HT3 receptors. This has been demonstrated by the blockade of this effect by selective 5-HT3 receptor antagonists such as granisetron (B54018) and BRL 46470A.[1]
Q3: Does this compound have a direct effect on the NMDA receptor itself?
A3: The available evidence suggests that the inhibitory action of this compound on the NMDA receptor is indirect and mediated by the activation of 5-HT3 receptors.[1]
Q4: What is the pharmacological profile of this compound at the 5-HT3 receptor?
A4: this compound is characterized as a partial agonist at the 5-HT3 receptor. This means it can act as both an agonist and, under certain conditions, a partial antagonist, which may lead to complex dose-response relationships.[2]
Data Presentation
Summary of this compound's Inhibitory Effect on NMDA Receptor-Mediated Responses
| Parameter | Description | Reference |
| Mechanism of Action | Indirect inhibition via activation of 5-HT3-like receptors. | [1] |
| Effect | Concentration-dependent inhibition of NMDA-induced membrane depolarization, action potentials, and inward current. | [1] |
| Onset of Action | Slow | [1] |
| Receptor Desensitization | No significant desensitization observed. | [1] |
| Antagonism | The inhibitory effect is blocked by selective 5-HT3 receptor antagonists (e.g., granisetron, BRL 46470A). | [1] |
| IC50 Value | Specific IC50 values for the inhibition of NMDA receptor response are not readily available in the cited literature abstracts. Further investigation of the full-text articles is recommended to obtain this quantitative data. |
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology for Investigating this compound Inhibition of NMDA Receptor Currents
This protocol outlines the procedure for recording NMDA receptor-mediated currents in cultured neurons or brain slices and assessing the inhibitory effect of this compound.
1. Cell Preparation:
-
Culture primary neurons (e.g., cortical or hippocampal neurons) or use acute brain slices containing the region of interest (e.g., medial prefrontal cortex).
-
For cultured neurons, plate cells on glass coverslips coated with a suitable substrate (e.g., poly-D-lysine).
-
For brain slices, prepare acute slices (250-350 µm thick) using a vibratome in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF).
2. Solutions:
-
External Solution (aCSF, in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 CaCl2, 1 MgCl2, 26 NaHCO3, and 10 glucose. Equilibrate with 95% O2 / 5% CO2.
-
Internal (Pipette) Solution (in mM): 130 Cs-gluconate, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.4 Na-GTP, and 5 QX-314. Adjust pH to 7.2-7.3 with CsOH.
-
NMDA Agonist Solution: Prepare a stock solution of NMDA (e.g., 10 mM) in water. Dilute in the external solution to a final working concentration (e.g., 100 µM) along with a co-agonist such as glycine (B1666218) or D-serine (e.g., 10 µM).
-
This compound Stock Solution: Prepare a high-concentration stock solution of this compound in water or a suitable solvent (e.g., DMSO). Store at -20°C. Prepare fresh dilutions in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Pull borosilicate glass pipettes to a resistance of 3-6 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a target neuron.
-
Clamp the cell at a holding potential of -60 mV to -70 mV.
-
Acquire data using a patch-clamp amplifier and appropriate data acquisition software.
4. Experimental Procedure:
-
Baseline Recording: Using a fast perfusion system, apply the NMDA agonist solution for a short duration (e.g., 2-5 seconds) to evoke a baseline inward current. Ensure the response is stable and reproducible over several applications with adequate washout periods in between.
-
This compound Application: Pre-incubate the cell/slice with the desired concentration of this compound by adding it to the perfusion solution for a period of 2-5 minutes.
-
Co-application: While continuing to perfuse with the this compound-containing solution, co-apply the NMDA agonist at the same concentration and duration as the baseline recording.
-
Data Analysis: Measure the peak amplitude of the NMDA-evoked current in the absence and presence of this compound. Calculate the percentage of inhibition for each concentration of this compound.
Troubleshooting Guide
Issue 1: Variability in the inhibitory effect of this compound.
-
Question: I am observing inconsistent levels of inhibition with the same concentration of this compound. What could be the cause?
-
Answer: This variability could be due to the partial agonist/antagonist nature of this compound at 5-HT3 receptors.[2] The net effect can be influenced by the baseline level of serotonergic tone in your preparation.
-
Solution: Ensure consistent experimental conditions. If using brain slices, the endogenous serotonin (B10506) levels might vary. Consider using a preparation with a more controlled environment, like cultured neurons. To confirm the involvement of 5-HT3 receptors, always perform control experiments with a selective 5-HT3 antagonist.
-
Issue 2: The NMDA receptor current runs down over time.
-
Question: My baseline NMDA-evoked currents are decreasing with repeated applications, making it difficult to assess the effect of this compound. What should I do?
-
Answer: This "run-down" can be caused by several factors, including receptor desensitization or washout of essential intracellular components during whole-cell recording.
-
Solution:
-
Allow for sufficient washout periods between agonist applications to allow for receptor recovery.
-
Include ATP and GTP in your intracellular solution to help maintain receptor function.
-
Consider using the perforated patch-clamp technique to preserve the intracellular environment.
-
-
Issue 3: I am not observing any inhibition with this compound.
-
Question: I have applied this compound, but I don't see a reduction in the NMDA receptor current. What could be wrong?
-
Answer: Several factors could contribute to a lack of observable inhibition.
-
Solution:
-
Confirm 5-HT3 Receptor Expression: Ensure that the cells or tissue you are using express functional 5-HT3 receptors. You can verify this using immunohistochemistry, in situ hybridization, or by testing the effect of a known 5-HT3 agonist.
-
Check Drug Concentration and Purity: Verify the concentration and integrity of your this compound stock solution.
-
Application Time: The inhibitory effect of this compound has a slow onset.[1] Ensure that you are pre-incubating with the compound for a sufficient duration before co-applying with NMDA.
-
-
Issue 4: Potential non-specific effects of this compound.
-
Question: How can I be sure that the observed inhibition is specifically due to the interaction of this compound with 5-HT3 receptors and not an off-target effect?
-
Answer: It is crucial to perform control experiments to confirm the specificity of the observed effects.
-
Solution:
-
Antagonist Rescue: The most definitive control is to show that the inhibitory effect of this compound can be blocked or reversed by a selective 5-HT3 receptor antagonist.
-
Vehicle Control: Always perform a vehicle control by applying the solvent used to dissolve this compound at the same final concentration to rule out any effects of the solvent itself.
-
-
Visualizations
Caption: Signaling pathway of this compound-mediated inhibition of NMDA receptors.
Caption: Experimental workflow for assessing this compound inhibition.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Inhibition of NMDA-receptor mediated response in the rat medial prefrontal cortical pyramidal cells by the 5-HT3 receptor agonist this compound and 5-HT: intracellular studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a partial agonist/partial antagonist of 5-HT3 receptor and inhibits subsequent 5-HT- or this compound-induced 5-HT3 receptor current - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing SR 57227A Concentration for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of SR 57227A in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the serotonin (B10506) 5-HT3 receptor.[1][2][3][4] Unlike many other 5-HT3 receptor agonists, it can cross the blood-brain barrier, making it useful for both in vitro and in vivo studies.[1][2][4] The 5-HT3 receptor is a ligand-gated ion channel, and upon binding of an agonist like this compound, the channel opens, allowing for the influx of cations such as Na+ and Ca2+.[5] Some studies also suggest that this compound may act as a partial agonist/partial antagonist, which could lead to it functioning as a serotonin stabilizer.[6][7]
Q2: What are the typical concentration ranges for this compound in in vitro assays?
The effective concentration of this compound can vary significantly depending on the cell type, the specific 5-HT3 receptor subtype expressed, and the experimental endpoint. It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific assay, starting from the nanomolar (nM) to the micromolar (µM) range.[8]
Q3: How should I prepare a stock solution of this compound?
This compound hydrochloride is soluble in various solvents. For long-term storage, it is advisable to prepare concentrated stock solutions and store them at -20°C or below to maintain stability.[2] Avoid repeated freeze-thaw cycles. For aqueous assays, you can prepare working solutions by diluting the stock in your experimental buffer.
Q4: Can this compound be toxic to cells in culture?
While this compound is generally used for its specific action on the 5-HT3 receptor, high concentrations of any compound can potentially be cytotoxic.[8] It is crucial to differentiate between a specific pharmacological effect and a non-specific toxic effect. Therefore, it is recommended to perform a cytotoxicity assay in parallel with your functional assays, especially when using concentrations in the high micromolar range.
Troubleshooting Guides
Issue 1: Low or No Signal/Response in a Functional Assay (e.g., Calcium Influx, Electrophysiology)
Possible Causes & Troubleshooting Steps:
-
Suboptimal this compound Concentration:
-
Solution: Perform a full dose-response curve, typically ranging from 1 nM to 100 µM, to identify the optimal effective concentration (EC50) for your specific cell system and assay conditions.
-
-
Low 5-HT3 Receptor Expression:
-
Solution: Confirm the expression of 5-HT3 receptors in your cell line using techniques like qPCR, Western blot, or immunocytochemistry. If expression is low, consider using a cell line known to endogenously express high levels of 5-HT3 receptors or a transiently/stably transfected cell line.
-
-
Incorrect Assay Buffer Composition:
-
Solution: Ensure your assay buffer contains the necessary ions (e.g., Na+, Ca2+) for 5-HT3 receptor function. The absence of extracellular cations will prevent ion influx upon channel opening.
-
-
Compound Degradation:
-
Solution: Prepare fresh working solutions of this compound from a properly stored stock for each experiment. Avoid using old or improperly stored solutions.
-
-
Voltage-Gated Channel Interference (Electrophysiology):
-
Solution: If using voltage-clamp electrophysiology, ensure that the holding potential is appropriate to minimize the activation of endogenous voltage-gated channels that might mask the 5-HT3 receptor-mediated currents.
-
Issue 2: High Background Signal or Inconsistent Results
Possible Causes & Troubleshooting Steps:
-
This compound Precipitation:
-
Solution: Visually inspect your working solutions for any signs of precipitation, especially at higher concentrations. Ensure the final concentration of the solvent (e.g., DMSO) in your assay medium is low (typically <0.5%) and does not affect cell viability or assay performance.
-
-
Off-Target Effects:
-
Solution: While this compound is selective for the 5-HT3 receptor, at very high concentrations, off-target effects cannot be entirely ruled out.[9] Use a selective 5-HT3 receptor antagonist (e.g., ondansetron, tropisetron) to confirm that the observed response is specifically mediated by 5-HT3 receptors.[1] The response should be blocked by the antagonist.
-
-
Cell Health and Viability:
-
Solution: Ensure your cells are healthy and within a consistent passage number. Perform a cell viability assay (e.g., Trypan Blue, MTT assay) to confirm that the cells are not stressed or dying, which can lead to inconsistent results.
-
-
Assay Plate Issues:
-
Solution: Use high-quality assay plates and ensure proper mixing of the compound in each well. Inconsistent dispensing or mixing can lead to variability.
-
Issue 3: Unexpected Antagonistic or Partial Agonist Effects
Possible Causes & Troubleshooting Steps:
-
Receptor Desensitization:
-
Solution: Prolonged exposure to an agonist can cause receptor desensitization. Reduce the incubation time with this compound or perform kinetic reads to capture the initial activation phase before desensitization occurs.
-
-
Partial Agonism:
-
Presence of Endogenous Serotonin:
-
Solution: If your cell culture medium contains serum, it may have endogenous serotonin which could interfere with the assay. Consider using serum-free medium for the duration of the experiment.
-
Data Presentation
Table 1: In Vitro Activity of this compound
| Assay Type | Cell Line/Tissue | Parameter | Value | Reference |
| Receptor Binding | Rat Cortical Membranes | IC50 | 2.8 - 250 nM | [1][2] |
| Receptor Binding | NG 108-15 Cells | IC50 | 2.8 - 250 nM | [1][2] |
| [14C]Guanidinium Uptake | NG 108-15 Cells | EC50 | 208 ± 16 nM | [1] |
| Contraction | Guinea-Pig Ileum | EC50 | 11.2 ± 1.1 µM | [1] |
Table 2: Solubility of this compound Hydrochloride
| Solvent | Concentration | Reference |
| DMSO | 8.33 mg/mL (33.57 mM) | [2] |
| Water | 24.82 mg/mL (100 mM) | |
| DMSO | 24.82 mg/mL (100 mM) | |
| DMF | 1 mg/mL | [9] |
| DMSO | 10 mg/mL | [9] |
| PBS (pH 7.2) | 1 mg/mL | [9] |
Experimental Protocols
Protocol 1: General Cytotoxicity Assay (MTT Assay)
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound. Include a vehicle control (medium with the highest concentration of solvent used) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Mandatory Visualizations
References
- 1. This compound: a potent and selective agonist at central and peripheral 5-HT3 receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 5-HT Receptor | TargetMol [targetmol.com]
- 3. SR-57227 - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. This compound is a partial agonist/partial antagonist of 5-HT3 receptor and inhibits subsequent 5-HT- or this compound-induced 5-HT3 receptor current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound is a partial agonist/partial antagonist of 5-HT3 receptor and inhibits subsequent 5-HT- or this compound-induced … [ouci.dntb.gov.ua]
- 8. benchchem.com [benchchem.com]
- 9. caymanchem.com [caymanchem.com]
Technical Support Center: Improving SR 57227A Delivery in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to effectively deliver SR 57227A in animal models. The information is presented in a question-and-answer format to directly address potential issues during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the serotonin (B10506) 3 (5-HT3) receptor.[1] Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel.[2] When this compound binds to the 5-HT3 receptor, it induces a conformational change that opens the channel, allowing for the influx of cations such as sodium (Na+) and calcium (Ca2+). This influx leads to neuronal depolarization and the initiation of an action potential.[2] this compound is known to cross the blood-brain barrier, making it suitable for investigating the role of central 5-HT3 receptors in vivo.[1][3]
Q2: What is the appropriate vehicle for dissolving this compound for in vivo administration?
This compound is a hydrochloride salt, which generally confers good solubility in aqueous solutions. For intraperitoneal (i.p.) injection , sterile isotonic saline (0.9% NaCl) is the recommended vehicle. For oral gavage (p.o.) , sterile water or saline can be used. It is always recommended to prepare fresh solutions on the day of the experiment. If you experience solubility issues, gentle warming or sonication may aid in dissolution.
Q3: What are the reported effective doses of this compound in rodents?
The effective dose of this compound can vary depending on the animal model, the route of administration, and the specific behavioral or physiological endpoint being measured. Below is a summary of some reported effective doses (ED50).
| Animal Model | Administration Route | Effect | ED50 | Reference |
| Mouse | Intraperitoneal (i.p.) | Antidepressant-like (Forced Swim Test) | 14.2 mg/kg | [4] |
| Rat | Intraperitoneal (i.p.) | Antidepressant-like (Forced Swim Test) | 7.6 mg/kg | [4] |
| Mouse | Oral (p.o.) | 5-HT3 Receptor Binding | 0.85 mg/kg | [2] |
| Mouse | Intraperitoneal (i.p.) | 5-HT3 Receptor Binding | 0.39 mg/kg | [2] |
| Rat | Intravenous (i.v.) | Bezold-Jarisch Reflex | 8.3 µg/kg | [2] |
Q4: What are the known pharmacokinetic properties of this compound?
While this compound is known to be CNS penetrant, detailed pharmacokinetic parameters such as Cmax, Tmax, half-life, and oral bioavailability are not extensively reported in publicly available literature.[1][3] One study in mice noted that a 20 mg/kg oral dose produced a significant antidepressant-like effect that lasted for 6 hours, suggesting a reasonable duration of action.[4] Researchers may need to perform pilot pharmacokinetic studies in their specific animal model and experimental conditions to determine these parameters accurately.
Troubleshooting Guides
Issue 1: Inconsistent or lack of behavioral/physiological effects after this compound administration.
-
Potential Cause 1: Improper Drug Preparation or Storage.
-
Troubleshooting:
-
Ensure this compound is fully dissolved in the vehicle. Visually inspect for any precipitate.
-
Prepare fresh solutions for each experiment, as the stability of this compound in solution over time is not well-documented.
-
Verify the correct calculation of the dose and the final concentration of the solution.
-
-
-
Potential Cause 2: Incorrect Administration Technique.
-
Troubleshooting:
-
For i.p. injections, ensure the injection is in the lower abdominal quadrant to avoid puncturing the bladder or cecum.
-
For oral gavage, ensure the gavage needle is correctly placed in the esophagus and not the trachea to avoid administration into the lungs.
-
Refer to the detailed experimental protocols below for proper administration techniques.
-
-
-
Potential Cause 3: Dose is not in the optimal range.
-
Troubleshooting:
-
Conduct a dose-response study to determine the optimal effective dose for your specific experimental model and endpoint.
-
Be aware that this compound has been reported to act as a partial agonist/partial antagonist at the 5-HT3 receptor.[3] This could potentially lead to a bell-shaped dose-response curve, where higher doses may have reduced or even opposing effects.
-
-
Issue 2: Unexpected or paradoxical behavioral effects are observed.
-
Potential Cause 1: Partial Agonist/Antagonist Activity.
-
Troubleshooting:
-
As a partial agonist, this compound may exhibit antagonist-like properties in the presence of a full agonist (like endogenous serotonin) or at higher concentrations.[3]
-
Consider the baseline serotonergic tone in your animal model, as this could influence the effects of this compound.
-
If unexpected effects are observed at higher doses, try testing a lower dose range.
-
-
-
Potential Cause 2: Off-target effects.
-
Troubleshooting:
-
While this compound is reported to be selective for the 5-HT3 receptor, off-target effects at high concentrations cannot be entirely ruled out.[1]
-
To confirm that the observed effect is mediated by the 5-HT3 receptor, try to block the effect by pre-treating with a selective 5-HT3 receptor antagonist.
-
-
Quantitative Data Summary
Table 1: In Vitro Binding Affinity and Potency of this compound
| Parameter | Species/Cell Line | Value | Reference |
| IC50 (5-HT3 Receptor Binding) | Rat Cortical Membranes | 2.8 - 250 nM | [2] |
| EC50 ([14C]guanidinium uptake) | NG 108-15 cells | 208 ± 16 nM | [2] |
| EC50 (Ileum Contraction) | Guinea-pig | 11.2 ± 1.1 µM | [2] |
Table 2: In Vivo Efficacy of this compound in Rodent Models
| Animal Model | Administration Route | Test | Effective Dose | Observed Effect | Reference |
| Mouse | Intraperitoneal (i.p.) | Forced Swim Test | 14.2 mg/kg (ED50) | Reduction in immobility time | [4] |
| Rat | Intraperitoneal (i.p.) | Forced Swim Test | 7.6 mg/kg (ED50) | Reduction in immobility time | [4] |
| Rat | Intraperitoneal (i.p.) | Learned Helplessness | 1 and 3 mg/kg | Reduction in escape failures | [4] |
| Mouse | Intraperitoneal (i.p.) | Isolation-induced Aggression | Not specified | Reduced aggression | [4] |
| Mouse | Oral (p.o.) | Forced Swim Test | 20 mg/kg | Significant effect lasting 6 hours | [4] |
| Rat | Intravenous (i.v.) | Bezold-Jarisch Reflex | 8.3 µg/kg (ED50) | Induction of reflex | [2] |
| Mouse | Oral (p.o.) | 5-HT3 Receptor Binding | 0.85 mg/kg (ED50) | In vivo receptor binding | [2] |
| Mouse | Intraperitoneal (i.p.) | 5-HT3 Receptor Binding | 0.39 mg/kg (ED50) | In vivo receptor binding | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
-
Materials:
-
This compound hydrochloride powder
-
Sterile 0.9% saline solution
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Sterile syringe filters (0.22 µm)
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Weigh the this compound powder accurately and place it in a sterile tube.
-
Add the required volume of sterile 0.9% saline to achieve the final desired concentration.
-
Vortex the solution vigorously until the powder is completely dissolved. A clear solution should be obtained.
-
If dissolution is slow, the solution can be gently warmed or placed in a sonicator bath for a few minutes.
-
For intravenous administration, it is critical to sterilize the final solution by passing it through a 0.22 µm syringe filter. For i.p. and p.o. routes, this is also a good practice to ensure sterility.
-
Prepare the solution fresh on the day of the experiment and protect it from light if possible.
-
Protocol 2: Intraperitoneal (i.p.) Injection in Mice and Rats
-
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL)
-
Sterile needles (25-27 gauge for mice, 23-25 gauge for rats)
-
70% ethanol (B145695) for disinfection
-
-
Procedure:
-
Restrain the animal securely. For a one-person technique, grasp the loose skin over the animal's neck and back to immobilize the head and upper body.
-
Turn the animal so its abdomen is facing upwards, with the head tilted slightly downwards.
-
Locate the injection site in the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and cecum.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle at a 10-20 degree angle into the skin and then through the abdominal wall. You should feel a slight "pop" as the needle enters the peritoneal cavity.
-
Gently aspirate by pulling back on the plunger to ensure no fluid (urine or blood) is drawn into the syringe. If fluid is aspirated, discard the syringe and re-attempt with a fresh one at a different site.
-
Inject the this compound solution smoothly. The maximum recommended injection volume is 10 mL/kg.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any signs of distress.
-
Protocol 3: Oral Gavage in Mice and Rats
-
Materials:
-
Prepared this compound solution
-
Sterile syringes (1 mL)
-
Appropriately sized gavage needles (flexible or with a ball tip are recommended; 18-20 gauge for mice, 16-18 gauge for rats).
-
-
Procedure:
-
Measure the correct length for gavage needle insertion by holding the needle alongside the animal, with the tip at the corner of the mouth and the end at the last rib. Mark the needle at the level of the animal's nose.
-
Restrain the animal firmly, holding the scruff of the neck to immobilize the head and keep the head and body in a straight line.
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the back of the throat.
-
Allow the animal to swallow the needle as you gently advance it into the esophagus. Do not force the needle. If you feel resistance or the animal starts to cough, withdraw and try again.
-
Advance the needle to the pre-measured mark.
-
Administer the solution slowly. The maximum recommended volume is 10 mL/kg.
-
Withdraw the needle smoothly along the same path of insertion.
-
Return the animal to its cage and monitor for any signs of respiratory distress.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound via the 5-HT3 receptor.
Caption: Experimental workflow for in vivo delivery of this compound.
Caption: Troubleshooting logic for inconsistent in vivo results.
References
- 1. This compound, a serotonin type-3 receptor agonist, as a candidate analgesic agent targeting nociplastic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound: a potent and selective agonist at central and peripheral 5-HT3 receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a partial agonist/partial antagonist of 5-HT3 receptor and inhibits subsequent 5-HT- or this compound-induced 5-HT3 receptor current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidepressant-like effects of this compound, a 5-HT3 receptor agonist, in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
SR 57227A stability issues in long-term experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with SR 57227A. This resource provides essential information, troubleshooting guides, and detailed protocols to facilitate the successful design and execution of your long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective agonist for the serotonin (B10506) 5-HT3 receptor. Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel.[1][2] Upon binding of an agonist like this compound, the channel opens, allowing the influx of cations such as sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺), which leads to rapid neuronal depolarization.[1][2] It is also described as a partial agonist/partial antagonist, which may contribute to its function as a serotonin stabilizer.[3]
Q2: What are the recommended storage conditions for this compound?
A2: For optimal stability, this compound powder should be stored at -20°C for up to three years. Stock solutions in solvents like DMSO can be stored at -80°C for up to one year.
Q3: How should I prepare stock solutions of this compound?
A3: this compound can be dissolved in DMSO (up to 8.33 mg/mL) or water (up to 33.33 mg/mL, may require sonication). For long-term storage, it is advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.
Q4: I am observing inconsistent results in my long-term cell culture experiments. Could this compound be degrading?
A4: Yes, the stability of any small molecule in cell culture media over extended periods can be a concern. Factors such as the pH of the media, temperature (37°C), and the presence of enzymes in serum can contribute to degradation. It is recommended to prepare fresh working solutions from a frozen stock for each experiment. To confirm stability, you can perform a stability study by incubating this compound in your specific cell culture medium under experimental conditions and analyzing its concentration over time using a stability-indicating HPLC method.
Q5: What are some common in vivo effects of this compound?
A5: this compound is CNS penetrant and has been shown to have antidepressant-like effects in rodent models, such as reducing immobility time in the forced swim test.[4] It has also been investigated for its potential as an analgesic agent.[5]
Troubleshooting Guides
Issue 1: Variability in In Vitro Assay Results
| Potential Cause | Troubleshooting Steps |
| Degradation of this compound in working solution | Prepare fresh working solutions from a frozen stock immediately before each experiment. Perform a stability study of this compound in your assay buffer at the experimental temperature. |
| Inconsistent cell health or receptor expression | Use cells within a consistent passage number range. Ensure cells are healthy and at a consistent confluency at the start of each experiment. Confirm 5-HT3 receptor expression levels. |
| Pipetting inaccuracies | Calibrate pipettes regularly. Use low-retention pipette tips. Prepare master mixes for reagents where possible to minimize well-to-well variability. |
| Vehicle effects | Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or receptor function. Include a vehicle-only control. |
Issue 2: Unexpected or Lack of In Vivo Efficacy
| Potential Cause | Troubleshooting Steps |
| Poor bioavailability or rapid metabolism | Review literature for pharmacokinetic data in your chosen animal model. If unavailable, consider conducting a pilot pharmacokinetic study to determine the optimal dosing regimen. |
| Incorrect dose selection | Perform a dose-response study to determine the effective dose range for your specific behavioral or physiological endpoint.[4] |
| Suboptimal route of administration | This compound has been shown to be active via both intraperitoneal (i.p.) and oral (p.o.) administration.[6] The choice of route may influence the pharmacokinetic profile and efficacy. |
| Habituation and environmental factors | Ensure animals are properly habituated to the experimental procedures and environment to minimize stress-induced variability. Maintain consistent environmental conditions (light, temperature, noise). |
Data Presentation
Table 1: Example of In Vitro Dose-Response Data for this compound
| Concentration (nM) | Response (Normalized) | Standard Deviation |
| 0.1 | 0.05 | 0.02 |
| 1 | 0.25 | 0.05 |
| 10 | 0.65 | 0.08 |
| 100 | 0.95 | 0.06 |
| 1000 | 1.00 | 0.05 |
Table 2: Example of In Vivo Behavioral Data (Forced Swim Test)
| Treatment Group | Dose (mg/kg, i.p.) | Immobility Time (seconds) | Standard Error of the Mean |
| Vehicle | 0 | 180 | 15 |
| This compound | 1 | 150 | 12 |
| This compound | 3 | 120 | 10 |
| This compound | 10 | 90 | 8 |
Experimental Protocols
Protocol 1: Stability Assessment of this compound in Solution by HPLC
Objective: To determine the stability of this compound in a physiological buffer over time at a specific temperature.
Materials:
-
This compound
-
Phosphate-buffered saline (PBS), pH 7.4
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN)
-
Water with 0.1% Trifluoroacetic acid (TFA)
-
Incubator or water bath
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution with PBS to a final concentration of 10 µM.
-
Incubation: Aliquot the this compound solution into several vials and place them in an incubator at 37°C.
-
Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), remove one vial from the incubator.
-
Sample Analysis: Immediately analyze the sample by HPLC.
-
Mobile Phase: A gradient of ACN and water with 0.1% TFA.
-
Flow Rate: 1 mL/min.
-
Detection: UV at an appropriate wavelength for this compound.
-
-
Data Analysis: Quantify the peak area of this compound at each time point. Plot the percentage of the initial concentration remaining versus time to determine the degradation kinetics.
Protocol 2: Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the inward current induced by this compound in cells expressing 5-HT3 receptors.
Materials:
-
HEK293 cells stably expressing the human 5-HT3A receptor.
-
External solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl₂, 2 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 140 CsCl, 2 MgCl₂, 10 HEPES, 1 EGTA, 2 ATP-Mg (pH 7.2 with CsOH).
-
This compound stock solution.
-
Patch-clamp rig with amplifier and data acquisition system.
Methodology:
-
Cell Culture: Plate HEK293-5HT3A cells on glass coverslips 24-48 hours before the experiment.
-
Recording Setup: Place a coverslip in the recording chamber and perfuse with the external solution.
-
Patching: Obtain a whole-cell patch-clamp configuration on a single cell.
-
Voltage Clamp: Clamp the cell at a holding potential of -60 mV.
-
Drug Application: Apply this compound at various concentrations using a rapid perfusion system.
-
Data Acquisition: Record the inward currents elicited by this compound.
-
Washout: Wash the cell with the external solution between applications to allow for receptor recovery.
Protocol 3: Mouse Forced Swim Test
Objective: To assess the antidepressant-like effects of this compound in mice.
Materials:
-
Male C57BL/6 mice (8-10 weeks old).
-
This compound.
-
Vehicle (e.g., saline).
-
Cylindrical swim tank (e.g., 20 cm diameter, 40 cm height).
-
Water at 23-25°C.
-
Video recording system.
Methodology:
-
Drug Administration: Administer this compound or vehicle via i.p. injection 30 minutes before the test.
-
Swim Session: Gently place each mouse into the swim tank filled with water to a depth of 15 cm.
-
Recording: Record the session for 6 minutes.
-
Data Analysis: Score the last 4 minutes of the session for immobility time (the time the mouse spends floating with only minor movements to keep its head above water).
-
Statistical Analysis: Compare the immobility times between the different treatment groups using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
Mandatory Visualizations
References
- 1. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 2. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 3. This compound is a partial agonist/partial antagonist of 5-HT3 receptor and inhibits subsequent 5-HT- or this compound-induced 5-HT3 receptor current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidepressant-like effects of this compound, a 5-HT3 receptor agonist, in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a serotonin type-3 receptor agonist, as a candidate analgesic agent targeting nociplastic pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound: a potent and selective agonist at central and peripheral 5-HT3 receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
How to prevent SR 57227A precipitation in buffer
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of SR 57227A in buffer solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound, also known as 1-(6-chloro-2-pyridinyl)-4-piperidinamine, monohydrochloride, is a potent and selective agonist for the serotonin (B10506) type 3 (5-HT3) receptor.[1][2] It is a small molecule that is capable of crossing the blood-brain barrier.[1][3] Its chemical formula is C₁₀H₁₄ClN₃ • HCl, with a molecular weight of approximately 248.2 g/mol .[4]
Q2: What are the common solvents for dissolving this compound?
This compound is soluble in several common laboratory solvents. However, solubility can vary between suppliers and batches. It is recommended to always consult the manufacturer's product information sheet for specific solubility data.
Data Presentation: Solubility of this compound
| Solvent | Concentration | Notes |
| Water | 24.82 mg/mL (100 mM)[2] | Ultrasonic assistance may be needed for dissolution.[5] |
| DMSO | 8.33 - 10 mg/mL[4][6] | Hygroscopic; use freshly opened DMSO for best results.[5] |
| PBS (pH 7.2) | 1 mg/mL[4] | - |
| DMF | 1 mg/mL[4] | - |
| Ethanol (B145695) | Slightly soluble[4] | - |
Q3: Why is my this compound precipitating in the buffer?
Precipitation of this compound in aqueous buffers can occur for several reasons:
-
Exceeding Solubility Limit: The concentration of this compound in the final buffer solution may be higher than its solubility limit in that specific buffer.
-
Buffer Composition: Certain ions in the buffer, such as phosphates, can sometimes interact with the compound and lead to precipitation, especially at high concentrations.
-
Temperature: A decrease in temperature can lower the solubility of the compound, causing it to precipitate out of the solution.
-
Improper Dissolution or Dilution: Adding a concentrated stock solution (e.g., in DMSO) too quickly to an aqueous buffer without adequate mixing can cause localized high concentrations that lead to immediate precipitation.
Troubleshooting Guide
This guide provides a step-by-step approach to troubleshoot and prevent the precipitation of this compound in your experimental buffer.
Step 1: Review Your Stock and Working Solution Preparation
A common source of precipitation is the preparation method.
Experimental Protocol: Recommended Solubilization and Dilution
-
Stock Solution Preparation:
-
For a high-concentration stock, dissolve this compound in DMSO. For example, to prepare a 10 mM stock, dissolve 2.48 mg of this compound in 1 mL of high-purity, anhydrous DMSO.
-
If precipitation is observed at room temperature, gentle warming and vortexing can be applied. Ensure the compound is fully dissolved before proceeding.
-
-
Working Solution Preparation (Serial Dilution):
-
Pre-warm your experimental buffer to the temperature of your experiment (e.g., 37°C).
-
Perform a serial dilution of the DMSO stock solution into the pre-warmed buffer.
-
Crucially, add the stock solution dropwise to the buffer while continuously vortexing or stirring the buffer. This rapid mixing helps to avoid localized high concentrations that can trigger precipitation.
-
Ensure the final concentration of DMSO in your working solution is kept to a minimum (typically below 0.5%) to avoid solvent-induced artifacts in your experiment.
-
Q4: I'm still seeing precipitation after following the recommended protocol. What's next?
If precipitation persists, consider the following optimization steps:
-
Lower the Final Concentration: Your intended working concentration may be too high for the chosen buffer. Try preparing a dilution series to determine the maximum soluble concentration under your experimental conditions.
-
Adjust the Buffer pH: If your experimental design allows, try adjusting the pH of your buffer. Since this compound is a hydrochloride salt, it is likely more soluble in slightly acidic conditions.
-
Consider a Different Buffer System: If you are using a phosphate-based buffer and suspect ionic interactions, consider switching to an alternative buffer system like HEPES or Tris, provided they are compatible with your assay.
-
Use a Co-solvent: In some instances, including a small percentage of a co-solvent like ethanol or polyethylene (B3416737) glycol (PEG) in your final buffer can help maintain solubility. However, the compatibility of any co-solvent with your specific experimental system must be validated.
Signaling Pathway and Experimental Workflow
Signaling Pathway of this compound
This compound is an agonist of the 5-HT3 receptor, which is a ligand-gated ion channel. Upon binding of this compound, the channel opens, leading to a rapid influx of cations (primarily Na⁺ and Ca²⁺) and a smaller efflux of K⁺. This influx of positive ions causes depolarization of the cell membrane, which in turn can trigger various downstream cellular responses.
Caption: Signaling pathway of the 5-HT3 receptor agonist this compound.
Experimental Workflow: Troubleshooting Precipitation
Caption: Logical workflow for troubleshooting this compound precipitation.
References
- 1. This compound: a potent and selective agonist at central and peripheral 5-HT3 receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SR 57227 hydrochloride | 5-HT3 Receptors | Tocris Bioscience [tocris.com]
- 3. This compound is a partial agonist/partial antagonist of 5-HT3 receptor and inhibits subsequent 5-HT- or this compound-induced 5-HT3 receptor current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | 5-HT Receptor | TargetMol [targetmol.com]
Technical Support Center: Interpreting Biphasic Dose-Response with SR 57227A
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering biphasic dose-response curves in experiments involving the 5-HT3 receptor agonist, SR 57227A.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the serotonin (B10506) 5-HT3 receptor.[1][2][3] Unlike other serotonin receptors that are G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel.[4] Upon binding of an agonist like this compound, the channel opens, allowing for the rapid influx of cations, primarily Na+ and Ca2+, which leads to neuronal depolarization.[4] this compound is noted for its ability to cross the blood-brain barrier, making it a valuable tool for both in vitro and in vivo studies of central and peripheral 5-HT3 receptors.[1][5]
Q2: I am observing a biphasic (U-shaped or inverted U-shaped) dose-response curve with this compound in my assay. Is this expected?
A biphasic dose-response to this compound, while potentially perplexing, is a plausible outcome. This phenomenon can be attributed to the compound's complex pharmacological profile and the nature of the 5-HT3 receptor itself.[6] Key factors that can contribute to a biphasic response include:
-
Partial Agonist/Antagonist Activity: this compound has been described as a partial agonist/partial antagonist at the 5-HT3 receptor.[5][7] At lower concentrations, its agonist properties may predominate, leading to an increasing response. However, at higher concentrations, its antagonist properties could become more pronounced, competing with the agonist effect and causing a decrease in the overall response.
-
Receptor Desensitization: Prolonged or high-concentration exposure to an agonist can lead to receptor desensitization, a process where the receptor becomes less responsive to the ligand.[8] This can involve receptor internalization or uncoupling from downstream signaling pathways, resulting in a diminished response at higher doses.[8]
-
Off-Target Effects: At very high concentrations, this compound might interact with other receptors or cellular targets, leading to effects that oppose its primary action on the 5-HT3 receptor.
Q3: What are the known downstream signaling pathways of the 5-HT3 receptor that could be affected by this compound?
Activation of the 5-HT3 receptor by an agonist like this compound initiates a cascade of intracellular events primarily driven by the influx of calcium (Ca2+). The principal downstream signaling pathway involves:
-
Calcium Influx: Binding of this compound opens the 5-HT3 receptor channel, leading to a rapid increase in intracellular Ca2+ concentration.
-
Activation of CaMKII: The elevated Ca2+ levels activate Calcium/calmodulin-dependent protein kinase II (CaMKII).
-
ERK1/2 Signaling: CaMKII activation can then lead to the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are involved in a wide range of cellular processes.
Troubleshooting Guide
If you are observing an unexpected or inconsistent biphasic dose-response curve with this compound, consider the following troubleshooting steps:
| Issue | Potential Cause | Troubleshooting Steps |
| Inverted U-shaped curve in a functional assay (e.g., calcium influx, neurotransmitter release) | 1. Receptor Desensitization: At high concentrations, the agonist is causing the receptors to become unresponsive. 2. Partial Agonist/Antagonist Effect: The antagonistic properties of this compound are becoming dominant at higher concentrations. 3. Cell Viability: High concentrations of the compound may be causing cytotoxicity. | 1. Time-Course Experiment: Reduce the incubation time with this compound to minimize desensitization. 2. Co-application with a Full Agonist: To test for antagonism, pre-incubate with a high concentration of this compound and then stimulate with a known full 5-HT3 agonist (e.g., serotonin). A reduced response would suggest antagonistic activity. 3. Cytotoxicity Assay: Run a parallel cell viability assay (e.g., MTT or LDH assay) to rule out cell death at higher concentrations. |
| High variability between replicate experiments | 1. Cell Passage Number: Cells at high passage numbers can have altered receptor expression and signaling. 2. Reagent Preparation: Inconsistent dilution of this compound can lead to variability. 3. Assay Conditions: Minor variations in temperature, pH, or incubation times can affect results. | 1. Use Low Passage Cells: Maintain a consistent and low passage number for your cell line. 2. Prepare Fresh Dilutions: Prepare fresh serial dilutions of this compound for each experiment from a reliable stock solution. 3. Standardize Protocols: Ensure all experimental parameters are kept consistent between experiments. |
| No response or a very weak response | 1. Inactive Compound: The this compound stock may have degraded. 2. Low Receptor Expression: The cell line used may not express a sufficient number of 5-HT3 receptors. 3. Incorrect Assay Setup: The assay may not be sensitive enough to detect a response. | 1. Verify Compound Activity: Test the compound on a validated positive control cell line. 2. Confirm Receptor Expression: Use techniques like qPCR or Western blotting to confirm 5-HT3 receptor expression in your cell line. 3. Optimize Assay Parameters: Increase cell density, use a more sensitive detection method, or optimize the concentration of other reagents. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from published literature. Note that these values can vary depending on the experimental conditions.
| Parameter | Value | Assay System | Reference |
| IC50 (Binding Affinity) | 2.8 - 250 nM | Rat cortical membranes and NG 108-15 cells | [1] |
| ED50 (in vivo) | 0.39 mg/kg (i.p.), 0.85 mg/kg (p.o.) | Mouse cortical membrane binding | [1] |
| ED50 (in vivo) | 7.6 mg/kg (i.p.) | Rat forced swimming test | [3] |
| ED50 (in vivo) | 14.2 mg/kg (i.p.) | Mouse forced swimming test | [3] |
Experimental Protocols
1. Radioligand Binding Assay for 5-HT3 Receptor
This protocol is used to determine the binding affinity (Ki) of this compound for the 5-HT3 receptor.
-
Materials:
-
Membrane preparations from cells expressing 5-HT3 receptors (e.g., HEK293-5HT3A cells).
-
Radioligand: [3H]-Granisetron.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: A high concentration of a non-radiolabeled 5-HT3 antagonist (e.g., 10 µM Ondansetron).
-
Test compound: this compound at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]-Granisetron and varying concentrations of this compound.
-
For total binding, incubate membranes with only the radioligand. For non-specific binding, incubate membranes with the radioligand and the non-specific binding control.
-
Incubate the plate for 60 minutes at room temperature to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters to separate bound and free radioligand.
-
Wash the filters with ice-cold assay buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding and determine the Ki value for this compound.
-
2. Calcium Influx Assay
This functional assay measures the ability of this compound to stimulate 5-HT3 receptor-mediated calcium influx.
-
Materials:
-
Cells stably expressing the human 5-HT3 receptor (e.g., HEK293-5HT3A cells).
-
Calcium indicator dye (e.g., Fluo-4 AM).
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Test Compound: this compound at various concentrations.
-
96- or 384-well black-walled, clear-bottom plates.
-
A fluorescence plate reader with automated injection capabilities.
-
-
Procedure:
-
Seed the cells in the microplates and allow them to adhere overnight.
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Measure the baseline fluorescence.
-
Add varying concentrations of this compound to the wells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the influx of calcium. Plot the peak fluorescence response against the log of the this compound concentration to generate a dose-response curve.
-
Visualizations
Caption: Hypothetical mechanism for the biphasic dose-response of this compound.
Caption: 5-HT3 receptor downstream signaling pathway activated by this compound.
References
- 1. This compound: a potent and selective agonist at central and peripheral 5-HT3 receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Antidepressant-like effects of this compound, a 5-HT3 receptor agonist, in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a partial agonist/partial antagonist of 5-HT3 receptor and inhibits subsequent 5-HT- or this compound-induced 5-HT3 receptor current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. This compound is a partial agonist/partial antagonist of 5-HT3 receptor and inhibits subsequent 5-HT- or this compound-induced … [ouci.dntb.gov.ua]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
Validating the 5-HT3 Agonist Effects of SR 57227A: A Comparative Guide to Antagonist Blockade
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the validation of SR 57227A's effects through the use of selective 5-HT3 receptor antagonists. This compound is a potent and selective agonist for the 5-HT3 receptor, demonstrating the ability to cross the blood-brain barrier, making it a valuable tool for central nervous system research.[1] Its action as a 5-HT3 agonist is confirmed by the blockade of its physiological effects by well-characterized 5-HT3 antagonists, including ondansetron, tropisetron, and zacopride (B1682363).[1][2] Furthermore, studies have revealed that this compound can act as a partial agonist/partial antagonist at the 5-HT3 receptor, suggesting a potential role as a serotonin (B10506) stabilizer.[3][4]
Comparative Efficacy of 5-HT3 Antagonists in Blocking this compound-Induced Effects
The agonist activity of this compound has been demonstrated and subsequently antagonized in various in vitro and in vivo models. The following table summarizes the antagonistic effects of ondansetron, tropisetron, and zacopride on this compound-induced responses.
| Experimental Model | This compound-Induced Effect | Antagonist | Outcome |
| Anesthetized Rats | Bezold-Jarisch Reflex | Tropisetron | Blocked |
| Anesthetized Rats | Bezold-Jarisch Reflex | R,S-Zacopride | Blocked |
| Mouse Striatum | Contralateral Turning Behavior | Ondansetron | Antagonized |
| Isolated Guinea-Pig Ileum | Contraction | Tropisetron | Antagonized |
| Rat Cortical Neurons | Inhibition of Firing Rate | Tropisetron | Antagonized |
| Mice | Isolation-Induced Aggressivity | Zacopride | Antagonized |
Understanding the 5-HT3 Receptor Signaling Pathway
The 5-HT3 receptor is a ligand-gated ion channel. Agonist binding, such as this compound, leads to the opening of the channel and a rapid influx of cations (primarily Na+ and Ca2+), resulting in neuronal depolarization. This initial electrical signal can then trigger a cascade of downstream intracellular signaling events. Antagonists, like ondansetron, tropisetron, and zacopride, competitively bind to the receptor, preventing the agonist from binding and thereby inhibiting channel opening and subsequent signaling.
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are protocols for key experiments used to validate the effects of this compound and its antagonism.
Bezold-Jarisch Reflex in Anesthetized Rats
The Bezold-Jarisch reflex is a cardioinhibitory reflex characterized by bradycardia and hypotension. It is a well-established in vivo model to assess the activity of 5-HT3 receptor agonists.
Workflow:
Protocol Details:
-
Animal Preparation: Male Sprague-Dawley rats are anesthetized, typically with urethane.
-
Instrumentation: The femoral vein is cannulated for intravenous drug administration, and the carotid artery is cannulated for blood pressure monitoring. ECG electrodes are attached to monitor heart rate.
-
Stabilization: A stabilization period is allowed after the surgical procedures.
-
Drug Administration:
-
The 5-HT3 antagonist (e.g., tropisetron, R,S-zacopride) or its vehicle is administered intravenously.
-
After a predetermined time, this compound is administered intravenously to induce the Bezold-Jarisch reflex.
-
-
Data Acquisition: Arterial blood pressure and heart rate are continuously recorded.
-
Analysis: The changes in mean arterial pressure and heart rate from baseline are calculated to quantify the reflex response and the extent of its blockade by the antagonist.
Isolated Guinea-Pig Ileum Contraction Assay
This in vitro preparation is a classic pharmacological tool to study the contractile or relaxant effects of drugs on smooth muscle, which in the ileum is often mediated by neuronal receptors.
Protocol Details:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and suspended in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Tension Recording: The tissue is connected to an isometric force transducer to record contractions.
-
Equilibration: The preparation is allowed to equilibrate under a resting tension for a specified period.
-
Drug Addition:
-
A cumulative concentration-response curve to this compound is established to determine its EC50 value for inducing contraction.
-
In separate experiments, the tissue is pre-incubated with a 5-HT3 antagonist (e.g., tropisetron) for a set time before constructing the this compound concentration-response curve.
-
-
Data Analysis: The contractile responses are measured, and the potency of this compound in the absence and presence of the antagonist is compared to determine the antagonist's potency (often expressed as a pA2 value).
Radioligand Binding Assay
This assay is used to determine the affinity of a ligand (in this case, this compound and the antagonists) for a specific receptor.
Protocol Details:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing 5-HT3 receptors (e.g., rat cortical membranes).
-
Incubation: The membranes are incubated with a radiolabeled 5-HT3 receptor ligand (e.g., [3H]S-zacopride or [3H]granisetron) and varying concentrations of the competing unlabeled ligand (this compound or a 5-HT3 antagonist).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data are used to calculate the inhibitory constant (Ki) of the competing ligand, which is a measure of its affinity for the receptor. This compound has shown IC50 values ranging from 2.8 to 250 nM for 5-HT3 receptor binding sites under various conditions.[1]
Conclusion
The consistent and reproducible blockade of this compound's diverse physiological effects by a range of selective 5-HT3 receptor antagonists provides robust validation of its mechanism of action. The experimental models and protocols detailed in this guide offer a framework for researchers to further investigate the pharmacology of this compound and other 5-HT3 receptor modulators. The dual partial agonist/antagonist properties of this compound add a layer of complexity and potential therapeutic interest, warranting further exploration.
References
- 1. This compound: a potent and selective agonist at central and peripheral 5-HT3 receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antidepressant-like effects of this compound, a 5-HT3 receptor agonist, in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is a partial agonist/partial antagonist of 5-HT3 receptor and inhibits subsequent 5-HT- or this compound-induced 5-HT3 receptor current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound is a partial agonist/partial antagonist of 5-HT3 receptor and inhibits subsequent 5-HT- or this compound-induced … [ouci.dntb.gov.ua]
A Comparative Guide to SR 57227A and 2-methyl-5-HT: Two Key 5-HT3 Receptor Agonists
For researchers and drug development professionals investigating the serotonergic system, particularly the 5-HT3 receptor, the choice of agonist is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of two commonly used 5-HT3 receptor agonists: SR 57227A and 2-methyl-5-HT. We will delve into their binding affinities, functional potencies, and key pharmacological differences, supported by experimental data and detailed protocols.
At a Glance: Key Differences
| Feature | This compound | 2-methyl-5-HT |
| Primary Target | 5-HT3 Receptor | 5-HT3 Receptor |
| Agonist Type | Partial Agonist/Antagonist[1][2] | Full Agonist[3] |
| Blood-Brain Barrier | Crosses the blood-brain barrier[4] | Limited information on CNS penetration |
| Selectivity | High selectivity for 5-HT3 receptors[4] | Selective for 5-HT3 receptors, but may have minor activity at other 5-HT receptors[3] |
| Key Advantage | Useful for in vivo CNS studies due to its ability to cross the blood-brain barrier.[4] | Well-characterized full agonist, often used as a reference compound in vitro. |
Quantitative Comparison: Binding Affinity and Functional Potency
The following tables summarize the binding affinity and functional potency of this compound and 2-methyl-5-HT at the 5-HT3 receptor, as determined by various in vitro assays.
Table 1: Receptor Binding Affinity
| Compound | Radioligand | Preparation | IC50 (nM) | Reference |
| This compound | [3H]S-zacopride or [3H]granisetron | Rat cortical membranes, NG 108-15 cells | 2.8 - 250 | [4] |
| 2-methyl-5-HT | - | - | Data not available in a directly comparable format |
Note: IC50 values for this compound vary depending on the experimental conditions and radioligand used.
Table 2: Functional Potency
| Compound | Assay | Preparation | EC50 | Reference |
| This compound | [14C]guanidinium uptake | NG 108-15 cells | 208 ± 16 nM | [4] |
| Guinea-pig ileum contraction | Isolated guinea-pig ileum | 11.2 ± 1.1 µM | [4] | |
| 2-methyl-5-HT | Guinea-pig ileum contraction | Isolated guinea-pig ileum | 12.3 µM | [5] |
| Guinea-pig colon contraction | Isolated guinea-pig colon | 7.2 µM | [5] |
Understanding the Mechanism: 5-HT3 Receptor Signaling
Both this compound and 2-methyl-5-HT exert their effects by binding to and activating the 5-HT3 receptor, which is a ligand-gated ion channel.[6] Activation of this receptor leads to a rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization.[6] This signaling cascade is fundamental to the various physiological responses mediated by the 5-HT3 receptor, including emesis and gut motility.[3][6]
Caption: 5-HT3 Receptor Signaling Pathway.
Experimental Methodologies
A clear understanding of the experimental protocols is crucial for interpreting the provided data and for designing future studies.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to its receptor. In a typical experiment, membranes from cells expressing the 5-HT3 receptor are incubated with a radiolabeled ligand (e.g., [3H]granisetron) and varying concentrations of the test compound (this compound or 2-methyl-5-HT). The amount of radioligand displaced by the test compound is measured to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
[14C]Guanidinium Uptake Assay
This functional assay measures the influx of ions through the 5-HT3 receptor channel. NG 108-15 cells, which endogenously express 5-HT3 receptors, are incubated with [14C]guanidinium, a radioactive cation that passes through the open channel.[7] The cells are then stimulated with different concentrations of the agonist, and the amount of intracellular [14C]guanidinium is quantified to determine the EC50 value, representing the concentration of the agonist that produces 50% of the maximal response.[4][7]
Isolated Guinea-Pig Ileum Contraction Assay
This classic pharmacology preparation is used to assess the functional potency of agonists on smooth muscle contraction. A segment of the guinea-pig ileum is suspended in an organ bath, and the contractile response to different concentrations of the agonist is measured.[5] This assay provides an EC50 value, indicating the agonist's potency in a physiological tissue preparation.[5]
References
- 1. This compound is a partial agonist/partial antagonist of 5-HT3 receptor and inhibits subsequent 5-HT- or this compound-induced 5-HT3 receptor current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a partial agonist/partial antagonist of 5-HT3 receptor and inhibits subsequent 5-HT- or this compound-induced … [ouci.dntb.gov.ua]
- 3. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: a potent and selective agonist at central and peripheral 5-HT3 receptors in vitro and in vivo [pubmed.ncbi.nlm.nih.gov]
- 5. The pharmacological characterization of 5-HT3 receptors in three isolated preparations derived from guinea-pig tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 7. Characteristics of [14C]guanidinium accumulation in NG 108-15 cells exposed to serotonin 5-HT3 receptor ligands and substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to SR 57227A and m-CPBG for 5-HT3 Receptor Binding Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common agonists used in the study of the 5-hydroxytryptamine-3 (5-HT3) receptor: SR 57227A and m-chlorophenylbiguanide (B1675964) (m-CPBG). The information presented herein is intended to assist researchers in selecting the appropriate compound for their experimental needs by providing objective data on their binding affinities, functional activities, and the methodologies used to determine these properties.
The 5-HT3 receptor, a member of the Cys-loop superfamily of ligand-gated ion channels, is a crucial target in drug discovery, particularly for conditions like chemotherapy-induced nausea and vomiting and irritable bowel syndrome.[1][2] Both this compound and m-CPBG are widely used as tool compounds to probe the function of this receptor.
Quantitative Comparison of Ligand Binding and Functional Potency
The following table summarizes the key quantitative parameters for this compound and m-CPBG, providing a direct comparison of their binding affinities and functional potencies at the 5-HT3 receptor.
| Parameter | This compound | m-CPBG | Reference(s) |
| Binding Affinity (IC50) | 2.8 - 250 nM | 1.5 nM | [3][4] |
| Functional Potency (EC50) | 208 ± 16 nM ([14C]guanidinium uptake) | 0.05 µM (rat vagus nerve depolarization) | [3][4] |
| Receptor Selectivity | High affinity and selectivity for 5-HT3 | Potent, high affinity 5-HT3 receptor agonist | [3][4] |
| Pharmacological Profile | Potent agonist, partial agonist/partial antagonist, CNS penetrant | Potent, high affinity agonist | [3][4][5][6] |
Signaling Pathways of the 5-HT3 Receptor
The 5-HT3 receptor is an ionotropic receptor.[1] Upon agonist binding, the channel opens, allowing the influx of cations such as Na+, K+, and Ca2+, which leads to rapid membrane depolarization and neuronal excitation.[1][7][8] The influx of calcium can trigger downstream signaling cascades. One proposed pathway involves the activation of Calmodulin (CaM), leading to the activation of Ca2+/calmodulin-dependent protein kinase II (CaMKII) and subsequent activation of the ERK1/2 signaling pathway.[9]
Figure 1: 5-HT3 Receptor Signaling Pathway.
Experimental Protocols
Radioligand Binding Assay
This section details a generalized protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of a test compound for the 5-HT3 receptor. This method is based on the competition between a radiolabeled ligand and an unlabeled test compound.[2]
Materials:
-
Membrane Preparation: HEK293 cells stably expressing the human 5-HT3A receptor or native tissue homogenates.[1][10]
-
Radioligand: A high-affinity 5-HT3 receptor antagonist, such as [3H]-Granisetron.[2][10]
-
Test Compounds: this compound, m-CPBG, or other compounds of interest.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.[10]
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.[10]
-
Scintillation Cocktail. [10]
-
Glass Fiber Filters: (e.g., GF/B or GF/C) pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[1][11]
-
Cell Harvester and Scintillation Counter. [1]
Procedure:
-
Membrane Preparation:
-
Binding Assay:
-
In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitor concentrations.
-
Total Binding: Add membrane preparation, radioligand, and assay buffer.
-
Non-specific Binding: Add membrane preparation, radioligand, and a high concentration of an unlabeled 5-HT3 receptor antagonist (e.g., 10 µM granisetron).[10]
-
Competitor Wells: Add membrane preparation, radioligand, and serial dilutions of the test compound (e.g., this compound or m-CPBG).
-
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).[1][10]
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[1][11]
-
Dry the filters and place them in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.[1]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Figure 2: Radioligand Binding Assay Workflow.
Concluding Remarks
Both this compound and m-CPBG are valuable pharmacological tools for investigating the 5-HT3 receptor. m-CPBG exhibits a higher binding affinity in the low nanomolar range. This compound, while also potent, has the notable characteristic of being able to cross the blood-brain barrier, making it suitable for in vivo studies investigating the central effects of 5-HT3 receptor activation.[3] Furthermore, this compound has been described as a partial agonist/partial antagonist, which may be a critical consideration depending on the experimental context.[5] The choice between these two compounds will ultimately depend on the specific requirements of the research, including the desired potency, central nervous system penetration, and the specific nature of the agonistic activity required.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound: a potent and selective agonist at central and peripheral 5-HT3 receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-(m-chlorophenyl)-biguanide, a potent high affinity 5-HT3 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound is a partial agonist/partial antagonist of 5-HT3 receptor and inhibits subsequent 5-HT- or this compound-induced 5-HT3 receptor current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SR 57227 hydrochloride | 5-HT3 Receptors | Tocris Bioscience [tocris.com]
- 7. 5-HT3 receptor - Wikipedia [en.wikipedia.org]
- 8. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. giffordbioscience.com [giffordbioscience.com]
Tropisetron's Efficacy in Blocking SR 57227A-Induced Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of tropisetron's ability to block the pharmacological effects induced by SR 57227A, a selective 5-hydroxytryptamine-3 (5-HT3) receptor agonist. The performance of tropisetron (B1223216) is compared with other 5-HT3 receptor antagonists, supported by available experimental data. This document is intended to serve as a valuable resource for researchers investigating 5-HT3 receptor pharmacology and developing novel therapeutic agents.
Introduction
This compound is a potent and selective agonist for the 5-HT3 receptor, capable of crossing the blood-brain barrier, making it a valuable tool for studying the central and peripheral effects of 5-HT3 receptor activation. Tropisetron is a highly potent and selective 5-HT3 receptor antagonist, widely used as an antiemetic. Understanding the interaction between these two compounds is crucial for elucidating the physiological roles of the 5-HT3 receptor and for the development of new drugs targeting this receptor. This guide summarizes the key in vitro and in vivo experiments demonstrating tropisetron's ability to block this compound-induced effects and provides a comparative overview with other relevant antagonists.
Mechanism of Action: A Receptor-Level Interaction
The primary mechanism underlying the interaction between tropisetron and this compound is competitive antagonism at the 5-HT3 receptor. The 5-HT3 receptor is a ligand-gated ion channel; its activation by an agonist like this compound leads to the rapid influx of cations, primarily Na+ and Ca2+, resulting in neuronal depolarization. Tropisetron, by binding to the same receptor, prevents this compound from activating the channel, thereby blocking the downstream cellular and physiological effects.
Comparative Efficacy of Tropisetron in Blocking this compound-Induced Effects
Several experimental models have been employed to demonstrate the antagonistic properties of tropisetron against this compound. The following tables summarize the key findings and provide a comparison with other 5-HT3 antagonists where data is available.
In Vitro Models
| Experimental Model | This compound-Induced Effect | Tropisetron's Blocking Action | Alternative Antagonists |
| [¹⁴C]Guanidinium Uptake in NG108-15 Cells | Stimulation of [¹⁴C]guanidinium uptake (EC₅₀ = 208 ± 16 nM) | Antagonized the effect | Not specified in direct comparison |
| Isolated Guinea-Pig Ileum Contraction | Contraction of the ileum (EC₅₀ = 11.2 ± 1.1 µM) | Antagonized the contraction | Not specified in direct comparison |
| Inhibition of Firing Rate of Rat Cortical Neurones | Marked inhibition of the neuronal firing rate | Antagonized the inhibition | Not specified in direct comparison |
In Vivo Models
| Experimental Model | This compound-Induced Effect | Tropisetron's Blocking Action | Alternative Antagonists |
| Bezold-Jarisch Reflex in Anesthetized Rats | Elicitation of the reflex (ED₅₀ = 8.3 µg/kg, i.v.) | Blocked the reflex | R,S-zacopride also blocked the reflex. |
| Contralateral Turning Behavior in Mice | Elicited contralateral turning behavior | Not specified | Ondansetron (B39145) antagonized this behavior. |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
[¹⁴C]Guanidinium Uptake Assay in NG108-15 Cells
Objective: To measure the influx of cations through the 5-HT3 receptor channel upon agonist stimulation.
Protocol:
-
Cell Culture: NG108-15 cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics until they reach a confluent monolayer.
-
Cell Plating: Cells are seeded into 24-well plates and allowed to adhere and grow for 24-48 hours.
-
Assay Buffer Preparation: A Krebs-HEPES buffer (pH 7.4) is prepared.
-
Pre-incubation with Antagonist: The cell monolayers are washed with the assay buffer and then pre-incubated with various concentrations of tropisetron or other antagonists for 15-30 minutes at 37°C.
-
Stimulation and Ion Uptake: The cells are then exposed to a solution containing this compound (at a concentration around its EC₅₀) and [¹⁴C]guanidinium chloride for a defined period (e.g., 3 minutes) at 37°C.
-
Termination and Lysis: The uptake is terminated by rapidly washing the cells with ice-cold buffer. The cells are then lysed with a suitable lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation Counting: The radioactivity in the cell lysates is measured using a liquid scintillation counter to quantify the amount of [¹⁴C]guanidinium uptake.
-
Data Analysis: The inhibitory effect of the antagonist is calculated by comparing the uptake in the presence and absence of the antagonist.
Isolated Guinea-Pig Ileum Contraction Assay
Objective: To assess the contractile response of smooth muscle tissue mediated by 5-HT3 receptor activation on enteric neurons.
Protocol:
-
Tissue Preparation: A segment of the terminal ileum is isolated from a guinea pig and placed in oxygenated Krebs solution. The longitudinal muscle with the myenteric plexus attached is carefully stripped away.
-
Organ Bath Setup: The tissue strip is mounted in an organ bath containing Krebs solution, maintained at 37°C, and continuously bubbled with 95% O₂ / 5% CO₂.
-
Tension Recording: The tissue is connected to an isometric force transducer to record changes in tension. An initial resting tension is applied, and the tissue is allowed to equilibrate.
-
Antagonist Incubation: Tropisetron or another antagonist is added to the organ bath and incubated for a specified period (e.g., 20-30 minutes).
-
Agonist Stimulation: A cumulative concentration-response curve to this compound is generated by adding increasing concentrations of the agonist to the bath.
-
Data Analysis: The contractile responses are recorded, and the effect of the antagonist is determined by the rightward shift of the agonist's concentration-response curve.
Bezold-Jarisch Reflex in Anesthetized Rats
Objective: To measure the cardiorespiratory reflex (bradycardia and hypotension) induced by the stimulation of vagal afferent C-fibers.
Protocol:
-
Animal Preparation: A rat is anesthetized (e.g., with urethane), and catheters are inserted into a femoral vein (for drug administration) and a carotid artery (for blood pressure and heart rate monitoring).
-
Baseline Measurement: After a stabilization period, baseline heart rate and blood pressure are recorded.
-
Antagonist Administration: Tropisetron, zacopride (B1682363), or a vehicle control is administered intravenously.
-
Agonist Challenge: After a short interval, this compound is administered intravenously to induce the Bezold-Jarisch reflex.
-
Data Recording and Analysis: Changes in heart rate and blood pressure are continuously recorded. The ability of the antagonist to block the reflex is determined by comparing the response in antagonist-treated animals to that in control animals.
Visualizing the Interactions
The following diagrams illustrate the signaling pathway and experimental workflows described.
Caption: Signaling pathway of this compound and Tropisetron at the 5-HT3 receptor.
Caption: General experimental workflow for assessing the antagonism of this compound.
Conclusion
Ondansetron as a Negative Control for SR 57227A Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ondansetron and SR 57227A, establishing the utility of Ondansetron as a negative control in studies involving the selective 5-HT3 receptor agonist, this compound. By leveraging their opposing mechanisms of action at the same molecular target, researchers can effectively validate the specificity of this compound-mediated effects.
Introduction to Ondansetron and this compound
Ondansetron is a highly selective and potent competitive antagonist of the 5-hydroxytryptamine type 3 (5-HT3) receptor.[1][2] It exerts its effects by binding to 5-HT3 receptors on peripheral vagal nerve terminals and centrally in the chemoreceptor trigger zone, blocking the action of serotonin (B10506) (5-HT).[1][2] This mechanism underlies its widespread clinical use as an antiemetic for the prevention of nausea and vomiting associated with chemotherapy, radiation therapy, and surgery.[3]
This compound is a potent and selective agonist for the 5-HT3 receptor.[4] Unlike the endogenous ligand serotonin, this compound demonstrates high affinity and selectivity for the 5-HT3 receptor, making it a valuable pharmacological tool for investigating the physiological and pathological roles of this receptor.[4] Some studies also suggest that this compound may act as a partial agonist, which can be a crucial consideration in experimental design.[4]
The opposing actions of Ondansetron (antagonist) and this compound (agonist) at the 5-HT3 receptor make Ondansetron an ideal negative control to confirm that the observed effects of this compound are specifically mediated by the 5-HT3 receptor.
Data Presentation: Comparative Efficacy
The following table summarizes the expected outcomes when using Ondansetron as a negative control in experiments with this compound. The data is synthesized from typical findings in receptor binding and functional assays.
| Parameter | This compound | Ondansetron | This compound + Ondansetron | Rationale for Negative Control |
| 5-HT3 Receptor Binding (Ki) | High Affinity | High Affinity | Competitive Binding | Both compounds bind to the same receptor, allowing for competitive inhibition. |
| 5-HT3 Receptor-mediated Ion Current (e.g., in HEK293 cells) | Increased Inward Current | No Effect on Basal Current | Inhibition of this compound-induced Current | Ondansetron blocks the ion channel activation initiated by this compound. |
| Intracellular Calcium (Ca2+) Influx | Increased Ca2+ Influx | No Effect on Basal Ca2+ | Inhibition of this compound-induced Ca2+ Influx | Ondansetron prevents the this compound-mediated opening of the 5-HT3 receptor ion channel, which is permeable to calcium. |
| In Vivo Dopamine (B1211576) Release (e.g., in Nucleus Accumbens) | Increased Dopamine Release | No Effect on Basal Dopamine Release | Attenuation of this compound-induced Dopamine Release | The downstream neurochemical effects of this compound are blocked by Ondansetron, confirming the involvement of the 5-HT3 receptor. |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Electrophysiological Assessment of 5-HT3 Receptor Currents
This protocol describes the use of whole-cell patch-clamp electrophysiology to measure 5-HT3 receptor-mediated currents in a heterologous expression system, such as HEK293 cells stably expressing the human 5-HT3A receptor.
Cell Culture and Transfection:
-
Culture HEK293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Transfect cells with a plasmid encoding the human 5-HT3A receptor subunit using a suitable transfection reagent.
-
Select for stably transfected cells using an appropriate selection marker (e.g., geneticin).
Electrophysiology Recordings:
-
Plate stably transfected HEK293 cells onto glass coverslips 24-48 hours before recording.
-
Use a patch-clamp amplifier and data acquisition system to perform whole-cell voltage-clamp recordings.
-
Hold the membrane potential at -60 mV.
-
The external solution should contain (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.
-
The internal pipette solution should contain (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, and 11 EGTA, with the pH adjusted to 7.2 with CsOH.
-
Prepare stock solutions of this compound and Ondansetron in water or DMSO and dilute to the final concentration in the external solution immediately before use.
-
Apply drugs to the cells using a rapid perfusion system.
Experimental Procedure:
-
Establish a stable whole-cell recording.
-
Obtain a baseline current in the external solution.
-
Apply this compound (e.g., 10 µM) to elicit an inward current.
-
Wash out the this compound and allow the current to return to baseline.
-
Pre-incubate the cell with Ondansetron (e.g., 1 µM) for 1-2 minutes.
-
Co-apply this compound (10 µM) in the continued presence of Ondansetron (1 µM) and record the current response.
-
Analyze the peak inward current amplitude for each condition.
In Vivo Microdialysis for Dopamine Release
This protocol outlines the procedure for measuring dopamine release in the nucleus accumbens of rats in response to local administration of this compound, and the blockade of this effect by Ondansetron.
Animals and Surgery:
-
Use adult male Sprague-Dawley rats (250-300 g).
-
Anesthetize the rats with isoflurane (B1672236) and place them in a stereotaxic frame.
-
Implant a guide cannula targeting the nucleus accumbens.
-
Allow the animals to recover for at least 5-7 days.
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a flow rate of 1-2 µL/min.
-
Allow for a 90-120 minute equilibration period.
-
Collect baseline dialysate samples every 20 minutes.
-
Introduce this compound into the aCSF perfusate (reverse dialysis) at a specific concentration.
-
To test the effect of Ondansetron, either co-perfuse Ondansetron with this compound or administer it systemically (e.g., via intraperitoneal injection) prior to this compound perfusion.
-
Collect dialysate samples for at least 2 hours following drug administration.
Neurochemical Analysis:
-
Analyze the dialysate samples for dopamine content using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Quantify the dopamine concentration by comparing the peak height or area to that of known standards.
-
Express the results as a percentage of the baseline dopamine levels.
Mandatory Visualizations
Signaling Pathways
Caption: Signaling pathway of this compound and the blocking action of Ondansetron.
Experimental Workflow
References
- 1. Ondansetron and Granisetron Binding Orientation in the 5-HT3 Receptor Determined by Unnatural Amino Acid Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Ondansetron: A Selective 5‐HT3 Receptor Antagonist and Its Applications in CNS‐Related Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound is a partial agonist/partial antagonist of 5-HT3 receptor and inhibits subsequent 5-HT- or this compound-induced 5-HT3 receptor current - PubMed [pubmed.ncbi.nlm.nih.gov]
Zacopride's Antagonism of SR 57227A: A Comparative Guide on Behavioral Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the behavioral effects induced by the 5-HT3 receptor agonist SR 57227A and their antagonism by the 5-HT3 receptor antagonist, zacopride (B1682363). The information is compiled from preclinical studies and is intended to support further research and drug development in neuropsychopharmacology. This document summarizes key quantitative data in structured tables, details experimental methodologies, and visualizes relevant pathways and workflows.
Comparative Analysis of Behavioral Effects
The interaction between this compound and zacopride has been primarily investigated in rodent models, focusing on behaviors modulated by the serotonin (B10506) 5-HT3 receptor. This compound, as a selective agonist, elicits distinct behavioral responses, which can be effectively blocked by the antagonist zacopride, demonstrating the specificity of the 5-HT3 receptor-mediated mechanism.
This compound-Induced Behavioral Effects
This compound has been shown to produce a range of behavioral effects in rodents, most notably antidepressant-like and anti-aggressive behaviors. The following table summarizes the key findings from preclinical studies.
| Behavioral Test | Species | Route of Administration | Dose Range | Observed Effect | Citation |
| Isolation-Induced Aggression | Mouse | i.p. | 1 and 3 mg/kg | Reduced aggression by 50-85% | [1] |
| Forced Swimming Test | Mouse | i.p. | - (ED50 = 14.2 mg/kg) | Reduced duration of immobility | [1] |
| Forced Swimming Test | Rat | i.p. | - (ED50 = 7.6 mg/kg) | Reduced duration of immobility | [1] |
| Learned Helplessness | Rat | i.p. | 1 and 3 mg/kg | Reduced escape failures by 50-60% | [1] |
| Contralateral Turning Behavior | Mouse | Unilateral striatal injection | - | Elicited contralateral turning | [2] |
Zacopride Antagonism of this compound Effects
Zacopride has been demonstrated to antagonize the behavioral effects of this compound, confirming the involvement of the 5-HT3 receptor. The primary evidence for this interaction comes from studies on isolation-induced aggression.
| Behavioral Effect of this compound | Species | Zacopride Dose (i.p.) | Antagonistic Effect | Citation |
| Reduction of isolation-induced aggression | Mouse | 1 mg/kg | Completely antagonized the anti-aggressive effect of this compound | [1] |
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of these findings. The following section outlines the protocol for the isolation-induced aggression model, a key paradigm used to evaluate the interaction between this compound and zacopride.
Isolation-Induced Aggression in Mice
This model is a widely used paradigm to study aggressive behavior in rodents.
1. Animal Housing and Isolation:
-
Male mice are individually housed for a period of 4 to 6 weeks to induce territorial aggression.
-
Animals are maintained under a standard 12-hour light/dark cycle with ad libitum access to food and water.
2. Drug Administration:
-
This compound or a vehicle control is administered intraperitoneally (i.p.) at the specified doses (e.g., 1 or 3 mg/kg).
-
Zacopride or a vehicle control is administered i.p. (e.g., 1 mg/kg) prior to the administration of this compound in antagonism studies.
3. Behavioral Testing:
-
Following drug administration, a novel, untreated male mouse (an "intruder") is introduced into the home cage of the isolated mouse.
-
The latency to the first attack, the total number of attacks, and the cumulative time spent in aggressive behavior (e.g., biting, tail rattling) are recorded for a set period, typically 10-15 minutes.
4. Data Analysis:
-
Statistical analysis is performed to compare the aggressive behaviors between different treatment groups. Non-parametric tests are often used due to the nature of the behavioral data.
Signaling Pathways and Experimental Workflow
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams are provided.
5-HT3 Receptor Signaling Pathway
Activation of the 5-HT3 receptor, a ligand-gated ion channel, by an agonist such as this compound leads to a rapid influx of cations, primarily Na+ and Ca2+. This influx results in neuronal depolarization and the initiation of downstream signaling cascades. Zacopride, as a competitive antagonist, blocks the binding of this compound to the receptor, thereby inhibiting this signaling pathway.
References
SR 57227A: A Comparative Analysis of its Selectivity for the 5-HT3 Receptor
For Immediate Release
This guide provides a comprehensive comparison of SR 57227A's selectivity for the serotonin (B10506) 3 (5-HT3) receptor, positioning it against other relevant compounds. Designed for researchers, scientists, and drug development professionals, this document compiles available experimental data to offer an objective performance assessment.
Executive Summary
This compound is consistently identified as a potent and selective agonist for the 5-HT3 receptor.[1] Experimental data confirms its high affinity for this receptor, distinguishing it from other serotonin receptor subtypes. This guide presents a detailed examination of its binding affinity and functional activity, alongside comparative data for other known 5-HT3 receptor ligands.
Comparative Binding Affinity and Functional Activity
This compound demonstrates high affinity for the 5-HT3 receptor in radioligand binding studies, with reported IC50 values ranging from 2.8 to 250 nM.[1] Functional assays further support its potency as a 5-HT3 receptor agonist. In a [14C]guanidinium uptake assay using NG 108-15 cells, this compound exhibited an EC50 of 208 nM.[1] A separate study using the guinea-pig ileum contraction assay reported an EC50 of 11.2 µM.[1]
To provide a clear comparison, the following tables summarize the binding and functional data for this compound and other common 5-HT3 receptor agonists.
Table 1: 5-HT3 Receptor Binding Affinities
| Compound | Receptor | Ki (nM) | IC50 (nM) |
| This compound | 5-HT3 | - | 2.8 - 250[1] |
| 2-methyl-5-HT | 5-HT1A, 1B, 1C, 2 | > 500[2] | - |
| 5-HT1D | 1220[2] | - | |
| 5-HT1E | > 10000[2] | - |
Note: A lower Ki or IC50 value indicates higher binding affinity.
Table 2: 5-HT3 Receptor Functional Agonist Activity
| Compound | Assay | EC50 | pEC50 |
| This compound | [14C]guanidinium uptake | 208 nM[1] | - |
| This compound | Guinea-pig ileum contraction | 11.2 µM[1] | - |
| Phenylbiguanide (PBG) | r5-HT3A | - | 5.57 |
Note: EC50 represents the concentration of a drug that gives half-maximal response.
Experimental Protocols
The data presented in this guide are derived from established experimental methodologies. Below are detailed protocols for the key assays cited.
Radioligand Binding Assay (General Protocol)
This competitive binding assay determines the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the target receptor (e.g., 5-HT3)
-
Radioligand (e.g., [3H]granisetron)
-
Test compound (e.g., this compound) at various concentrations
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Wash buffer (ice-cold)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibration: Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature (e.g., 60 minutes at room temperature).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value of the test compound and subsequently calculate the Ki value using the Cheng-Prusoff equation.
[14C]Guanidinium Uptake Assay
This functional assay measures the ability of a 5-HT3 receptor agonist to stimulate the uptake of a labeled cation, reflecting the opening of the ion channel.
Materials:
-
NG 108-15 cells
-
Substance P
-
[14C]guanidinium
-
Test compound (e.g., this compound) at various concentrations
-
Scintillation counter
Procedure:
-
Cell Culture: Culture NG 108-15 cells to an appropriate density.
-
Incubation: Incubate the cells with the test compound in the presence of substance P and [14C]guanidinium.
-
Termination: Stop the uptake by washing the cells with ice-cold buffer.
-
Lysis: Lyse the cells to release the intracellular contents.
-
Quantification: Measure the amount of [14C]guanidinium taken up by the cells using a scintillation counter.
-
Data Analysis: Determine the EC50 value of the test compound by plotting the concentration-response curve.
Signaling Pathway and Experimental Workflow Visualization
To further illustrate the mechanisms and procedures discussed, the following diagrams are provided.
Conclusion
The available data strongly support the characterization of this compound as a potent and selective 5-HT3 receptor agonist. Its high affinity in binding assays and efficacy in functional assays make it a valuable tool for research into the physiological and pathological roles of the 5-HT3 receptor. Further studies providing a broader selectivity profile against a wider range of neurotransmitter receptors would be beneficial for a more complete understanding of its pharmacological profile.
References
- 1. This compound: a potent and selective agonist at central and peripheral 5-HT3 receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a partial agonist/partial antagonist of 5-HT3 receptor and inhibits subsequent 5-HT- or this compound-induced 5-HT3 receptor current - PubMed [pubmed.ncbi.nlm.nih.gov]
SR 57227A: A Novel 5-HT3 Receptor Modulator with a Unique Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of SR 57227A with Other 5-HT3 Agonists.
This compound has emerged as a significant tool in the study of the 5-HT3 receptor, a key player in neuronal signaling. Its unique properties, particularly its ability to cross the blood-brain barrier and its complex pharmacological profile, distinguish it from other conventional 5-HT3 receptor agonists. This guide provides a comprehensive comparison of this compound with other well-established 5-HT3 agonists, supported by experimental data, to aid researchers in selecting the appropriate compound for their specific needs.
Unraveling the Mechanism: More Than a Simple Agonist
The 5-HT3 receptor is a ligand-gated ion channel; its activation leads to the rapid influx of cations and subsequent neuronal depolarization. While initially characterized as a potent and selective 5-HT3 receptor agonist, further research has revealed a more nuanced mechanism of action for this compound.[1] It is now understood to be a partial agonist, meaning it elicits a submaximal response compared to a full agonist.[1] Furthermore, it exhibits partial antagonist properties, suggesting it can also inhibit the receptor's response to other agonists.[1][2] This dual activity suggests that this compound may function as a serotonin (B10506) stabilizer.[1]
In contrast, other commonly used 5-HT3 agonists, such as 2-methyl-5-HT, are generally considered full agonists, while the activity of m-chlorophenylbiguanide (B1675964) (m-CPBG) can vary between full and partial agonism depending on the 5-HT3 receptor subunit composition.[3][4]
Quantitative Comparison of Agonist Potency
The potency of this compound and its alternatives has been evaluated in various in vitro and in vivo assays. The following tables summarize the available quantitative data to facilitate a direct comparison.
Table 1: In Vitro Potency of 5-HT3 Receptor Agonists in Guinea-Pig Ileum Contraction Assay
| Compound | EC50 (µM) |
| This compound | 11.2[5] |
| 2-methyl-5-HT | 6.3 - 12.3[6][7][8][9] |
| m-CPBG | Data not available in a directly comparable format |
Table 2: In Vivo Potency of 5-HT3 Receptor Agonists in the Bezold-Jarisch Reflex Assay in Rats
| Compound | ED50 (µg/kg, i.v.) |
| This compound | 8.3[5] |
| 2-methyl-5-HT | Effective dose range: 5-160 µg/kg[10] |
| m-CPBG (Phenylbiguanide) | Effective dose range: 1-30 µg/kg[11][12][13] |
Signaling Pathways and Experimental Overviews
To provide a clearer understanding of the underlying mechanisms and experimental setups, the following diagrams illustrate the 5-HT3 receptor signaling pathway and the workflows of key experimental protocols.
Detailed Experimental Protocols
Guinea-Pig Ileum Contraction Assay
This in vitro functional assay assesses the potency of 5-HT3 receptor agonists by measuring their ability to induce contraction of the isolated guinea-pig ileum, which is mediated by the activation of 5-HT3 receptors on enteric neurons.
Methodology:
-
Tissue Preparation: Male guinea pigs are euthanized, and a segment of the distal ileum is removed and placed in Krebs solution. The longitudinal muscle strip with the myenteric plexus attached is prepared.
-
Organ Bath Setup: The tissue is mounted in an organ bath containing Krebs solution, maintained at 37°C, and continuously bubbled with a 95% O2 / 5% CO2 gas mixture. The tissue is connected to an isotonic transducer to record muscle contractions.
-
Agonist Administration: After an equilibration period, cumulative concentration-response curves are generated by adding the 5-HT3 receptor agonist to the organ bath in increasing concentrations.
-
Data Analysis: The magnitude of the contraction is recorded for each agonist concentration. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is calculated by fitting the concentration-response data to a sigmoidal curve.
Bezold-Jarisch Reflex Assay
This in vivo assay evaluates the ability of 5-HT3 receptor agonists to elicit the Bezold-Jarisch reflex, a cardioinhibitory reflex characterized by bradycardia (slowing of the heart rate) and hypotension (lowering of blood pressure).
Methodology:
-
Animal Preparation: Male rats are anesthetized, and catheters are inserted into a jugular vein for drug administration and a carotid artery for blood pressure and heart rate monitoring.
-
Drug Administration: The 5-HT3 receptor agonist is administered intravenously.
-
Physiological Monitoring: Arterial blood pressure and heart rate are continuously recorded before, during, and after drug administration.
-
Data Analysis: The dose of the agonist that produces a 50% reduction in heart rate or blood pressure (ED50) is determined from the dose-response curve.
Conclusion: Choosing the Right Agonist for Your Research
This compound presents a compelling alternative to traditional 5-HT3 agonists for several reasons. Its ability to penetrate the blood-brain barrier opens avenues for investigating the central effects of 5-HT3 receptor activation.[5] Moreover, its partial agonist/antagonist profile may offer a more nuanced modulation of the 5-HT3 receptor system compared to full agonists.
For researchers aiming to study the central nervous system effects of 5-HT3 receptor activation, this compound is a valuable tool. For studies requiring a full and robust activation of peripheral 5-HT3 receptors, 2-methyl-5-HT remains a standard choice. The selection between these agonists should be guided by the specific research question, the desired level of receptor activation, and the target system (central vs. peripheral). This comparative guide provides the foundational data to make an informed decision.
References
- 1. This compound is a partial agonist/partial antagonist of 5-HT3 receptor and inhibits subsequent 5-HT- or this compound-induced 5-HT3 receptor current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound is a partial agonist/partial antagonist of 5-HT3 receptor and inhibits subsequent 5-HT- or this compound-induced … [ouci.dntb.gov.ua]
- 3. Allosteric Activation of the 5-HT3AB Receptor by mCPBG - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-HT3 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: a potent and selective agonist at central and peripheral 5-HT3 receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The pharmacological characterization of 5-HT3 receptors in three isolated preparations derived from guinea-pig tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of 5-HT3 and 'atypical' 5-HT receptors mediating guinea-pig ileal contractions in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Characterization of 5-HT3 and 'atypical' 5-HT receptors mediating guinea-pig ileal contractions in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Cannabidiol Affects the Bezold-Jarisch Reflex via TRPV1 and 5-HT3 Receptors and Has Peripheral Sympathomimetic Effects in Spontaneously Hypertensive and Normotensive Rats [frontiersin.org]
- 12. Frontiers | The Bezold-Jarisch Reflex and The Inflammatory Response Modulation in Unanesthetized Endotoxemic Rats [frontiersin.org]
- 13. Evidence that 5-HT3 receptors in the nucleus tractus solitarius and other brainstem areas modulate the vagal bradycardia evoked by activation of the von Bezold-Jarisch reflex in the anesthetized rat - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of SR 57227A and Serotonin: A Guide for Researchers
This guide provides a detailed comparative analysis of the synthetic compound SR 57227A and the endogenous neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT), with a specific focus on their interaction with the 5-HT3 receptor. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their pharmacological properties, supported by experimental data and detailed methodologies.
Introduction
Serotonin is a ubiquitous monoamine neurotransmitter that plays a crucial role in a vast array of physiological and pathological processes, including mood regulation, gastrointestinal motility, and nausea.[1] Its diverse effects are mediated by a large family of receptors, categorized into seven distinct classes (5-HT1 to 5-HT7).[2] Among these, the 5-HT3 receptor is unique as it is a ligand-gated ion channel, mediating fast excitatory neurotransmission, in contrast to the other G-protein coupled serotonin receptors.[3][4]
This compound is a potent and selective agonist for the 5-HT3 receptor.[5][6] Its ability to cross the blood-brain barrier makes it a valuable tool for investigating the central and peripheral effects of 5-HT3 receptor stimulation.[5] This guide will delve into a side-by-side comparison of this compound and serotonin, examining their binding affinities, functional potencies, and the signaling pathways they activate.
Quantitative Data Presentation
The following tables summarize the quantitative pharmacological data for this compound and serotonin, focusing on their activity at the 5-HT3 receptor.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Radioligand | Preparation | IC50 (nM) | Reference |
| This compound | 5-HT3 | [3H]S-zacopride / [3H]granisetron | Rat cortical membranes / NG 108-15 cells | 2.8 - 250 | [5] |
| Serotonin | 5-HT3 | [3H]Granisetron | Human 5-HT3A receptor expressed in HEK293 cells | Not explicitly found as Ki or IC50, but EC50 values suggest lower affinity than this compound. |
Table 2: In Vitro Functional Activity
| Compound | Assay | Cell Line / Tissue | Parameter | EC50 | Reference |
| This compound | [14C]Guanidinium Uptake | NG 108-15 cells | Stimulation | 208 ± 16 nM | [5] |
| This compound | Guinea-pig Ileum Contraction | Isolated guinea-pig ileum | Contraction | 11.2 ± 1.1 µM | [5] |
| Serotonin | Ion Current | Human 5-HT3A receptor in HEK293 cells | Peak Current Amplitude | ~1.5 µM |
Table 3: In Vivo Functional Activity
| Compound | Assay | Species | Parameter | ED50 | Reference |
| This compound | Bezold-Jarisch Reflex | Anesthetized Rats | Bradycardia | 8.3 µg/kg i.v. | [5] |
| Serotonin | Bezold-Jarisch Reflex | Conscious Rats | Bradycardia and Hypotension | Dose-dependent effects observed at 2-32 µg, i.v. | [7] |
Signaling Pathways
The 5-HT3 receptor is a ligand-gated ion channel. Upon binding of an agonist like serotonin or this compound, the channel opens, allowing the influx of cations, primarily Na+ and Ca2+, and to a lesser extent K+.[3] This influx leads to depolarization of the neuronal membrane and the initiation of an action potential. The increase in intracellular calcium can further trigger downstream signaling cascades.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assay
Objective: To determine the binding affinity of a compound to the 5-HT3 receptor.
Materials:
-
Membrane Preparation: Rat cortical membranes or membranes from cells expressing 5-HT3 receptors (e.g., NG 108-15 or HEK293 cells).
-
Radioligand: [3H]S-zacopride or [3H]granisetron.
-
Non-specific binding control: A high concentration of a non-labeled 5-HT3 antagonist (e.g., ondansetron).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Instrumentation: Scintillation counter, cell harvester.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound (this compound or serotonin). For total binding, add buffer instead of the test compound. For non-specific binding, add the non-labeled antagonist.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
[14C]Guanidinium Uptake Assay
Objective: To measure the functional activity of a 5-HT3 receptor agonist by quantifying ion channel opening.
Materials:
-
Cell Line: NG 108-15 cells.
-
Radiolabeled Ion: [14C]guanidinium.
-
Test Compound: this compound or serotonin.
-
Substance P: To enhance the response.
-
Instrumentation: Scintillation counter.
Procedure:
-
Cell Culture: Culture NG 108-15 cells to an appropriate confluency.
-
Assay Setup: Pre-incubate the cells with Substance P.
-
Stimulation: Add varying concentrations of the test compound along with [14C]guanidinium to the cells.
-
Incubation: Incubate for a short period (e.g., 3 minutes) to allow for ion uptake through the opened 5-HT3 receptor channels.
-
Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.
-
Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [14C]guanidinium uptake against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Isolated Guinea-Pig Ileum Contraction Assay
Objective: To assess the contractile effect of a 5-HT3 receptor agonist on smooth muscle.
Materials:
-
Tissue: Freshly isolated guinea-pig ileum.
-
Organ Bath: Containing Tyrode's solution, maintained at 37°C and aerated with carbogen (B8564812) (95% O2, 5% CO2).
-
Isotonic Transducer and Recording System: To measure tissue contraction.
-
Test Compound: this compound or serotonin.
Procedure:
-
Tissue Preparation: Dissect a segment of the guinea-pig ileum and mount it in the organ bath under a resting tension (e.g., 1 g).[8][9]
-
Equilibration: Allow the tissue to equilibrate for a period (e.g., 60 minutes), with regular washing.[9]
-
Drug Addition: Add the test compound to the organ bath in a cumulative manner, increasing the concentration stepwise.
-
Recording: Record the contractile response of the ileum segment after each addition of the test compound.
-
Data Analysis: Plot the magnitude of the contraction against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.[10]
Bezold-Jarisch Reflex in Anesthetized Rats
Objective: To evaluate the in vivo potency of a 5-HT3 receptor agonist to induce bradycardia.
Materials:
-
Animals: Anesthetized rats.
-
Instrumentation: System for monitoring heart rate and blood pressure.
-
Test Compound: this compound or serotonin administered intravenously (i.v.).
Procedure:
-
Anesthesia and Instrumentation: Anesthetize the rat and cannulate a vein for drug administration and an artery for blood pressure and heart rate monitoring.
-
Baseline Measurement: Record a stable baseline heart rate and blood pressure.
-
Drug Administration: Administer increasing doses of the test compound intravenously.
-
Monitoring: Continuously monitor and record the changes in heart rate and blood pressure following each dose. The Bezold-Jarisch reflex is characterized by a sudden drop in heart rate (bradycardia) and blood pressure.[7]
-
Data Analysis: Determine the dose of the test compound that produces a 50% reduction in heart rate (ED50).
Conclusion
This comparative guide highlights the pharmacological profiles of this compound and serotonin, with a particular emphasis on their interactions with the 5-HT3 receptor. This compound emerges as a potent and selective 5-HT3 receptor agonist, with high affinity and functional activity both in vitro and in vivo. While serotonin is the endogenous ligand, its affinity for the 5-HT3 receptor appears to be lower than that of this compound under certain experimental conditions. The provided data and detailed experimental protocols offer a valuable resource for researchers investigating the physiological and pathological roles of the 5-HT3 receptor and for the development of novel therapeutic agents targeting this important ion channel. The distinct properties of this compound, particularly its ability to penetrate the central nervous system, make it an indispensable tool for elucidating the complex functions of 5-HT3 receptors in the brain and periphery.
References
- 1. Guinea Pig Ileum [sheffbp.co.uk]
- 2. Stimulation of 5-HT3 receptors in the NTS inhibits the cardiac Bezold-Jarisch reflex response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Guinea Pig Ileum [sheffbp.co.uk]
- 4. bwjoneslab.com [bwjoneslab.com]
- 5. This compound: a potent and selective agonist at central and peripheral 5-HT3 receptors in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SR 57227 hydrochloride | 5-HT3 Receptors | Tocris Bioscience [tocris.com]
- 7. The sensitivity of the Bezold-Jarisch reflex is increased in rats with sinoaortic deafferentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Altered responsiveness of the guinea-pig isolated ileum to smooth muscle stimulants and to electrical stimulation after in situ ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rjptsimlab.com [rjptsimlab.com]
Safety Operating Guide
Safe Disposal of SR 57227A: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is paramount to ensuring laboratory safety and environmental protection. SR 57227A, a potent and selective 5-HT3 receptor agonist used in research, requires specific procedures for its disposal due to its hazardous properties. This guide provides essential safety information and a step-by-step protocol for the proper disposal of this compound.
This compound is classified as an acute oral toxicant and can cause skin and eye irritation, as well as respiratory irritation. Therefore, strict adherence to safety protocols is necessary at all stages of its handling and disposal.
Key Safety and Handling Information
Before beginning any disposal procedures, it is crucial to be aware of the hazards associated with this compound and the necessary personal protective equipment (PPE).
| Property | Information |
| Chemical Name | 1-(6-chloro-2-pyridinyl)-4-piperidinamine, monohydrochloride |
| CAS Number | 77145-61-0[1][2][3] |
| Primary Hazards | Toxic if swallowed (Acute Toxicity, Oral - Category 3).[3] Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |
| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles or face shield, and a lab coat are mandatory. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[3] |
| First Aid Measures | If swallowed: Immediately call a poison center or doctor.[3] In case of skin contact: Wash off with soap and plenty of water. In case of eye contact: Rinse cautiously with water for several minutes. |
Experimental Protocol: Step-by-Step Disposal Procedure
The disposal of this compound must be handled by a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[4][5][6] The following protocol outlines the steps for the safe collection and preparation of this compound waste for professional disposal.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated hazardous waste container (clearly labeled)
-
Waste labels
-
Zip-top bags for solid waste
-
Solvent for rinsing (e.g., ethanol (B145695) or as recommended by your institution's safety office)
Procedure:
-
Waste Segregation:
-
Solid Waste: Collect any unused this compound powder, contaminated weigh boats, and disposable labware (e.g., pipette tips) in a designated, sealable plastic bag.
-
Liquid Waste: Collect any solutions containing this compound in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
Contaminated Sharps: Any needles or other sharps contaminated with this compound should be placed in a designated sharps container for hazardous chemical waste.
-
-
Container Labeling:
-
Clearly label the hazardous waste container with "Hazardous Waste," the full chemical name "this compound," the CAS number "77145-61-0," and the approximate quantity.
-
Include the date when the waste was first added to the container.
-
-
Decontamination of Empty Containers:
-
Empty containers that originally held this compound must be decontaminated before being discarded as regular trash.
-
Triple rinse the empty container with a suitable solvent.
-
Collect all rinsate as hazardous liquid waste and add it to your designated liquid waste container.
-
After triple rinsing, deface the original label on the container and dispose of it according to your institution's guidelines for non-hazardous lab glass or plastic.
-
-
Storage:
-
Arranging for Disposal:
-
Once the waste container is full or has been in storage for a designated period (as per your institution's policy), contact your institution's Environmental Health and Safety (EHS) office to arrange for a pickup by a licensed hazardous waste disposal company.
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. documents.tocris.com [documents.tocris.com]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. Chemical Waste [k-state.edu]
- 7. odu.edu [odu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling SR 57227A
For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount. This document provides essential safety and logistical information for the 5-HT3 receptor agonist, SR 57227A, ensuring the well-being of laboratory personnel and the integrity of your research.
This guide offers a detailed overview of personal protective equipment (PPE), operational procedures, and disposal plans for this compound. By adhering to these guidelines, you can minimize risks and maintain a safe laboratory environment.
Essential Safety Data at a Glance
A clear understanding of the quantitative safety parameters of this compound is the first step toward safe handling. The following table summarizes key data points.
| Parameter | Value | Reference |
| Chemical Name | 4-amino-(6-chloro-2-pyridyl)-1-piperidine hydrochloride | |
| CAS Number | 77145-61-0 | |
| Molecular Formula | C₁₀H₁₄ClN₃·HCl | |
| Molecular Weight | 248.15 g/mol | |
| Solubility | Soluble to 100 mM in water and DMSO | |
| Storage | Store at room temperature in a dry, cool, and well-ventilated place. Keep container tightly closed. | |
| Acute Oral Toxicity (LD50) | Data not available | |
| Permissible Exposure Limits (PELs) | Not established |
Operational Plan: From Receipt to Use
A systematic approach to handling this compound is crucial for safety and experimental consistency.
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.
-
Eye Protection: Wear tightly fitting safety goggles with side-shields.
-
Hand Protection: Chemical-impermeable gloves (e.g., nitrile) are required. Gloves must be inspected before use and changed regularly, and always before leaving the laboratory.
-
Body Protection: A lab coat or other suitable protective clothing should be worn.
-
Respiratory Protection: In case of inadequate ventilation or the potential for aerosol formation, a full-face respirator may be necessary.
Step-by-Step Handling Procedures
-
Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Ensure the supplier's label and safety information are intact.
-
Storage: Store the compound in its original, tightly sealed container in a designated, well-ventilated area away from incompatible materials.
-
Preparation of Solutions:
-
All handling of the solid compound and preparation of solutions should be conducted in a chemical fume hood to avoid inhalation of dust or aerosols.
-
Use non-sparking tools to handle the solid.
-
For dissolving, slowly add the appropriate solvent (e.g., water or DMSO) to the solid to the desired concentration.
-
-
Administration (In Vivo Studies):
-
Follow established and approved animal handling protocols.
-
Prepare the dosing solution in a sterile environment if required for the experimental route.
-
Administer the compound using appropriate and calibrated equipment.
-
-
Spill Response:
-
In case of a spill, evacuate the immediate area.
-
Wear appropriate PPE before attempting to clean up.
-
For small spills, absorb the material with an inert substance (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
For large spills, contact your institution's environmental health and safety department.
-
Ventilate the area and wash the spill site after the material has been removed.
-
Experimental Workflow: A Practical Overview
The following diagram illustrates a typical experimental workflow for an in vivo study involving this compound.
Understanding the Mechanism: The 5-HT3 Receptor Signaling Pathway
This compound exerts its effects by acting as an agonist at the 5-HT3 receptor, a ligand-gated ion channel. The activation of this receptor leads to a rapid influx of cations, primarily Na⁺ and Ca²⁺, resulting in neuronal depolarization.
Disposal Plan: Ensuring Environmental Safety
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Dispose of unused this compound as hazardous chemical waste. The material can be sent to a licensed chemical destruction plant or disposed of by controlled incineration with flue gas scrubbing.
-
Contaminated Materials: All materials that have come into contact with this compound, such as gloves, pipette tips, and absorbent pads, should be collected in a designated, sealed waste container and disposed of as hazardous waste.
-
Empty Containers: Empty containers should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste. Once decontaminated, the container can be offered for recycling or disposed of according to institutional guidelines.
Disclaimer: This information is intended for guidance purposes only and should not replace a thorough risk assessment conducted by qualified personnel. Always consult your institution's safety protocols and the manufacturer's Safety Data Sheet (SDS) before handling any chemical.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
